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Core Science & Biosynthesis

Foundational

Role of niclosamide as a mitochondrial uncoupler

An In-depth Technical Guide on the Core Role of Niclosamide (B1684120) as a Mitochondrial Uncoupler Audience: Researchers, scientists, and drug development professionals. Executive Summary Niclosamide, an FDA-approved an...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Niclosamide (B1684120) as a Mitochondrial Uncoupler

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anti-cancer, anti-viral, and metabolic regulatory activities. The primary mechanism underpinning these diverse biological effects is its function as a mitochondrial uncoupler. Niclosamide acts as a protonophore, a lipophilic weak acid that shuttles protons across the inner mitochondrial membrane, thereby dissipating the proton motive force required for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a cascade of cellular events, including a decrease in mitochondrial membrane potential, a compensatory increase in oxygen consumption, a sharp decline in cellular ATP levels, and the generation of reactive oxygen species (ROS). These mitochondrial perturbations trigger downstream signaling pathways, notably activating AMPK and inducing both apoptosis and autophagy, while inhibiting anabolic pathways like mTOR. This guide provides a comprehensive technical overview of niclosamide's role as a mitochondrial uncoupler, presenting its mechanism of action, quantitative effects on mitochondrial function, detailed experimental protocols for its study, and the key signaling pathways it modulates.

Mechanism of Action: A Protonophoretic Uncoupler

Niclosamide's chemical structure, a halogenated salicylanilide, is central to its function as a mitochondrial uncoupler. The molecule possesses a weakly acidic phenolic hydroxyl group, which is critical for its protonophoric activity.

The mechanism proceeds as follows:

  • Protonation: In the acidic intermembrane space of the mitochondria, the niclosamide molecule becomes protonated at its phenolic hydroxyl group.

  • Membrane Translocation: The protonated, neutral form of niclosamide is lipophilic, allowing it to readily diffuse across the inner mitochondrial membrane into the alkaline mitochondrial matrix.

  • Deprotonation: Upon entering the matrix, the higher pH causes the niclosamide molecule to deprotonate, releasing a proton (H+).

  • Return Cycle: The resulting anionic form of niclosamide is stabilized by an intramolecular hydrogen bond, which delocalizes the negative charge and maintains its hydrophobicity, allowing it to translocate back across the inner membrane to the intermembrane space to repeat the cycle.

By creating this "proton leak," niclosamide bypasses the F0F1-ATP synthase complex. The electron transport chain (ETC) continues to pump protons and consume oxygen in an attempt to maintain the membrane potential, but this energy is dissipated as heat rather than being converted into ATP.

cluster_membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (High pH) ETC ETC H_IMS H+ ETC->H_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes label_coupling Normal Coupling H_IMS->ATP_Synthase Drives Nic_Anion Niclosamide- H_IMS->Nic_Anion H_Matrix H+ Nic_H Niclosamide-H Nic_H->H_Matrix Nic_H->Nic_Anion Proton Shuttle Cycle label_uncoupling Uncoupling Pathway

Caption: Niclosamide acts as a proton shuttle, uncoupling the H+ gradient from ATP synthesis.

Quantitative Effects on Mitochondrial Function

Niclosamide's uncoupling activity leads to measurable changes in key mitochondrial parameters. While effects can be cell-type dependent, a general dose-dependent pattern is observed.

Oxygen Consumption Rate (OCR)

As an uncoupler, niclosamide typically causes an initial, sharp increase in the OCR as the ETC works to compensate for the dissipated proton gradient. However, at higher concentrations, niclosamide can inhibit respiration, a biphasic effect that narrows its therapeutic window.

Mitochondrial Membrane Potential (ΔΨm) and ATP Synthesis

A direct consequence of the proton leak is the depolarization or collapse of the mitochondrial membrane potential. This dissipation prevents ATP synthase from functioning, leading to a rapid and significant depletion of cellular ATP levels.

Table 1: Summary of Quantitative Effects of Niclosamide

Parameter Cell Type / System Niclosamide Concentration Observed Effect Reference
Oxygen Consumption Rate (OCR) Myeloma Cells 3.2 µM Significant increase in respiration rate, comparable to FCCP.
Isolated Sea Lamprey Liver Mitochondria EC50 (RCR decrease) 40-60 times more potent than the uncoupler TFM.
Ovarian Carcinoma Cells (SKOV3, HO8910) 1 µM Dramatic reduction in basal and maximal respiration (inhibitory effect).
Isolated Mouse Liver Mitochondria EC50 ~0.04 µM for uncoupling activity.
Mitochondrial Membrane Potential (ΔΨm) Myeloma Cells 3.2 µM Rapid loss of ΔΨm observed within minutes.
Renal Cell Carcinoma (RCC) Cells Not specified Decrease in mitochondrial membrane potential.
Cholangiocarcinoma (CCA) Cells Not specified Reduction in mitochondrial membrane potential.
Cellular ATP Levels HCT116 p53+/+ and p53-/- Cells Not specified Sharp drop in intracellular ATP concentration.
HeLa Cells Not specified Reduction of ATP levels.

| | RCC Cells | Not specified | Reduction in ATP levels. | |

Downstream Cellular Consequences & Signaling

The mitochondrial bioenergetic crisis induced by niclosamide triggers a variety of cellular stress responses and modulates critical signaling pathways.

  • Energy Sensing (AMPK Activation): The decrease in the cellular ATP:AMP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism that shifts the cell from anabolic to catabolic processes to restore energy balance.

  • Reactive Oxygen Species (ROS): The hyperactive state of the uncoupled ETC can lead to increased electron leakage, particularly at complexes I and III, resulting in the formation of superoxide (B77818) and other ROS. This oxidative stress contributes to apoptosis.

  • Apoptosis and Autophagy: The combination of ATP depletion, ROS generation, and potential release of cytochrome c following mitochondrial membrane depolarization are strong inducers of programmed cell death (apoptosis). Niclosamide has also been shown to induce autophagy, a cellular recycling process that can be either pro-survival or pro-death depending on the context.

  • Inhibition of Anabolic Signaling: Niclosamide has been shown to inhibit multiple oncogenic signaling pathways, including mTORC1, Wnt/β-catenin, STAT3, and NF-κB. The inhibition of the energy-intensive mTORC1 pathway is a logical consequence of AMPK activation and cellular energy depletion.

Nic Niclosamide Mito Mitochondrial Uncoupling Nic->Mito Wnt Wnt/β-catenin STAT3, NF-κB Inhibition Nic->Wnt Other Mechanisms H_leak Proton Leak Across IMM Mito->H_leak OCR ↑ OCR (initial) Mito->OCR ROS ↑ ROS Mito->ROS electron leakage Autophagy Autophagy Mito->Autophagy DeltaPsi ↓ ΔΨm H_leak->DeltaPsi ATP ↓ ATP / ↑ AMP H_leak->ATP Apoptosis Apoptosis DeltaPsi->Apoptosis AMPK AMPK Activation ATP->AMPK ATP->Apoptosis ROS->Apoptosis mTOR mTORC1 Inhibition AMPK->mTOR

Caption: Downstream signaling effects of niclosamide-induced mitochondrial uncoupling.

Structure-Activity Relationship (SAR)

Studies using niclosamide analogs have elucidated the roles of its key functional groups:

  • Phenolic Hydroxyl Group (-OH): This group on the salicylic (B10762653) acid ring is essential for protonophoric activity. An analog where this group is replaced with a methyl group (-CH3) fails to uncouple mitochondria and loses its biological activity, confirming its critical role.

  • Aniline 4'-Nitro Group (-NO2): While initially thought to be important, studies on a nitro-deficient niclosamide analog (ND-Nic) have shown that this group is not required for mitochondrial uncoupling. The nitro group is, however, associated with off-target genotoxicity and DNA damage. Removing it can reduce toxicity while preserving the desired uncoupling-mediated anti-tumor effects.

Key Experimental Protocols

Validating the activity of niclosamide as a mitochondrial uncoupler involves several core assays.

Measurement of Oxygen Consumption Rate (OCR)

This is the most direct method to assess uncoupling. It can be performed on isolated mitochondria or whole cells.

  • Method: Seahorse XF Extracellular Flux Analyzer (Mito Stress Test).

  • Principle: Measures the rate at which oxygen is consumed by cells in real-time, providing a profile of mitochondrial respiration.

  • Protocol Outline:

    • Cell Plating: Seed cells in a Seahorse XF microplate and allow them to adhere.

    • Baseline Measurement: Measure the basal OCR.

    • Sequential Injections:

      • Oligomycin: An ATP synthase inhibitor. The resulting drop in OCR corresponds to ATP-linked respiration. The remaining OCR is proton leak. In the presence of an uncoupler like niclosamide, this drop is minimal as respiration is already uncoupled from ATP synthesis.

      • Niclosamide (or FCCP as control): A potent uncoupler. Its addition should cause a rapid increase in OCR to the maximal respiratory capacity.

      • Rotenone & Antimycin A: Complex I and III inhibitors, respectively. They shut down mitochondrial respiration completely, allowing for the calculation of non-mitochondrial oxygen consumption.

  • Expected Result with Niclosamide: A higher basal OCR (or a significant increase upon addition) that is not substantially inhibited by oligomycin.

Start Seed Cells in Seahorse Plate Baseline Measure Basal OCR Start->Baseline Inject1 Inject Oligomycin (ATP Synthase Inhibitor) Baseline->Inject1 Measure1 Measure ATP-Linked Respiration & Proton Leak Inject1->Measure1 Inject2 Inject Niclosamide/FCCP (Uncoupler) Measure1->Inject2 Measure2 Measure Maximal Respiration Inject2->Measure2 Inject3 Inject Rotenone/Antimycin A (ETC Inhibitors) Measure2->Inject3 Measure3 Measure Non-Mitochondrial Respiration Inject3->Measure3 End Calculate Respiratory Parameters Measure3->End

Exploratory

Niclosamide's Impact on the STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and diff...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Niclosamide (B1684120), an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of the STAT3 signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms by which niclosamide exerts its effects on STAT3, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to the STAT3 Signaling Pathway

The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs) or other tyrosine kinases such as Src.[1][2] These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[3][4][5] Phosphorylated STAT3 (p-STAT3) monomers dimerize via reciprocal SH2 domain interactions and translocate to the nucleus.[1][2][3] Within the nucleus, STAT3 dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription.[1][2] These target genes include key regulators of cell cycle progression (e.g., cyclin D1, c-Myc), apoptosis (e.g., Bcl-xL, Mcl-1, survivin), and angiogenesis.[1][6] Aberrant, persistent activation of this pathway is a common feature in a wide array of malignancies, contributing to tumor growth, survival, and metastasis.[6][7][8]

Mechanism of Action: Niclosamide as a STAT3 Inhibitor

Niclosamide has been demonstrated to potently inhibit the STAT3 signaling pathway through a multi-faceted mechanism. Its primary modes of action include:

  • Inhibition of STAT3 Phosphorylation: A consistent finding across numerous studies is that niclosamide treatment leads to a significant, dose- and time-dependent decrease in the phosphorylation of STAT3 at Tyr705.[1][4][6][8] This inhibitory effect appears to be selective for STAT3, as niclosamide does not significantly affect the activation of other STAT family members like STAT1 and STAT5, nor does it inhibit the upstream kinases JAK1, JAK2, and Src.[1][3] This suggests that niclosamide's mechanism of STAT3 inhibition may be independent of direct kinase inhibition.[1]

  • Prevention of Nuclear Translocation: Upon phosphorylation, STAT3 dimers translocate to the nucleus to exert their transcriptional activity. Immunofluorescence assays have shown that niclosamide effectively blocks the nuclear translocation of STAT3.[1][3][7] By preventing STAT3 from reaching its target genes, niclosamide abrogates its function as a transcription factor.

  • Disruption of STAT3-DNA Binding: Recent evidence suggests that niclosamide may directly interfere with the ability of STAT3 to bind to DNA.[9][10] X-ray crystallography has identified a novel binding site for niclosamide on STAT3, spanning the coiled-coil, DNA-binding, and linker domains.[9][10] This interaction disrupts the STAT3-DNA complex, thereby inhibiting the transcription of STAT3 target genes.[9][10]

  • Downregulation of STAT3 Target Genes: As a consequence of inhibiting STAT3 phosphorylation, nuclear translocation, and DNA binding, niclosamide treatment leads to a marked reduction in the expression of STAT3 downstream target genes. These include proteins involved in cell cycle control (cyclin D1, c-Myc) and apoptosis resistance (Bcl-xL, Mcl-1, survivin).[1][6]

The multifaceted inhibition of the STAT3 pathway by niclosamide ultimately leads to cell growth inhibition, cell cycle arrest, and the induction of apoptosis in cancer cells with constitutively active STAT3.[1][7]

Quantitative Data on Niclosamide's Efficacy

The inhibitory effects of niclosamide on the STAT3 pathway and cancer cell proliferation have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: IC50 Values of Niclosamide in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
Du145Prostate CancerProliferation Assay0.7[1]
Du145Prostate CancerColony Formation Assay0.1[1]
HeLaCervical CancerSTAT3 Luciferase Reporter Assay0.25 ± 0.07[1]
A2780cp20Ovarian CancerProliferation Assay0.41 - 1.86[11]
SKOV3Trip2Ovarian CancerProliferation Assay0.41 - 1.86[11]
HepG2Hepatocellular CarcinomaMTT Assay (48h)Not specified, dose-dependent inhibition shown[6]
QGY-7703Hepatocellular CarcinomaMTT Assay (48h)Not specified, dose-dependent inhibition shown[6]
SMMC-7721Hepatocellular CarcinomaMTT Assay (48h)Not specified, dose-dependent inhibition shown[6]
CE48TEsophageal CancerMTS Assay (72h)2.8[12]
CE81TEsophageal CancerMTS Assay (72h)11.3[12]
BE3Esophageal CancerMTS Assay (72h)5.1[12]

Table 2: Effect of Niclosamide on STAT3 Phosphorylation

Cell LineTreatment ConditionsEffect on p-STAT3 (Tyr705)Reference
HCT116Dose-dependentInhibition[8]
SW620Dose-dependentInhibition[8]
HCT116Time-dependent (5 µM)Inhibition[8]
SW620Time-dependent (5 µM)Inhibition[8]
Du145Dose-dependent (24h)Inhibition[1]
Du145Time-dependent (2.0 µM)Obvious inhibition within 2.0 h[1]
A549, H358, H1571 µM (24h) with Ionizing RadiationBlocked IR-induced phosphorylation[3]
OV-15 (Patient Ascites)1 - 8 µM (24h)Dose-response inhibition[11]
HepG2, QGY-7703, SMMC-7721Dose-dependentSuppression[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of niclosamide on the STAT3 signaling pathway.

Western Blot Analysis for p-STAT3 and Target Proteins

Objective: To determine the effect of niclosamide on the protein expression and phosphorylation status of STAT3 and its downstream targets.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., Du145, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of niclosamide or vehicle control (DMSO) for specified time periods (e.g., 2, 4, 6, 8, 12, 24 hours).[1][8]

  • Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cyclin D1, c-Myc, Bcl-xL, and GAPDH (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

STAT3 Luciferase Reporter Assay

Objective: To measure the effect of niclosamide on the transcriptional activity of STAT3.

Methodology:

  • Cell Transfection: Co-transfect HeLa cells with a STAT3-responsive luciferase reporter plasmid (e.g., pLucTKS3, containing multiple STAT3 binding sites) and a Renilla luciferase plasmid (for normalization) using a transfection reagent like Lipofectamine 2000.[1]

  • Treatment: After 24 hours of transfection, treat the cells with different concentrations of niclosamide or vehicle control.

  • Luciferase Activity Measurement: After a 24-hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative luciferase units.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of niclosamide on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, QGY-7703) in 96-well plates at a density of 1x10^4 cells per well and culture overnight.[13]

  • Treatment: Treat the cells with a range of niclosamide concentrations for 24, 48, or 72 hours.[13]

  • MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.[13]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing the Impact of Niclosamide

The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and the points of inhibition by niclosamide, as well as a typical experimental workflow.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/GF Cytokine/GF Receptor Receptor Cytokine/GF->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_dimer p-STAT3 Dimer p-STAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Target_Genes Target Genes (Cyclin D1, c-Myc, Bcl-xL) DNA->Target_Genes Transcription Niclosamide Niclosamide JAK -> STAT3 JAK -> STAT3 Niclosamide->JAK -> STAT3 Inhibits Phosphorylation STAT3_dimer -> DNA STAT3_dimer -> DNA Niclosamide->STAT3_dimer -> DNA Blocks Nuclear Translocation & DNA Binding

Caption: The STAT3 signaling pathway and points of inhibition by niclosamide.

Experimental_Workflow cluster_in_vitro In Vitro Experiments Cell_Culture Cancer Cell Culture (e.g., Du145, HCT116) Niclosamide_Treatment Niclosamide Treatment (Dose- & Time-course) Cell_Culture->Niclosamide_Treatment Western_Blot Western Blot (p-STAT3, Total STAT3, Target Proteins) Niclosamide_Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (STAT3 Transcriptional Activity) Niclosamide_Treatment->Luciferase_Assay Viability_Assay Cell Viability Assay (MTT, MTS) Niclosamide_Treatment->Viability_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical workflow for evaluating niclosamide's effect on STAT3 signaling.

Conclusion and Future Directions

Niclosamide has emerged as a promising small molecule inhibitor of the STAT3 signaling pathway, demonstrating potent anti-cancer activity in a variety of preclinical models. Its ability to inhibit STAT3 phosphorylation, prevent its nuclear translocation, and disrupt its DNA binding activity underscores its potential as a therapeutic agent for cancers driven by aberrant STAT3 signaling. While niclosamide's poor oral bioavailability has historically limited its clinical application in oncology, ongoing research into novel formulations and delivery systems aims to overcome this challenge.[1] Furthermore, clinical trials are underway to evaluate the safety and efficacy of niclosamide-based therapies, particularly in combination with other anticancer agents, for the treatment of various cancers, including hormone-resistant prostate cancer.[14][15] The continued investigation of niclosamide and its analogues holds significant promise for the development of novel, targeted cancer therapies.

References

Foundational

An In-Depth Technical Guide to the Inhibition of Wnt/β-Catenin Signaling by Niclosamide

For Researchers, Scientists, and Drug Development Professionals Abstract The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. Niclosamide (B1684120), an FDA-approved anthelmintic drug, has been repurposed as a potent inhibitor of this pathway, demonstrating significant anti-cancer activity. This technical guide provides a comprehensive overview of the molecular mechanisms by which niclosamide inhibits Wnt/β-catenin signaling. It details the multi-faceted action of niclosamide, which includes inducing the degradation of the Wnt co-receptor LRP6, promoting the internalization of the Frizzled receptor, and modulating key downstream components. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, a compilation of quantitative data, and visual representations of the signaling pathways and experimental workflows.

Introduction to Wnt/β-Catenin Signaling

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin.[1] This phosphorylation event targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[1] Upon binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor, the Low-density Lipoprotein Receptor-related Protein 6 (LRP6), the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes, such as AXIN2 and MYC, which drive cell proliferation and other cellular processes.

Niclosamide's Multi-Pronged Inhibition of the Wnt/β-Catenin Pathway

Niclosamide inhibits Wnt/β-catenin signaling through several distinct, yet interconnected, mechanisms, targeting the pathway at multiple levels from the cell surface to the cytoplasm.

Induction of Wnt Co-Receptor LRP6 Degradation

A primary mechanism of niclosamide's inhibitory action is the suppression of the Wnt co-receptor LRP6.[1][2] Niclosamide treatment leads to a significant reduction in the total cellular levels of LRP6 protein.[1][3] This is not due to a decrease in gene transcription, as LRP6 mRNA levels remain largely unchanged.[4] Instead, niclosamide enhances the turnover of the LRP6 protein, significantly shortening its half-life.[4][5] Studies have shown that in the presence of niclosamide, the half-life of LRP6 is reduced from approximately 6.9 hours to 2.3 hours.[5][6][7] This accelerated degradation of LRP6 depletes the cell surface of a critical co-receptor required for Wnt signal transduction.

Downregulation of Dishevelled (Dvl)

Niclosamide has also been shown to downregulate the expression of Dishevelled-2 (Dvl2), a key scaffolding protein that is recruited to the Frizzled receptor upon Wnt binding and is essential for the downstream signaling cascade.[7][8][9][10] By reducing the levels of Dvl2, niclosamide further dampens the cell's ability to respond to Wnt ligands. However, it is noteworthy that in some cancer cell lines, such as prostate and breast cancer cells, niclosamide has been observed to suppress LRP6 without affecting Dvl2 levels, suggesting that LRP6 degradation is a more universal mechanism of action.[4]

Promotion of Frizzled Receptor Internalization

Another mechanism by which niclosamide disrupts Wnt signaling at the receptor level is by promoting the internalization of the Frizzled-1 (Fzd1) receptor.[8][9] This leads to the depletion of Fzd1 from the cell surface, making the cell less responsive to Wnt ligands.

Modulation of the β-Catenin Destruction Complex

There is evidence to suggest that niclosamide can also act further downstream by modulating the components of the β-catenin destruction complex. Some studies indicate that niclosamide can directly bind to GSK3, leading to a disruption of the Axin-GSK3 complex.[11] Additionally, niclosamide has been reported to induce the phosphorylation of GSK3β, which is involved in the ubiquitination and degradation of β-catenin.[5]

Induction of Autophagy

The inhibition of Wnt signaling by niclosamide is also linked to the induction of autophagy.[11] This process can lead to the degradation of key Wnt signaling components, including Frizzled 1 and Dishevelled-2.[11]

Canonical Wnt/β-catenin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd Binds LRP6 LRP6 Wnt->LRP6 Binds Dvl Dishevelled (Dvl) Fzd->Dvl Recruits DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., Axin2, Cyclin D1) TCF_LEF->TargetGenes Activates

Canonical Wnt/β-catenin Signaling Pathway.

Niclosamide's Inhibition of Wnt/β-catenin Signaling cluster_cytoplasm Cytoplasm Niclosamide Niclosamide Fzd Frizzled (Fzd) Niclosamide->Fzd Promotes Internalization LRP6 LRP6 Niclosamide->LRP6 Induces Degradation Dvl Dishevelled (Dvl) Niclosamide->Dvl Downregulates DestructionComplex Destruction Complex Niclosamide->DestructionComplex Modulates (disrupts Axin-GSK3) beta_catenin β-catenin DestructionComplex->beta_catenin Promotes Degradation

Mechanism of Niclosamide Inhibition.

Quantitative Data on Niclosamide's Inhibitory Activity

The efficacy of niclosamide in inhibiting Wnt/β-catenin signaling and cell proliferation has been quantified in numerous studies across various cancer cell lines.

Table 1: IC50 Values of Niclosamide for Cell Proliferation
Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer< 1[2][5][11][12]
DU145Prostate Cancer< 1[2][5][11][12]
MDA-MB-231Breast Cancer< 1[2][5][11][12]
T-47DBreast Cancer< 1[2][5][11][12]
HCT116Colon Cancer~0.45 - 0.85[13][14]
CaCO2Colon CancerDose-dependent inhibition[8]
A2780ip2Ovarian Cancer0.41 - 1.86[12]
SKOV3ip1Ovarian Cancer0.41 - 1.86[12]
A2780cp20Ovarian Cancer0.41 - 1.86[12]
SKOV3Trip2Ovarian Cancer0.41 - 1.86[12]
Table 2: Effect of Niclosamide on Wnt/β-catenin Signaling Components
Target ProteinCell LineNiclosamide Concentration (µM)EffectReference
LRP6PC-3, DU145, MDA-MB-231, T-47D1.2 - 2.4Significant decrease in protein levels[11]
Phospho-LRP6PC-3, DU145, MDA-MB-231, T-47D1.2 - 2.4Significant decrease in phosphorylation[11]
LRP6 Half-lifePC-31.2Decreased from ~6.9h to ~2.3h[4][5][6][7]
Cytosolic β-cateninHCT1162.0~92% reduction[13]
Cytosolic β-cateninPC-3, MDA-MB-2311.2 - 2.4Significant reduction[11]
Dvl2HCT116, CaCO21 - 10Dose-dependent decrease[8][9]
Axin2PC-3, DU145, MDA-MB-231, T-47D1.2 - 2.4Significant decrease in expression[11]
Cyclin D1PC-3, DU145, MDA-MB-231, T-47D1.2 - 2.4Significant decrease in expression[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the inhibitory effects of niclosamide on the Wnt/β-catenin pathway.

TOPflash/FOPflash Luciferase Reporter Assay

This assay is the gold standard for quantifying the transcriptional activity of the Wnt/β-catenin pathway.

  • Principle: The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. The FOPflash plasmid, used as a negative control, contains mutated TCF/LEF binding sites. The ratio of luciferase activity from TOPflash to FOPflash provides a specific measure of Wnt/β-catenin signaling.

  • Protocol:

    • Cell Culture and Transfection: Seed cells (e.g., HEK293, HCT116) in 24-well plates. Co-transfect cells with the TOPflash or FOPflash plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Treatment: After 24 hours, treat the cells with varying concentrations of niclosamide. A vehicle control (e.g., DMSO) should be included.

    • Lysis and Luciferase Measurement: After a 24-hour incubation with niclosamide, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt/β-catenin signaling activity is expressed as the ratio of TOPflash to FOPflash activity.

Western Blotting for Wnt/β-catenin Pathway Proteins

Western blotting is used to detect and quantify changes in the protein levels of key signaling components.

  • Protocol:

    • Cell Lysis: Treat cells with niclosamide for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., LRP6, phospho-LRP6, β-catenin, Dvl2, Axin2, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein levels.

Cellular Fractionation

This technique is used to separate cytoplasmic and nuclear proteins to study the translocation of β-catenin.

  • Protocol:

    • Cell Harvesting and Lysis: Harvest cells and resuspend them in a hypotonic cytoplasmic extraction buffer.

    • Cytoplasmic Fraction Isolation: Disrupt the cell membrane by passing the suspension through a narrow-gauge needle or using a Dounce homogenizer. Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Nuclear Fraction Isolation: Wash the nuclear pellet and then resuspend it in a nuclear extraction buffer.

    • Nuclear Lysis and Fraction Collection: Vortex the suspension intermittently for 30 minutes at 4°C to lyse the nuclei. Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

    • Analysis: Analyze the cytoplasmic and nuclear fractions by Western blotting for β-catenin and specific markers for each fraction (e.g., tubulin for cytoplasm, lamin B1 for the nucleus) to confirm the purity of the fractions.

Cycloheximide (B1669411) Chase Assay

This assay is used to determine the effect of niclosamide on the half-life of proteins like LRP6.

  • Principle: Cycloheximide is a protein synthesis inhibitor. By treating cells with cycloheximide, one can monitor the degradation of a pre-existing pool of a specific protein over time.

  • Protocol:

    • Cell Treatment: Treat cells with cycloheximide in the presence or absence of niclosamide.

    • Time Course Collection: Harvest cells at various time points after treatment (e.g., 0, 3, 6, 10, 24 hours).

    • Western Blot Analysis: Prepare cell lysates and perform Western blotting for the protein of interest (e.g., LRP6) and a loading control.

    • Data Analysis: Quantify the band intensities at each time point. Plot the relative protein levels against time to determine the protein's half-life under each condition.

Experimental Workflow for Studying Niclosamide's Effect cluster_assays Key Experimental Assays cluster_workflow General Workflow TOPflash TOPflash/FOPflash Assay (Measures TCF/LEF transcriptional activity) Analysis 4. Data Analysis and Interpretation TOPflash->Analysis WesternBlot Western Blotting (Quantifies protein levels: LRP6, β-catenin, Dvl2, etc.) WesternBlot->Analysis CellFrac Cellular Fractionation (Analyzes β-catenin nuclear translocation) CellFrac->Analysis CHX_Chase Cycloheximide Chase (Determines LRP6 protein half-life) CHX_Chase->Analysis CellCulture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Niclosamide Treatment (Dose-response and time-course) CellCulture->Treatment DataCollection 3. Data Collection Treatment->DataCollection DataCollection->TOPflash DataCollection->WesternBlot DataCollection->CellFrac DataCollection->CHX_Chase

Experimental Workflow.

Conclusion

Niclosamide is a potent and multi-faceted inhibitor of the Wnt/β-catenin signaling pathway. Its ability to target the pathway at multiple points, from the cell surface receptors to cytoplasmic signaling components, underscores its potential as a valuable therapeutic agent for cancers driven by aberrant Wnt signaling. This technical guide provides a foundational understanding of niclosamide's mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further investigate and harness the therapeutic potential of this repurposed drug. The continued exploration of niclosamide and its analogs may pave the way for novel and effective anti-cancer strategies.

References

Exploratory

Niclosamide as a Repurposed Drug for Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Niclosamide (B1684120), an anthelmintic agent approved by the FDA, has garnered significant attention in oncology for its pleiotropic anti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niclosamide (B1684120), an anthelmintic agent approved by the FDA, has garnered significant attention in oncology for its pleiotropic anti-cancer activities.[1][2][3][4][5] This document provides a comprehensive technical overview of niclosamide's mechanisms of action, summarizing key quantitative data from preclinical studies and outlining common experimental protocols for its investigation. Niclosamide's potential as a repurposed oncologic therapy stems from its ability to modulate multiple, critical signaling pathways simultaneously, including Wnt/β-catenin, STAT3, mTOR, and NF-κB, which are frequently dysregulated in cancer.[1][2][3][4][5] This guide serves as a core resource for researchers exploring its therapeutic potential.

Core Mechanisms of Action

Niclosamide exerts its anti-cancer effects by targeting several key signaling cascades integral to tumor growth, proliferation, and survival.[2][3] Its multifaceted approach makes it a compelling candidate for overcoming the resistance often seen with single-target therapies.[1]

Inhibition of Wnt/β-catenin Signaling

A primary and well-documented mechanism of niclosamide is the potent inhibition of the Wnt/β-catenin pathway, a critical regulator of cellular proliferation.[6] Niclosamide has been shown to:

  • Promote the degradation of the Wnt co-receptor LRP6.[7][8]

  • Suppress the expression of Dishevelled-2 (Dvl2), a key intracellular signaling component.[9]

  • Decrease levels of both total and cytosolic β-catenin, preventing its translocation to the nucleus and subsequent activation of target genes like c-Myc and Survivin.[6][9][10]

  • Induce the internalization of the Wnt receptor Frizzled 1.[10]

This cascade of effects leads to decreased cancer cell proliferation and an increase in apoptosis.[6]

STAT3 Pathway Suppression

Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is constitutively active in many cancers and promotes tumor growth and chemoresistance.[11][12] Its inhibitory actions include:

  • Blocking the phosphorylation of STAT3 at Tyrosine 705 (Tyr-705), a critical step for its activation.[5][12][13][14]

  • Preventing the nuclear translocation of STAT3.[11][14]

  • Downregulating the expression of STAT3 target genes, such as the anti-apoptotic proteins Mcl-1 and Survivin.[12]

This inhibition leads to cell growth arrest, apoptosis, and cell cycle arrest in cancer cells with hyperactive STAT3.[14][15]

Modulation of mTOR Signaling

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, and survival that is often dysregulated in cancer.[1] Niclosamide inhibits mTOR signaling, particularly the mTORC1 complex, through at least two distinct mechanisms:[1][4]

  • Mitochondrial Uncoupling: As a protonophore, niclosamide disrupts the mitochondrial proton gradient, leading to a decrease in ATP production and an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1.[1][4]

  • Cytoplasmic Acidification: Niclosamide can dissipate protons from lysosomes into the cytosol, lowering cytoplasmic pH. This acidification has been shown to inhibit mTORC1 signaling independently of upstream pathways like PI3K/Akt.[1][16][17]

NF-κB Pathway Inhibition

The NF-κB pathway is crucial for inflammation, immunity, and cell survival, and its aberrant activation is common in cancer. Niclosamide suppresses NF-κB signaling by:

  • Inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit that sequesters NF-κB in the cytoplasm.[3][13][18]

  • Blocking the phosphorylation of IκB kinase (IKK) and the upstream kinase TAK1.[3][18]

  • Preventing the translocation of the p65 subunit of NF-κB to the nucleus, thereby repressing the transcription of its target genes.[1][18]

Quantitative Data: Preclinical Efficacy

The following tables summarize key quantitative data from in vitro studies, demonstrating niclosamide's potency across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values)
Cell LineCancer TypeIC50 (µM)Duration (hrs)Reference
DU145Prostate Cancer~0.7-[14][15]
PC-3Prostate Cancer< 1.0-[8]
DU145Prostate Cancer< 1.0-[8]
MDA-MB-231Breast Cancer< 1.0-[8]
T-47DBreast Cancer< 1.0-[8]
MDA-MB-468Breast Cancer0.87748[19]
MCF-7Breast Cancer0.95648[19]
Multiple LinesNCI-60 Panel< 1.0 (most lines)-[2]

Note: IC50 values can vary based on the specific assay and experimental conditions used.

Signaling Pathway and Workflow Visualizations

Key Signaling Pathways Targeted by Niclosamide

Niclosamide_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 STAT3 Pathway cluster_mTOR mTOR Pathway cluster_NFKB NF-κB Pathway Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd LRP6 LRP6 Wnt->LRP6 Dvl Dishevelled (Dvl) Fzd->Dvl BetaCatenin β-catenin Dvl->BetaCatenin stabilization TCF TCF/LEF BetaCatenin->TCF Nuclear Translocation Genes_Wnt Target Genes (c-Myc, Cyclin D1) TCF->Genes_Wnt Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pY705 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Genes_STAT3 Target Genes (Mcl-1, Survivin) STAT3_dimer->Genes_STAT3 Nuclear Translocation AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Translation Protein Translation S6K1->Translation BP1->Translation TNF TNFα TNFR TNFR TNF->TNFR TAK1 TAK1 TNFR->TAK1 IKK IKK TAK1->IKK IkBa IκBα IKK->IkBa phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB degradation Genes_NFkB Target Genes (Anti-apoptotic) NFkB->Genes_NFkB Nuclear Translocation Niclosamide Niclosamide Niclosamide->LRP6 Degradation Niclosamide->Dvl Suppression Niclosamide->STAT3 Blocks pY705 Niclosamide->mTORC1 via AMPK/pH Niclosamide->TAK1 Inhibition Niclosamide->IKK Inhibition

General Experimental Workflow for In Vitro Evaluation

Workflow start Select Cancer Cell Lines viability viability start->viability western western start->western migration migration data_analysis Data Analysis & Interpretation migration->data_analysis Quantitative Analysis qpcr qpcr qpcr->data_analysis Expression Analysis

Detailed Experimental Protocols

This section outlines methodologies for key experiments commonly cited in niclosamide research.

Cell Viability Assay (ATP-lite Assay)
  • Objective: To determine the dose-dependent effect of niclosamide on the viability of cancer cells.

  • Methodology:

    • Cell Seeding: Plate tumor cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of niclosamide (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).[6] Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Lysis and Luminescence: Add a cell lysis solution followed by an ATP-detecting substrate, according to the manufacturer's protocol (e.g., ATP-lite, Promega).

    • Measurement: Measure luminescence using a microplate reader. The light signal is proportional to the amount of ATP, which reflects the number of viable cells.

    • Analysis: Normalize the results to the vehicle control and calculate IC50 values using non-linear regression analysis.

Western Blot Analysis for Signaling Proteins
  • Objective: To assess the effect of niclosamide on the expression and phosphorylation status of key proteins in targeted pathways (e.g., p-STAT3, total STAT3, β-catenin, LRP6).

  • Methodology:

    • Cell Treatment & Lysis: Treat cultured cells with niclosamide at various concentrations and time points. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-STAT3 Y705, anti-β-catenin) overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalization: Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]

Wnt/β-catenin Reporter Assay (TOPflash Assay)
  • Objective: To functionally measure the transcriptional activity of the Wnt/β-catenin pathway.

  • Methodology:

    • Transfection: Co-transfect cells (e.g., HEK293, HCT116) with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).[9] A FOPflash plasmid with mutated TCF/LEF binding sites can be used as a negative control.

    • Treatment: After 24 hours, treat the transfected cells with niclosamide at desired concentrations. Cells may also be stimulated with Wnt3A conditioned medium to activate the pathway.[7]

    • Lysis and Measurement: After the treatment period (e.g., 18-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[9]

    • Analysis: Calculate the TOPflash/Renilla ratio to determine the relative Wnt/β-catenin signaling activity. A significant reduction in this ratio indicates pathway inhibition.[6][9]

Challenges and Future Directions

Despite promising preclinical data, the clinical translation of niclosamide has been hampered by its poor oral bioavailability and low water solubility.[1][2][4] Maximal plasma concentrations achieved in early trials were often below the minimum effective concentrations observed in preclinical studies.[1][4]

Future research is focused on overcoming these limitations through:

  • Structural Modification: Development of niclosamide analogs with improved pharmacokinetic properties.[20]

  • Advanced Formulations: Creation of novel delivery systems, such as nanoparticles, to enhance solubility and bioavailability.[1]

Conclusion

Niclosamide is a potent, multi-targeted agent with significant anti-cancer activity demonstrated across a wide range of preclinical models. Its ability to simultaneously inhibit several key oncogenic pathways—Wnt/β-catenin, STAT3, mTOR, and NF-κB—positions it as a compelling candidate for repurposing in oncology. While challenges in bioavailability must be addressed, ongoing innovations in drug formulation and combination strategies hold the promise of unlocking niclosamide's full therapeutic potential for cancer treatment.

References

Foundational

Antiviral properties of niclosamide against RNA viruses

An In-depth Technical Guide to the Antiviral Properties of Niclosamide (B1684120) Against RNA Viruses Audience: Researchers, scientists, and drug development professionals. Executive Summary Niclosamide, an FDA-approved...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antiviral Properties of Niclosamide (B1684120) Against RNA Viruses

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Niclosamide, an FDA-approved anthelmintic drug, has demonstrated significant potential as a broad-spectrum antiviral agent against a diverse range of RNA viruses.[1][2] Originally used to treat tapeworm infections, drug repurposing screens have identified its potent in vitro efficacy against numerous viral pathogens, including coronaviruses, flaviviruses, and alphaviruses.[1][2] Its multifaceted mechanism of action, primarily targeting host cellular pathways rather than viral components, makes it a promising candidate for combating emerging viral threats and overcoming drug resistance.[3] This document provides a comprehensive technical overview of niclosamide's antiviral properties, summarizing key quantitative data, detailing its mechanisms of action through signaling pathways, and outlining common experimental protocols used in its evaluation.

Antiviral Activity Spectrum and Potency

Niclosamide exhibits inhibitory activity against a wide array of RNA viruses, often in the low micromolar to nanomolar range. Its efficacy has been documented across multiple virus families, underscoring its broad-spectrum potential.

Coronaviridae

Niclosamide has shown potent activity against pathogenic coronaviruses. It was found to inhibit the replication of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) with an EC50 value of less than 0.1 μM in Vero E6 cells.[1][2] For Middle East Respiratory Syndrome Coronavirus (MERS-CoV), niclosamide inhibited replication by up to 1000-fold at a 10 μM concentration and demonstrated efficacy in reducing viral replication through the induction of autophagy.[1][2] More recently, it has been identified as a potent inhibitor of SARS-CoV-2, interfering with viral entry, replication, and spike-protein-mediated cell fusion.[4][5]

Flaviviridae

The antiviral activity of niclosamide extends to several members of the Flaviviridae family. It is a potent inhibitor of Zika Virus (ZIKV) infection, displaying an IC50 value of 0.37 μM against intracellular ZIKV RNA levels.[1] Further studies have shown it acts as a broad-spectrum inhibitor against other flaviviruses, including Dengue Virus (DENV), West Nile Virus (WNV), Japanese Encephalitis Virus (JEV), and Yellow Fever Virus (YFV).[1] The mechanism against flaviviruses is partly attributed to the inhibition of the NS2B-NS3 protease complex, which is essential for viral polyprotein processing.[1][6]

Togaviridae (Alphavirus)

Niclosamide is an effective inhibitor of Chikungunya Virus (CHIKV), an alphavirus. It has been shown to affect CHIKV entry by blocking low pH-dependent virus fusion and also inhibits the cell-to-cell transmission of the virus.[1][2] Studies have identified it as an inhibitor of viral entry, release, and cell-to-cell spread for CHIKV as well as other alphaviruses like Sindbis virus and Semliki Forest virus.[3][7]

Other RNA Viruses

Niclosamide's antiviral properties have also been observed against other significant RNA viruses:

  • Influenza Virus: It inhibits infection by blocking the acidification of endolysosomal compartments, a critical step for the entry of pH-dependent viruses.[3][8][9]

  • Human Rhinovirus (HRV): Similar to influenza, its mechanism involves neutralizing acidic endosomes, thereby preventing viral uncoating.[8][9]

  • Hepatitis C Virus (HCV): Niclosamide shows promising activity against HCV replication with an EC50 of 0.16 μM.[2]

  • Ebola Virus (EBOV): A systematic screen of FDA-approved drugs identified niclosamide as one of the most potent inhibitors of the Ebola virus in vitro.[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of niclosamide against various RNA viruses as reported in the literature.

Table 1: Antiviral Efficacy of Niclosamide Against Coronaviruses

Virus Cell Line Assay Type Efficacy (EC50/IC50) Reference
SARS-CoV-2 VeroE6 Immunofluorescence IC50: 564 nM [5]
SARS-CoV-2 H1437 (Lung) Immunofluorescence IC50: 261 nM [5]
SARS-CoV Vero E6 Cytopathic Effect (CPE) EC50: < 0.1 µM [1][2]
SARS-CoV N/A Antigen Synthesis 100% inhibition at 1.56 µM [1][2]

| MERS-CoV | Vero B4 | Replication Assay | 1000-fold reduction at 10 µM |[1][2] |

Table 2: Antiviral Efficacy of Niclosamide Against Flaviviruses

Virus Cell Line Assay Type Efficacy (EC50/IC50) Reference
Zika Virus (ZIKV) N/A Intracellular RNA Level IC50: 0.37 µM [1]
Dengue Virus (DENV) N/A N/A Active in vitro and in vivo [10]

| Hepatitis C Virus (HCV)| N/A | Replication Assay | EC50: 0.16 µM |[2] |

Table 3: Antiviral Efficacy of Niclosamide Against Other RNA Viruses

Virus Cell Line Assay Type Efficacy (EC50/IC50) Reference
Chikungunya Virus (CHIKV) N/A Cell Fusion Inhibition EC50: 0.95 µM [11]
Influenza A A549 Infection Assay Dose-dependent inhibition [8][9]

| Human Rhinovirus (HRV1A) | HeLa | Infection Assay | Dose-dependent inhibition |[8][9] |

Mechanisms of Action

Niclosamide's broad-spectrum activity stems from its ability to modulate multiple host cellular pathways that viruses hijack for their life cycle.

Inhibition of Viral Entry via Endosomal Neutralization

A primary mechanism for many pH-dependent RNA viruses, such as Influenza, Rhinovirus, and SARS-CoV-2, is the inhibition of endosomal acidification.[3][8][9] Niclosamide acts as a protonophore (proton carrier), neutralizing the pH of acidic intracellular vesicles like endosomes.[8][9] This prevents the conformational changes in viral surface proteins required for fusion with the endosomal membrane and subsequent release of the viral genome into the cytoplasm.[3][12]

G cluster_cell Host Cell receptor Host Receptor (e.g., ACE2) endosome Endosome Formation (Endocytosis) receptor->endosome 2. Internalization acidification Endosomal Acidification (Low pH) endosome->acidification 3. Maturation fusion Viral-Endosomal Membrane Fusion acidification->fusion 4. pH-Trigger release Viral Genome Release fusion->release replication Replication release->replication virus RNA Virus virus->receptor 1. Binding niclosamide Niclosamide niclosamide->acidification BLOCKS

Caption: Niclosamide blocks pH-dependent viral entry.

Modulation of Autophagy

For certain viruses like MERS-CoV and SARS-CoV-2, niclosamide's antiviral effect is linked to the modulation of autophagy.[1][3][13] It inhibits the S-phase kinase-associated protein 2 (SKP2), an E3 ligase that targets Beclin-1 (BECN1) for proteasomal degradation.[1][2] By inhibiting SKP2, niclosamide increases Beclin-1 levels, which enhances the formation of autophagosomes and autophagic flux, leading to the degradation of viral components and a reduction in viral replication.[1][2][14]

G cluster_pathway Autophagy Pathway skp2 SKP2 (E3 Ligase) becn1 Beclin-1 (BECN1) skp2->becn1 Ubiquitinates degradation Proteasomal Degradation becn1->degradation becn1_inc Increased Beclin-1 Levels autophagy Autophagy Induction viral_clear Viral Clearance autophagy->viral_clear viral_rep Viral Replication viral_clear->viral_rep Inhibits niclosamide Niclosamide niclosamide->skp2 INHIBITS

Caption: Niclosamide induces autophagy by inhibiting SKP2.

Other Mechanisms
  • Inhibition of Viral Protease: For flaviviruses like ZIKV and DENV, niclosamide directly inhibits the interaction between the NS2B and NS3 viral proteins, which form a protease complex essential for cleaving the viral polyprotein into functional units.[1][6]

  • Inhibition of Cell-to-Cell Fusion: Niclosamide can block spike protein-driven syncytia (cell fusion) formation, a key pathological feature of SARS-CoV-2 infection, by inhibiting host cell scramblase TMEM16F.[4][15]

  • Modulation of Host Lipid Metabolism: Studies with SARS-CoV-2 show that niclosamide treatment alters the host cell's lipid profile, reducing the abundance of lipids like plasmalogens and ceramides (B1148491) that are elevated during infection and necessary for producing new infectious virions.[13]

Key Experimental Protocols

The evaluation of niclosamide's antiviral activity involves a standard set of in vitro assays. Below are generalized methodologies based on common practices cited in the literature.

High-Throughput Screening (HTS) for Antiviral Discovery

HTS is often the initial step to identify antiviral candidates from large compound libraries.

  • Objective: To screen a library of compounds (e.g., FDA-approved drugs) for inhibition of virus-induced cytopathic effect (CPE) or viral protein expression.

  • Methodology:

    • Cell Plating: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza) in 96-well or 384-well plates and incubate to form a confluent monolayer.

    • Compound Addition: Add individual compounds from the library to the wells at a fixed concentration.

    • Viral Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI). Include controls for uninfected cells (mock) and infected cells without any compound (virus control).

    • Incubation: Incubate plates for a period sufficient to allow for viral replication and development of CPE (e.g., 48-72 hours).

    • Readout: Quantify cell viability using assays like CellTiter-Glo® (measures ATP) or by staining with crystal violet. Alternatively, use immunofluorescence to detect viral antigen expression.

    • Hit Identification: Identify compounds that significantly reduce CPE or viral antigen expression compared to the virus control, with minimal cytotoxicity.

G lib Compound Library (e.g., FDA-approved drugs) add_cpd 2. Add Compounds to Wells lib->add_cpd plate 1. Seed Host Cells in Multi-well Plates plate->add_cpd infect 3. Infect Cells with RNA Virus add_cpd->infect incubate 4. Incubate (e.g., 48-72h) infect->incubate readout 5. Measure Readout (Cell Viability / Viral Antigen) incubate->readout hit Identify 'Hits' (Active Compounds) readout->hit

Caption: Workflow for antiviral high-throughput screening.

Dose-Response and Cytotoxicity Assays (EC50/IC50 & CC50 Determination)

Once a hit like niclosamide is identified, these assays determine its potency and therapeutic window.

  • Objective: To determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).

  • Methodology:

    • Serial Dilution: Prepare a serial dilution of niclosamide (e.g., 8-10 concentrations).

    • EC50/IC50 Assay: Seed host cells in multi-well plates. Add the different concentrations of niclosamide and then infect with the virus. After incubation, measure the extent of viral inhibition using a suitable method (e.g., plaque reduction assay, RT-qPCR for viral RNA, or CPE assay).

    • CC50 Assay: In a parallel plate without virus, treat cells with the same serial dilutions of niclosamide. After incubation, measure cell viability using a metabolic assay (e.g., MTS, resazurin) or by cell counting.

    • Data Analysis: Plot the percentage of viral inhibition and cell viability against the logarithm of the drug concentration. Use non-linear regression (e.g., four-parameter logistic curve) to calculate the EC50/IC50 and CC50 values. The Selectivity Index (SI) is then calculated as CC50 / EC50.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the drug.

  • Objective: To determine if niclosamide acts during entry, replication, or egress.

  • Methodology:

    • Experimental Setup: Prepare multiple sets of cell cultures.

    • Drug Addition at Different Times: Add niclosamide at various time points relative to viral infection:

      • Pre-treatment: Add drug before infection and wash out. (Tests for effects on the cell making it resistant).

      • Co-treatment: Add drug during the virus adsorption period. (Tests for inhibition of attachment/entry).

      • Post-treatment: Add drug at different times after infection has started. (Tests for inhibition of post-entry steps like replication or egress).

    • Quantification: After a single replication cycle, quantify the viral yield (e.g., by plaque assay or RT-qPCR).

    • Analysis: The time point at which the drug loses its effectiveness indicates the stage of the viral life cycle it targets. For example, if niclosamide is only effective when added early after infection, it likely targets an early stage like entry or uncoating.[1]

Conclusion and Future Directions

Niclosamide is a potent, broad-spectrum inhibitor of numerous clinically significant RNA viruses. Its host-targeted mechanisms, including the disruption of endosomal pH and modulation of autophagy, present a high barrier to the development of viral resistance. While its in vitro efficacy is well-established, its clinical application has been hindered by poor aqueous solubility and low oral bioavailability.[16][17]

Future research and development should focus on:

  • Reformulation: Developing new formulations, such as nanoengineered niclosamide or inhaled/intranasal delivery systems, to improve bioavailability at the site of infection and overcome systemic limitations.[18][19]

  • Analog Development: Synthesizing and screening niclosamide analogs to identify derivatives with improved pharmacokinetic properties and a better safety profile while retaining potent antiviral activity.[16][20]

  • In Vivo Studies: Conducting further preclinical studies in relevant animal models to validate the in vivo efficacy and safety of new formulations and analogs.

  • Clinical Trials: Advancing the most promising candidates into well-designed clinical trials to evaluate their therapeutic potential in humans for various viral diseases.[16]

The extensive body of evidence supporting niclosamide's antiviral properties makes it a compelling lead compound in the ongoing search for effective and broadly applicable antiviral therapies.

References

Exploratory

A Comparative Analysis of the Chemical Properties of Niclosamide Sodium and Ethanolamine Salts: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals Abstract: Niclosamide (B1684120), a salicylanilide (B1680751) anthelmintic, is gaining significant attention for drug repositioning in oncology and virolog...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Niclosamide (B1684120), a salicylanilide (B1680751) anthelmintic, is gaining significant attention for drug repositioning in oncology and virology. Its poor aqueous solubility, however, presents a major formulation challenge. This technical guide provides an in-depth comparison of the chemical properties of two common salt forms, niclosamide sodium and niclosamide ethanolamine (B43304), to aid researchers in selecting and handling the appropriate compound for their studies. This document outlines key physicochemical parameters, details standard experimental protocols for their determination, and visualizes relevant biological pathways affected by niclosamide.

Comparative Physicochemical Properties

The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, primarily aimed at improving properties like solubility, stability, and bioavailability. Niclosamide is a weak acid, making it a suitable candidate for salt formation to enhance its dissolution in aqueous media.[1] The ethanolamine salt is well-documented, whereas comprehensive data for the simple sodium salt is less available in public literature, with some information derived from the characterization of sodium salt cocrystals.[2]

Table 1: General Chemical Properties of Niclosamide Salts

PropertyNiclosamide Sodium SaltNiclosamide Ethanolamine SaltParent Niclosamide
Appearance Data not readily availableBright yellow crystalline solid[3]Yellowish-white or yellowish fine crystals[4]
Molecular Formula C₁₃H₇Cl₂N₂NaO₄C₁₃H₈Cl₂N₂O₄ • C₂H₇NO (or C₁₅H₁₅Cl₂N₃O₅)[5]C₁₃H₈Cl₂N₂O₄[6]
Molecular Weight 349.10 g/mol (Calculated)388.20 g/mol [5]327.12 g/mol [6]
CAS Number 40321-86-61420-04-8[5]50-65-7[4]

Table 2: Comparative Physicochemical Data

ParameterNiclosamide Sodium SaltNiclosamide Ethanolamine SaltParent Niclosamide
Melting Point Data not readily available216 - 230 °C (421 - 446 °F)[3]225 - 230 °C[4][6]
Aqueous Solubility Data not readily available; formation of salt cocrystals (e.g., NaNic·HNic·3H₂O) is noted to improve dissolution.[2]180–280 mg/L at 20 °C[7][8]5–8 mg/L (or μg/mL) at 20 °C[7][8]
Solubility in Organic Solvents Data not readily availableDMSO: ~30-50 mg/mL[5][9] DMF: ~30 mg/mL[5][9] Ethanol: ~0.25 mg/mL[5][9]Soluble in hot ethanol, chloroform, diethyl ether[4]
pKa Not applicable (salt form)Not applicable (salt form)5.6 - 7.2 (for the phenolic -OH group)[1][10]
Stability Expected to be susceptible to hydrolysis in acidic conditions.Stable at room temperature.[9] Hydrolyzed by concentrated or hot strong acids and alkalis.[3][11]Stable in solid form. Undergoes hydrolysis in alkaline conditions (pH > 4), degrading into 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[12][13][14] Photosensitive.[14]

Experimental Protocols

Detailed and standardized methodologies are crucial for accurately characterizing the chemical properties of niclosamide salts. The following sections describe common protocols for determining key parameters.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of the niclosamide salt is added to a known volume of the solvent (e.g., deionized water, PBS, or organic solvent) in a sealed container, typically a glass vial.

  • Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved niclosamide salt in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[15]

G cluster_workflow Workflow for Equilibrium Solubility Determination start Add excess solid to solvent agitate Agitate at constant T (e.g., 24h @ 25°C) start->agitate 1. Prepare Slurry separate Separate solid/liquid (Centrifuge / Filter) agitate->separate 2. Reach Equilibrium quantify Quantify concentration in supernatant (HPLC/UV) separate->quantify 3. Isolate Supernatant end Solubility Value quantify->end 4. Analyze

Workflow for Equilibrium Solubility Determination
Melting Point Determination (Capillary Method)

The melting point provides information about the identity and purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered niclosamide salt is loaded into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm.[16]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[17][18]

  • Preliminary Measurement: A rapid heating rate (e.g., 5-10 °C/min) can be used to determine an approximate melting range.[16]

  • Accurate Measurement: A fresh sample is heated to about 15-20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.[17][19]

  • Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (T₁) to the temperature at which the entire sample becomes a transparent liquid (T₂).[17][18]

G cluster_workflow Workflow for Capillary Melting Point Determination prep Prepare dry, powdered sample pack Pack sample into capillary tube (2-3 mm) prep->pack place Insert tube into melting point apparatus pack->place heat_fast Rapid heating (~10°C/min) to find approximate range place->heat_fast Optional heat_slow Slow heating (1-2°C/min) near melting point place->heat_slow Required for accuracy record Record T₁ (first liquid) and T₂ (all liquid) heat_slow->record result Melting Point Range record->result

Workflow for Capillary Melting Point Determination
Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Solutions of the niclosamide salt are subjected to various stress conditions as per ICH guidelines, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C.

    • Alkaline Hydrolysis: e.g., 0.1 M NaOH at room temperature. Niclosamide is known to degrade rapidly in alkaline conditions.[13][14]

    • Oxidative Stress: e.g., 3% H₂O₂ at room temperature.

    • Thermal Stress: Stored in an oven at elevated temperatures (e.g., 70-100 °C).[13]

    • Photostability: Exposed to UV and visible light.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: A stability-indicating HPLC method is used to analyze the samples. The method must be able to resolve the intact drug from all degradation products.[14][20] The peak area of the intact drug is monitored over time to determine the degradation rate.

pKa Determination (Potentiometric Titration)

The pKa of the parent niclosamide is critical as it dictates the pH range in which salt formation is favorable and influences its solubility profile.

Methodology:

  • Solution Preparation: A precise amount of niclosamide is dissolved in a suitable solvent, often a co-solvent system like methanol/water for poorly soluble compounds.[21]

  • Titration: The solution is placed in a vessel with a calibrated pH electrode and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[22]

  • Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the acid has been neutralized.[22][23]

Biological Context: Inhibition of Key Signaling Pathways

Niclosamide's potential as an anti-cancer and anti-viral agent stems from its ability to modulate multiple critical cellular signaling pathways. This multi-targeted action is a key area of current research. The salt forms (sodium and ethanolamine) are expected to have the same biological targets as the parent molecule, with their primary role being the improvement of delivery and bioavailability.

Key pathways inhibited by niclosamide include:

  • STAT3 (Signal Transducer and Activator of Transcription 3): Niclosamide inhibits STAT3 phosphorylation and transcriptional activity.

  • Wnt/β-catenin: It disrupts the Wnt signaling pathway, leading to the degradation of β-catenin.

  • mTORC1 (Mechanistic Target of Rapamycin Complex 1): Niclosamide inhibits mTORC1 signaling, affecting cell growth and proliferation.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): It blocks the activation of the NF-κB pathway, which is crucial for inflammation and cell survival.

  • Notch: Niclosamide has been shown to suppress the Notch signaling pathway, involved in cell fate decisions.

G niclosamide Niclosamide (and its salts) stat3 STAT3 Pathway niclosamide->stat3 wnt Wnt/β-catenin Pathway niclosamide->wnt mtor mTORC1 Pathway niclosamide->mtor nfkB NF-κB Pathway niclosamide->nfkB notch Notch Pathway niclosamide->notch apoptosis Apoptosis niclosamide->apoptosis Induces prolif Cell Proliferation & Survival stat3->prolif wnt->prolif mtor->prolif nfkB->prolif notch->prolif

Multi-Target Inhibition of Signaling Pathways by Niclosamide

References

Foundational

The Advent of a Tapeworm Foe: A Technical Deep Dive into the Discovery and Original Anthelmintic Application of Niclosamide

Leverkusen, Germany - In the mid-20th century, a breakthrough in the fight against parasitic tapeworm infections emerged from the chemotherapy research laboratories of Bayer. Niclosamide (B1684120), a salicylanilide (B16...

Author: BenchChem Technical Support Team. Date: December 2025

Leverkusen, Germany - In the mid-20th century, a breakthrough in the fight against parasitic tapeworm infections emerged from the chemotherapy research laboratories of Bayer. Niclosamide (B1684120), a salicylanilide (B1680751) derivative, was first synthesized in 1953 and would go on to become a cornerstone in the treatment of cestode infestations in humans and animals.[1] This technical guide provides an in-depth exploration of the discovery of niclosamide, its original development as a potent anthelmintic, and the foundational experimental work that established its efficacy and mechanism of action against tapeworms.

From Molluscicide to Taeniacide: A Strategic Pivot

Niclosamide's journey to becoming a critical human and veterinary therapeutic was not a direct one. Initially, researchers at Bayer were focused on combating schistosomiasis, a debilitating disease caused by trematode flatworms. The strategy was to eliminate the intermediate host, freshwater snails. This led to the development of niclosamide as a potent molluscicide, and in 1959, it was brought to market under the trade name Bayluscide.[1]

A pivotal shift occurred in 1960 when scientists at Bayer discovered that this potent snail-killer was also highly effective against adult tapeworms (cestodes) that infect humans.[1] This discovery led to the repurposing of niclosamide for direct therapeutic use, and by 1962, it was marketed as Yomesan for the treatment of human tapeworm infections.[1] The United States Food and Drug Administration (FDA) officially approved niclosamide for human use in 1982, solidifying its place in medical practice.[1]

Quantifying the Kill: Efficacy Against Cestodes

Parameter Test Organism Concentration/Dose Effect Time Citation
In Vitro EfficacyHymenolepis nana (adults)1000 µg/mlDeath10 minutes
In Vitro EfficacyHymenolepis nana (cysticercoids)1000 µg/mlDeath15 minutes
In Vitro EfficacyHymenolepis nana10 mg/mlMean Death Time12.5 minutes
In Vivo EfficacyHymenolepis nana (in mice)10 mg/ml (daily)90% Recovery2 weeks

Unraveling the Mechanism: How Niclosamide Starves the Worm

The primary mode of action of niclosamide against tapeworms is the uncoupling of oxidative phosphorylation within the parasite's mitochondria.[2][3] This process is fundamental to the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.

dot

Caption: Niclosamide uncouples oxidative phosphorylation in tapeworm mitochondria.

By disrupting the proton gradient across the inner mitochondrial membrane, niclosamide effectively short-circuits the ATP synthesis process. This leads to a rapid depletion of the parasite's energy reserves. Consequently, the tapeworm's scolex (head) and proximal segments are killed upon contact with the drug.

Further metabolic studies revealed that niclosamide's disruption of energy metabolism also leads to:

  • Inhibition of glucose uptake: The parasite is unable to absorb its primary source of fuel from the host's intestine.[4]

  • Inhibition of anaerobic metabolism: The tapeworm's ability to generate energy in the low-oxygen environment of the gut is compromised.[4]

  • Accumulation of lactate: A byproduct of anaerobic respiration, its buildup is toxic to the parasite.[5]

  • Reduced glycogen (B147801) levels: The parasite's stored energy is depleted.[5]

Foundational Experimental Protocols

While the full, detailed protocols from the original Bayer research in the 1960s are not widely accessible, a reconstruction based on common parasitological methods of the era provides a likely framework for their investigations.

In Vitro Anthelmintic Screening

The initial screening of compounds like niclosamide for activity against tapeworms would have involved in vitro assays to assess their direct toxicity to the parasites.

dot

In Vitro Anthelmintic Screening Workflow Start Start: Source Tapeworms Harvest Harvest Adult Worms (e.g., Hymenolepis diminuta from rats) Start->Harvest Wash Wash Worms in Saline Solution Harvest->Wash Incubate Incubate Worms in Culture Medium with Test Compound (Niclosamide) Wash->Incubate Observe Observe Worm Motility and Survival at Timed Intervals Incubate->Observe Endpoint Endpoint: Determine Time to Paralysis and Death Observe->Endpoint

Caption: A typical workflow for in vitro screening of anthelmintic compounds.

Methodology:

  • Source of Parasites: Adult Hymenolepis diminuta or Hymenolepis nana would be harvested from the intestines of experimentally infected rats or mice.

  • Preparation: The harvested worms would be washed in a physiological saline solution to remove host intestinal contents.

  • Incubation: Individual or small groups of worms would be placed in a suitable culture medium (e.g., Hedon-Fleig solution) in a petri dish or small beaker.

  • Drug Application: A solution of the test compound (niclosamide) at various concentrations would be added to the culture medium.

  • Observation: The worms would be observed under a dissecting microscope at regular intervals to assess their motility. The time to paralysis (cessation of movement) and death would be recorded.

  • Controls: A control group of worms would be incubated in the culture medium without the test compound to ensure their viability throughout the experiment.

In Vivo Cestocidal Efficacy Testing

Following promising in vitro results, the efficacy of niclosamide would be evaluated in a living host.

dot

In Vivo Cestocidal Efficacy Workflow Start Start: Infect Host Animals Infect Infect Rats or Mice with Tapeworm Eggs or Larvae Start->Infect Establish Allow Infection to Establish (e.g., 2-3 weeks) Infect->Establish Treat Administer Test Compound (Niclosamide) Orally to a Group of Infected Animals Establish->Treat Control Administer Placebo to a Control Group of Infected Animals Establish->Control Necropsy Necropsy of Animals after a Set Period (e.g., 24-48 hours) Treat->Necropsy Control->Necropsy Examine Examine Intestines for Presence, Number, and Condition of Worms Necropsy->Examine Endpoint Endpoint: Calculate Percentage Reduction in Worm Burden Examine->Endpoint

Caption: A standard workflow for in vivo evaluation of cestocidal drugs.

Methodology:

  • Infection of Host Animals: Laboratory rats or mice would be infected with a known number of tapeworm eggs or cysticercoids.

  • Establishment of Infection: The infection would be allowed to mature for a period of several weeks. The presence of a patent infection would be confirmed by the appearance of tapeworm eggs in the feces.

  • Treatment: A group of infected animals would be treated with a single oral dose of niclosamide, typically administered by gavage. Different dose levels would be tested to determine the effective dose.

  • Control Group: A control group of infected animals would receive a placebo.

  • Post-treatment Evaluation: After a set period (e.g., 24 to 48 hours), the animals would be euthanized.

  • Worm Burden Assessment: The small intestine of each animal would be removed, opened, and examined for the presence of tapeworms. The number of remaining worms in the treated group would be compared to the number in the control group to calculate the percentage reduction in worm burden, thus determining the efficacy of the drug.

Conclusion

The discovery and development of niclosamide as an anthelmintic represents a significant milestone in the history of parasitology and medicine. Through a combination of serendipity and systematic screening, Bayer researchers successfully repurposed a molluscicide into a highly effective treatment for human and veterinary tapeworm infections. Its mechanism of action, the uncoupling of oxidative phosphorylation, provided a targeted and potent way to eliminate these parasites with minimal toxicity to the host. The foundational in vitro and in vivo experimental work conducted in the 1960s not only established niclosamide's place in the therapeutic arsenal (B13267) but also laid the groundwork for decades of its successful use in public health.

References

Exploratory

Niclosamide's Dual Modulatory Role on NF-κB and Notch Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties.[1][2] Its thera...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties.[1][2] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways dysregulated in cancer and other diseases.[3][4][5] This technical guide provides an in-depth examination of the molecular mechanisms through which niclosamide inhibits two of these key pathways: Nuclear Factor-kappa B (NF-κB) and Notch. We consolidate quantitative data, present detailed experimental protocols for assessing pathway modulation, and provide visual diagrams of the signaling cascades to elucidate the specific points of intervention by niclosamide. This document serves as a comprehensive resource for researchers investigating niclosamide's mechanism of action and for professionals in drug development exploring its repurposing for clinical applications.

Introduction to Niclosamide and Target Pathways

Niclosamide is a salicylanilide (B1680751) derivative historically used to treat tapeworm infections.[3] Accumulating evidence reveals its efficacy against a range of cancer cells, including those from acute myeloid leukemia (AML), colon cancer, and breast cancer.[6][7][8] This antitumor activity is largely attributed to its interference with several oncogenic signaling pathways, prominently featuring the NF-κB and Notch cascades.[3][4][5]

  • The NF-κB Pathway: This pathway is a master regulator of inflammation, immunity, cell proliferation, and apoptosis.[9][10] In its inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by an inhibitory protein called IκBα.[3] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), a kinase complex (IKK) phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[3][6] Constitutive activation of NF-κB is a hallmark of many cancers, promoting survival and proliferation.[10]

  • The Notch Pathway: This is a highly conserved signaling pathway crucial for cell-fate determination during development and for maintaining tissue homeostasis in adults.[11][12] Aberrant Notch signaling contributes to carcinogenesis by promoting cancer stem cell (CSC) maintenance, proliferation, and resistance to therapy.[12] The pathway is activated when a ligand binds to a Notch receptor, triggering a series of proteolytic cleavages. The final cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus, associates with the transcription factor CSL (CBF1), and activates target genes like Hes1 and Hey1.[7][11]

Niclosamide's Modulation of the NF-κB Pathway

Niclosamide is a potent inhibitor of the NF-κB signaling cascade.[2][6] Its primary mechanism involves disrupting the canonical activation pathway at and upstream of the IκB kinase (IKK) complex.

Mechanism of Action

Studies have shown that niclosamide blocks the TNF-α-induced phosphorylation and subsequent degradation of IκBα.[2][6] This action prevents the nuclear translocation of the active NF-κB p65 subunit.[6][10] The inhibitory effect appears to occur at two key steps: the activation of IKK by TGF-β-activated kinase-1 (TAK1) and the subsequent phosphorylation of IκBα by IKK itself.[2][3][6] By preventing IκBα degradation, niclosamide effectively traps NF-κB in the cytoplasm, thereby repressing the transcription of its target genes.[6][10]

Quantitative Data: Inhibition of NF-κB Signaling

The inhibitory effects of niclosamide on the NF-κB pathway have been quantified across various cancer cell lines.

Parameter Cell Line Value Assay Type Reference
IC50 (Cell Viability) HL-60 (AML)0.28 µMCellTiter-Glo[13]
KG1 (AML)0.44 µMCellTiter-Glo[13]
Primary AML Cells (Median)129 nmol/LGrowth Inhibition Assay[6]
NF-κB Reporter Inhibition U2OS~125 nmol/LLuciferase Reporter[6]
K562Dose-dependentLuciferase Reporter[11]

Signaling Pathway Diagram: NF-κB Inhibition

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex (IKKα/β/γ) TAK1->IKK Phosphorylates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Transcription Gene Transcription (Proliferation, Survival) p65_p50->Transcription Translocates & Binds DNA Nucleus Nucleus Niclosamide Niclosamide Niclosamide->TAK1 Niclosamide->IKK

Niclosamide inhibits NF-κB by targeting TAK1 and IKK.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the transcriptional activity of NF-κB in response to a stimulus and to assess the inhibitory effect of niclosamide.[6][9][14]

  • Cell Seeding & Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.[9]

    • After 24 hours, co-transfect cells with an NF-κB firefly luciferase reporter plasmid (containing NF-κB response elements) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[9][15]

    • Incubate for an additional 24 hours.

  • Treatment and Stimulation:

    • Replace the medium with serum-free medium containing various concentrations of niclosamide (e.g., 0-5 µM).

    • Incubate for 1-2 hours.[9]

    • Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL to all wells except the unstimulated control.[9]

    • Incubate for 6-8 hours.[9]

  • Cell Lysis and Luciferase Measurement:

    • Wash cells once with PBS and add 20 µL of 1X Passive Lysis Buffer to each well.[9]

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Using a dual-luciferase assay system and a luminometer, first measure the firefly luciferase activity, then inject the Stop & Glo® reagent and measure the Renilla luciferase activity.[9][16]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold induction of NF-κB activity by comparing the normalized values of stimulated samples to the unstimulated control.

    • Determine the percent inhibition for each niclosamide concentration relative to the stimulated control.

Niclosamide's Modulation of the Notch Pathway

Niclosamide also demonstrates significant inhibitory effects on the Notch signaling pathway, which is crucial for cancer stem cell survival.[7][11][12]

Mechanism of Action

Niclosamide has been shown to downregulate the expression of key components of the Notch pathway. In colon cancer cells, treatment with niclosamide resulted in reduced protein levels of Notch1, Notch2, and Notch3 receptors, as well as the downstream target gene Hey1.[7][17] This leads to a suppression of Notch-mediated signaling, which can inhibit cell proliferation and migration and induce apoptosis.[7][17] While the exact upstream mechanism is still under full investigation, the outcome is a clear reduction in the transcriptional output of the pathway.[11]

Quantitative Data: Inhibition of Notch Signaling

The inhibitory effects of niclosamide on the Notch pathway are evident from changes in cell behavior and gene expression.

Parameter Cell Line Concentration Effect Assay Type Reference
Migration Inhibition HCT1161 µM49.26% decreaseTranswell Assay[7]
SW6201 µM54.49% decreaseTranswell Assay[7]
Target Gene Downregulation MCF7 (Spheroids)5 µM57% decrease in Hes1 mRNAqRT-PCR[8]
Protein Downregulation HCT116, SW620, LoVo1, 2, 4 µMDose-dependent decrease in Notch1, Notch2, Notch3, Hey1Western Blot[7]

Signaling Pathway Diagram: Notch Inhibition

Notch_Pathway cluster_nucleus Nucleus Ligand Delta/Jagged Ligand NotchR Notch Receptor Ligand->NotchR Binds S2_Cleavage S2 Cleavage (ADAM) NotchR->S2_Cleavage Induces S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Releases CSL CSL NICD->CSL Translocates & Binds MAML MAML NICD->MAML Recruits TargetGenes Target Gene Transcription (Hes1, Hey1) MAML->TargetGenes Activates Nucleus Nucleus Niclosamide Niclosamide Niclosamide->NotchR Reduces Expression Experimental_Workflow start Hypothesis: Niclosamide inhibits Pathway X culture Cell Culture (e.g., Cancer Cell Line) start->culture treatment Treat with Niclosamide (Dose-response) culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability molecular Molecular Assays treatment->molecular analysis Data Analysis & Interpretation viability->analysis reporter Reporter Gene Assay (e.g., Luciferase) molecular->reporter western Western Blot (Protein Levels) molecular->western qpcr qRT-PCR (mRNA Levels) molecular->qpcr reporter->analysis western->analysis qpcr->analysis conclusion Conclusion on Mechanism of Action analysis->conclusion

References

Foundational

The Anti-Helminthic Drug Niclosamide: A Multifaceted Agent in Cancer Cytotoxicity

A Technical Guide to In Vitro Studies For Researchers, Scientists, and Drug Development Professionals Introduction Niclosamide (B1684120), an FDA-approved anti-helminthic drug, has garnered significant attention for its...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclosamide (B1684120), an FDA-approved anti-helminthic drug, has garnered significant attention for its potent anticancer properties demonstrated across a wide array of cancer cell lines.[1] Its ability to modulate multiple oncogenic signaling pathways makes it a compelling candidate for drug repurposing in oncology.[2] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of niclosamide, focusing on its effects on various cell lines, the underlying molecular mechanisms, and detailed experimental protocols.

Quantitative Analysis of Niclosamide's Cytotoxicity

The cytotoxic efficacy of niclosamide is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines. The following tables summarize the IC50 values of niclosamide in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Niclosamide in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW-13Adrenocortical CarcinomaNot Specified[3]
NCI-H295RAdrenocortical CarcinomaNot Specified[3]
BD140AAdrenocortical CarcinomaNot Specified[3]
PC-3Prostate Cancer< 1[4]
DU145Prostate Cancer0.7[1][4]
MDA-MB-231Breast Cancer< 1[4]
T-47DBreast Cancer< 1[4]
HGC-27Gastric Cancer1.82[5]
MKN-74Gastric Cancer9.38[5]
HT29Colorectal Cancer7.2 ± 1.2[1]
HCT116Colorectal Cancer2.2[1]
HeLaCervical Carcinoma0.25 ± 0.07[1]
A549Lung Adenocarcinoma3.0 ± 0.2[1]
A431Epithelial Carcinoma8.8 ± 0.9[1]
HepG2Hepatocellular Carcinoma31.91 (48h)[6]
QGY-7703Hepatocellular Carcinoma10.24 (48h)[6]
SMMC-7721Hepatocellular Carcinoma13.46 (48h)[6]
JurkatT-cell Acute Lymphoblastic Leukemia< 4 (24h)[7]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia< 4 (24h)[7]

Table 2: IC50 Values of Niclosamide in Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference
MEFMouse Embryonic Fibroblast4.54[1]
NHFBNormal Human Fibroblast5.78[1]
Bone Marrow CellsHealthy Donors9.00 ± 4.87[1]

Mechanisms of Niclosamide-Induced Cytotoxicity

Niclosamide exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Induction of Apoptosis

Niclosamide has been shown to induce caspase-dependent apoptosis in several cancer cell lines.[3][8] This is often characterized by the activation of caspase-3 and caspase-7.[3] Furthermore, niclosamide can trigger the intrinsic mitochondrial pathway of apoptosis and a caspase-independent pathway through the translocation of apoptosis-inducing factor (AIF) to the nucleus.[9][10] In breast cancer cells, niclosamide-induced apoptosis is associated with the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Survivin.[8]

Cell Cycle Arrest

A common effect of niclosamide treatment is the induction of cell cycle arrest, primarily at the G0/G1 phase.[3][11][12][13] This arrest is often accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin D1, CDK2, and CDK4.[13] In head and neck squamous cell carcinoma, niclosamide-induced G1 arrest is mediated through the let-7d/CDC34 axis.[12][14]

Modulation of Oncogenic Signaling Pathways

Niclosamide's broad-spectrum anticancer activity stems from its ability to inhibit multiple critical signaling pathways simultaneously.[1][2] These include:

  • Wnt/β-catenin Pathway: Niclosamide inhibits this pathway by promoting the degradation of the Wnt co-receptor LRP6 and reducing β-catenin expression.[3][4]

  • STAT3 Pathway: It acts as a selective inhibitor of STAT3, preventing its dimerization, nuclear translocation, and transcriptional activity.[1][6][15][16]

  • mTOR Pathway: Niclosamide has been reported to inhibit mTOR signaling in various cancers.[2][9]

  • NF-κB Pathway: Inhibition of the NF-κB pathway is another mechanism by which niclosamide induces apoptosis in cancer cells.[1][17]

  • Notch Pathway: Niclosamide can suppress Notch signaling, which is crucial for cancer stem cell proliferation.[1][18]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the cytotoxicity of niclosamide.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[19] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6][20]

    • Treat the cells with various concentrations of niclosamide (e.g., 0.1 to 100 µg/mL) for the desired time period (e.g., 24, 48, or 72 hours).[6][20] Include untreated and vehicle-treated cells as controls.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.[20]

    • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Measure the absorbance at 550-570 nm using a microplate reader.[19][20]

    • Calculate cell viability as a percentage of the untreated control.

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[21] The released LDH activity is proportional to the number of lysed cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with different concentrations of niclosamide.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[22]

    • After incubation, centrifuge the plate at 250 x g for 10 minutes.[23]

    • Carefully transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[24]

    • Add a stop solution and measure the absorbance at 490 nm.[21][24]

    • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane.[25] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[25] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[25]

  • Protocol:

    • Induce apoptosis in cells by treating with niclosamide for the desired duration.

    • Harvest the cells and wash them twice with cold PBS.[26]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[27]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[27]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[27]

    • Add 400 µL of 1X Binding Buffer to each tube.[27]

    • Analyze the cells by flow cytometry within one hour.[27]

This method uses a fluorescent stain to visualize nuclear morphology changes associated with apoptosis.

  • Protocol:

    • Plate cells on coverslips in a 6-well plate.[8]

    • After treatment with niclosamide, wash the cells with cold PBS and fix with 4% paraformaldehyde for 15 minutes.[8]

    • Stain the cells with Hoechst 33342 solution (5 µg/ml).[8]

    • Wash with PBS and examine the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[8]

Visualizing Niclosamide's Impact: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the key signaling pathways modulated by niclosamide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_mechanism Mechanism of Action start Seed Cells in Multi-well Plates treatment Treat with Niclosamide (Varying Concentrations & Durations) start->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin hoechst Hoechst Staining (Fluorescence Microscopy) treatment->hoechst cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot

Figure 1: General workflow for in vitro cytotoxicity studies of niclosamide.

signaling_pathways cluster_wnt Wnt/β-catenin Pathway cluster_stat3 STAT3 Pathway cluster_mtor mTOR Pathway Wnt Wnt LRP6 LRP6 Wnt->LRP6 Dvl Dvl LRP6->Dvl GSK3b GSK3β Dvl->GSK3b bCatenin β-catenin GSK3b->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_nuc Nuclear STAT3 STAT3_dimer->STAT3_nuc Gene_STAT3 Target Gene Expression STAT3_nuc->Gene_STAT3 GrowthFactor Growth Factor PI3K PI3K GrowthFactor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynth Protein Synthesis & Cell Growth mTORC1->ProteinSynth Niclosamide Niclosamide Niclosamide->LRP6 Niclosamide->bCatenin Niclosamide->STAT3_dimer Niclosamide->mTORC1

Figure 2: Key signaling pathways inhibited by niclosamide.

Conclusion

Niclosamide demonstrates significant in vitro cytotoxicity against a multitude of cancer cell lines through the induction of apoptosis, cell cycle arrest, and the inhibition of multiple oncogenic signaling pathways. Its multifaceted mechanism of action underscores its potential as a repurposed anticancer agent. This guide provides a foundational understanding for researchers to design and execute further in vitro investigations into the therapeutic promise of niclosamide.

References

Exploratory

Niclosamide as a Protonophore Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed therapeutic agent i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed therapeutic agent in a variety of diseases, including cancer and viral infections.[1][2][3][4] Its primary mechanism of action is attributed to its function as a protonophore, a lipophilic molecule that can transport protons across biological membranes.[2][3][5] This activity disrupts the proton gradients essential for cellular energy production and pH homeostasis, leading to a cascade of downstream effects that inhibit pathological processes. This technical guide provides an in-depth exploration of niclosamide's core function as a protonophore, detailing its mechanism of action, impact on cellular signaling pathways, and the experimental protocols used to characterize its activity.

Introduction to Niclosamide

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is a salicylanilide (B1680751) derivative that has been used for decades to treat tapeworm infections.[1][6] Its established safety profile in humans has made it an attractive candidate for drug repurposing.[7] The molecule's structure, featuring a weakly acidic hydroxyl group and lipophilic character, underpins its ability to function as a protonophore.[2][8]

Chemical and Physical Properties of Niclosamide [6][9][10]

PropertyValue
Chemical Formula C13H8Cl2N2O4
Molar Mass 327.12 g/mol
CAS Number 50-65-7
Melting Point 225-230 °C

The Protonophore Mechanism of Action

As a protonophore, niclosamide acts as a proton carrier, shuttling protons across lipid bilayers down their electrochemical gradient.[2][3][11] This process is independent of any specific protein transporter.[3] The mechanism involves the protonation of the niclosamide molecule in an acidic environment, such as the mitochondrial intermembrane space or within endosomes, followed by its diffusion across the membrane.[3] In a more neutral environment like the mitochondrial matrix or the cytosol, the proton is released, and the unprotonated niclosamide molecule diffuses back across the membrane to repeat the cycle.[3]

This proton shuttling has two primary consequences:

  • Mitochondrial Uncoupling: Niclosamide dissipates the proton motive force across the inner mitochondrial membrane, which is the driving force for ATP synthesis via oxidative phosphorylation.[2][11][12] This uncoupling of electron transport from ATP production leads to a decrease in cellular ATP levels and an increase in oxygen consumption.[13][14][15]

  • Disruption of pH Homeostasis: Niclosamide can disrupt the pH of acidic intracellular compartments, such as lysosomes and endosomes, by transporting protons out of these organelles and into the cytosol.[3][5][16] This can lead to cytoplasmic acidification.[5][16]

Impact on Cellular Signaling Pathways

The disruption of cellular energy metabolism and pH homeostasis by niclosamide's protonophore activity triggers a wide range of downstream effects on various signaling pathways critical for cell survival, proliferation, and metabolism.

Signaling Pathways Inhibited by Niclosamide

Niclosamide has been shown to inhibit multiple oncogenic signaling pathways, including:

  • Wnt/β-catenin Pathway: Niclosamide can suppress this pathway by promoting the degradation of the co-receptor LRP6 and inhibiting the accumulation of β-catenin.[7][17][18][19]

  • mTORC1 Signaling: Inhibition of mTORC1 signaling by niclosamide is linked to its ability to induce cytoplasmic acidification.[5][8][16]

  • STAT3 Signaling: Niclosamide can block the phosphorylation and nuclear translocation of STAT3, thereby inhibiting its transcriptional activity.[7][17][20]

  • NF-κB Signaling: It can inhibit the NF-κB pathway by preventing the degradation of IκBα.[1][17][20]

  • Notch Signaling: Niclosamide has been reported to suppress Notch signaling.[1][7][17]

The multifaceted inhibition of these pathways contributes to niclosamide's potent anti-cancer activity.[1][7][17]

Signaling Pathway Diagram

Niclosamide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Niclosamide_entry Niclosamide Proton_Shuttling Proton Shuttling Niclosamide_entry->Proton_Shuttling Initiates NF_kB NF-κB Niclosamide_entry->NF_kB Inhibits Wnt_beta_catenin Wnt/β-catenin Niclosamide_entry->Wnt_beta_catenin Inhibits STAT3 STAT3 Niclosamide_entry->STAT3 Inhibits Notch Notch Niclosamide_entry->Notch Inhibits Cytoplasmic_Acidification Cytoplasmic Acidification Proton_Shuttling->Cytoplasmic_Acidification Mitochondrial_Uncoupling Mitochondrial Uncoupling Proton_Shuttling->Mitochondrial_Uncoupling mTORC1 mTORC1 Cytoplasmic_Acidification->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth NF_kB->Cell_Growth Wnt_beta_catenin->Cell_Growth STAT3->Cell_Growth Notch->Cell_Growth Apoptosis Apoptosis ATP_Depletion ATP Depletion Mitochondrial_Uncoupling->ATP_Depletion ATP_Depletion->Cell_Growth ATP_Depletion->Apoptosis

Caption: Niclosamide's multifaceted mechanism of action.

Quantitative Data

The efficacy of niclosamide as a protonophore and its downstream effects have been quantified in numerous studies.

Table 1: IC50 Values of Niclosamide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BD140AAdrenocortical Carcinoma0.12[21]
SW-13Adrenocortical Carcinoma0.15[21]
NCI-H295RAdrenocortical Carcinoma0.53[21]
PC-3Prostate Cancer< 1[18][19]
DU145Prostate Cancer< 1[18][19]
MDA-MB-231Breast Cancer< 1[18][19]
T-47DBreast Cancer< 1[18][19]
2LMPBasal-like Breast Cancer0.44[22]
SUM159Basal-like Breast Cancer0.33 - 1.9[22]
HCC1187Basal-like Breast Cancer0.33 - 1.9[22]
HCC1143Basal-like Breast Cancer0.33 - 1.9[22]
MDA-MB-231 (24h)Triple-Negative Breast Cancer13.63 ± 0.43[23]
Hs578T (24h)Triple-Negative Breast Cancer25.32 ± 0.54[23]
KKU-100CholangiocarcinomaVaries (IC25, IC50, IC75 used)[24]
KKU-213ACholangiocarcinomaVaries (IC25, IC50, IC75 used)[24]

Table 2: Effects of Niclosamide on Mitochondrial Function

ParameterCell Line/SystemObservationReference
Mitochondrial Oxygen ConsumptionIsolated mouse liver mitochondriaIncreased at 1 µM in the presence of oligomycin (B223565)[12]
Mitochondrial Membrane PotentialLive cellsReduced at concentrations around 500 nM[12]
Mitochondrial Membrane PotentialMyeloma cellsLoss of membrane potential after 4h treatment[25]
Respiration RateMyeloma cellsIncreased upon treatment with 3.2 µM niclosamide[25]
Mitochondrial Membrane PotentialCholangiocarcinoma cellsReduced in a dose-dependent manner[24]
ATP LevelsHeLa cellsDecreased after 8h treatment with 1 µM and 10 µM[15]

Experimental Protocols

Characterizing the protonophore activity of niclosamide and its cellular consequences involves a variety of specialized assays.

Measurement of Mitochondrial Uncoupling

Objective: To determine if a compound can dissipate the mitochondrial proton gradient, leading to increased oxygen consumption independent of ATP synthesis.

Method: Seahorse XF Cell Mito Stress Test [14]

  • Cell Seeding: Seed cells (e.g., SW1353) at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of niclosamide for a specified duration (e.g., 24 hours).

  • Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates like pyruvate (B1213749) and glutamine, and incubate in a non-CO2 incubator.

  • Sequential Injections: Sequentially inject oligomycin (ATP synthase inhibitor), a protonophore like FCCP (as a positive control) or niclosamide, and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. An increase in OCR after oligomycin injection indicates mitochondrial uncoupling.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the potential across the inner mitochondrial membrane, which is an indicator of mitochondrial health and is dissipated by protonophores.

Method: JC-1 Staining Assay [25][26]

  • Cell Treatment: Treat cells with niclosamide for the desired time. Include a positive control for depolarization, such as FCCP or CCCP.

  • Staining: Add JC-1 staining solution to the cells and incubate. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.

  • Washing: Wash the cells to remove excess dye.

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Method: TMRE Staining Assay [24][25]

  • Cell Staining: Pre-stain cells with Tetramethylrhodamine, Ethyl Ester (TMRE), a potentiometric fluorescent dye that accumulates in active mitochondria.

  • Baseline Measurement: Determine the baseline fluorescence intensity using flow cytometry.

  • Treatment: Add niclosamide to the stained cells.

  • Real-time Analysis: Monitor the decrease in TMRE fluorescence over time using flow cytometry. A rapid decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Measurement of Intracellular pH

Objective: To determine the effect of niclosamide on cytosolic and organellar pH.

Method: Ratiometric Live Cell Imaging with pH-sensitive Dyes [3]

  • Cell Loading: Load cells with a pH-sensitive fluorescent dye, such as BCECF-AM for cytosolic pH or LysoSensor dyes for lysosomal pH.

  • Baseline Imaging: Acquire baseline fluorescence images at two different excitation or emission wavelengths.

  • Treatment: Add niclosamide to the cells.

  • Time-lapse Imaging: Acquire images at regular intervals to monitor changes in the fluorescence ratio.

  • Calibration: At the end of the experiment, calibrate the fluorescence ratio to pH values using buffers of known pH in the presence of a protonophore and an ionophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.

Experimental Workflow Diagram

Experimental_Workflow cluster_uncoupling Mitochondrial Uncoupling Assay cluster_mmp Mitochondrial Membrane Potential Assay cluster_ph Intracellular pH Measurement Cell_Culture_U Cell Culture Niclosamide_Treatment_U Niclosamide Treatment Cell_Culture_U->Niclosamide_Treatment_U Seahorse_Assay Seahorse XF Mito Stress Test Niclosamide_Treatment_U->Seahorse_Assay OCR_Measurement Measure Oxygen Consumption Rate (OCR) Seahorse_Assay->OCR_Measurement Data_Analysis_U Analyze Uncoupling Effect OCR_Measurement->Data_Analysis_U Cell_Culture_M Cell Culture Niclosamide_Treatment_M Niclosamide Treatment Cell_Culture_M->Niclosamide_Treatment_M Staining Stain with JC-1 or TMRE Niclosamide_Treatment_M->Staining Flow_Cytometry Flow Cytometry / Microscopy Staining->Flow_Cytometry Data_Analysis_M Analyze Fluorescence Ratio Flow_Cytometry->Data_Analysis_M Cell_Culture_P Cell Culture Dye_Loading Load with pH-sensitive dye Cell_Culture_P->Dye_Loading Niclosamide_Treatment_P Niclosamide Treatment Dye_Loading->Niclosamide_Treatment_P Live_Cell_Imaging Live Cell Imaging Niclosamide_Treatment_P->Live_Cell_Imaging Data_Analysis_P Analyze Fluorescence Ratio Live_Cell_Imaging->Data_Analysis_P

Caption: Workflow for key protonophore experiments.

Conclusion

Niclosamide's well-established role as a protonophore is central to its therapeutic potential beyond its original anthelmintic use. By disrupting fundamental cellular processes like energy production and pH balance, it modulates a wide array of signaling pathways implicated in diseases such as cancer. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the unique properties of niclosamide for novel therapeutic applications. Continued research into structure-activity relationships may lead to the development of even more potent and specific protonophore-based drugs.[13][27]

References

Protocols & Analytical Methods

Method

Application Note and Protocol: Dissolving Niclosamide Sodium Salt for Cell Culture

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in-vitro studies using niclosamide (B1684120). Introduction Niclosamide, a salicylanilide (B1680751) derivati...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in-vitro studies using niclosamide (B1684120).

Introduction

Niclosamide, a salicylanilide (B1680751) derivative, has been historically used as an antihelminthic agent for treating tapeworm infections.[1][2] Recent research has repurposed niclosamide as a promising candidate for broader therapeutic applications, including oncology and virology, due to its multifaceted mechanism of action.[2][3] Niclosamide modulates multiple critical signaling pathways, such as Wnt/β-catenin, NF-κB, mTORC1, and STAT3, which are often dysregulated in cancer and other diseases.[1][4]

A significant challenge for in-vitro research is niclosamide's poor aqueous solubility, which limits its bioavailability in cell culture systems.[5] The use of niclosamide salts, such as niclosamide sodium salt or ethanolamine (B43304) salt, along with appropriate solvents, effectively overcomes this limitation. This document provides a detailed protocol for the solubilization and application of niclosamide sodium salt for cell culture experiments.

Solubility and Physicochemical Properties

Niclosamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[5] Its aqueous solubility is highly dependent on pH. While solubility in acidic to neutral conditions is extremely low (in the micromolar range), it increases significantly in alkaline conditions.[6][7] The use of organic solvents or conversion to a salt form is essential for preparing stock solutions for cell-based assays.

The ethanolamine salt of niclosamide is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[8] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Table 1: Solubility of Niclosamide and its Salts in Various Solvents

Compound Form Solvent pH Temperature (°C) Solubility
Niclosamide Water 3.66 37 6.06 µM[6]
Niclosamide Water 7.63 37 32.0 µM[6]
Niclosamide Water 9.63 20 ~704 µM[6]
Niclosamide Water N/A 20 5-8 µg/mL[5]
Niclosamide Ethanolamine Salt DMSO N/A N/A ~30 mg/mL[8]
Niclosamide Ethanolamine Salt DMF N/A N/A ~30 mg/mL[8]
Niclosamide Ethanolamine Salt Ethanol N/A N/A ~0.25 mg/mL[8]

| Niclosamide Ethanolamine Salt | 1:1 DMSO:PBS | 7.2 | N/A | ~0.5 mg/mL[8] |

Protocol for Preparation of Niclosamide Solutions

This protocol details the steps for preparing a high-concentration stock solution of niclosamide sodium salt in DMSO and its subsequent dilution to working concentrations for cell treatment.

  • Niclosamide Sodium Salt (or Niclosamide) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Calculation: Determine the mass of niclosamide sodium salt required to prepare the desired volume and concentration of the stock solution. The molecular weight of niclosamide is 327.06 g/mol .

  • Weighing: Accurately weigh the calculated amount of niclosamide sodium salt powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For example, to make a 10 mM stock solution, dissolve 3.27 mg of niclosamide in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Thawing: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution directly into complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Prepare these working solutions fresh immediately before treating the cells. It is not recommended to store aqueous solutions of niclosamide for more than one day.[8]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of niclosamide. This ensures that any observed effects are due to the compound and not the solvent. The final concentration of DMSO in the culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution & Treatment powder Niclosamide Sodium Salt (Powder) stock 10 mM Stock Solution in DMSO powder->stock Dissolve dmso Anhydrous DMSO dmso->stock store Store at -20°C / -80°C stock->store Aliquot thaw_stock Thawed Stock Solution store->thaw_stock Thaw one aliquot working Working Solutions (Final Concentrations) thaw_stock->working Dilute media Complete Cell Culture Medium media->working cells Cells in Culture Plate working->cells Treat

Fig 1. Workflow for preparing niclosamide solutions.

Example Protocol: Cell Viability (Cytotoxicity) Assay

This protocol provides a general method for assessing the cytotoxic effects of niclosamide on a chosen cell line using a colorimetric assay like MTT or CCK-8.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of niclosamide (e.g., 0.125, 0.25, 0.5, 1.0, 2.0, 4.0 µM) or the DMSO vehicle control.[9][10]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • Assay:

    • Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well.[9][11]

    • Incubate for 1-4 hours. For MTT, subsequently remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[9][10]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) can be determined using non-linear regression analysis.

Table 2: Reported Cytotoxicity of Niclosamide in Various Cell Lines

Cell Line Assay Type Incubation Time (hours) IC₅₀ / CC₅₀ (µM)
A549 (Human Lung Cancer) CCK-8 24 IC₅₀: 2.60[10]
A549/DDP (Cisplatin-Resistant) CCK-8 24 IC₅₀: 1.15[10]
Jurkat (T-ALL) MTT 24 Dose-dependent toxicity (0.5-4 µM)[9]
CCRF-CEM (T-ALL) MTT 24 Dose-dependent toxicity (0.5-4 µM)[9]
Vero-E6 (Kidney Epithelial) CCK-8 48 CC₅₀: 1.96[11]

| Vero E6 (Kidney Epithelial) | MTT | 48 | IC₅₀: 1.03[12] |

Mechanism of Action: Key Signaling Pathways

Niclosamide's bioactivity stems from its ability to interfere with numerous intracellular signaling pathways simultaneously.[1][2] This pleiotropic effect makes it a potent agent against complex diseases like cancer.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Niclosamide has been shown to block the activation of this pathway by inhibiting key upstream kinases, thereby preventing the expression of NF-κB target genes involved in cell proliferation and survival.[1]

G cluster_0 Nucleus tnfa TNFα tnfr TNFR tnfa->tnfr tak1 TAK1 tnfr->tak1 ikk IKK tak1->ikk ikba IκBα ikk->ikba Phosphorylates (for degradation) nfkb NF-κB ikba->nfkb Inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation genes Target Gene Expression nfkb_nuc->genes niclosamide Niclosamide niclosamide->ikk

Fig 2. Niclosamide inhibits the NF-κB pathway.

The Wnt/β-catenin pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Niclosamide disrupts this pathway by promoting the degradation of the co-receptor LRP6 and inhibiting the stabilization of β-catenin, a key transcriptional co-activator.[1][2]

G cluster_0 Nucleus wnt Wnt receptor Frizzled/LRP wnt->receptor dsh Dishevelled-2 receptor->dsh destruction Destruction Complex dsh->destruction Inhibits beta_cat β-catenin destruction->beta_cat Promotes Degradation beta_cat_nuc β-catenin beta_cat->beta_cat_nuc Accumulates & Translocates genes Target Gene Expression beta_cat_nuc->genes niclosamide Niclosamide niclosamide->dsh

Fig 3. Niclosamide inhibits the Wnt/β-catenin pathway.

Conclusion

The successful use of niclosamide sodium salt in cell culture hinges on proper dissolution and handling techniques. By preparing a high-concentration stock solution in DMSO and making fresh dilutions in culture medium for each experiment, researchers can achieve consistent and reproducible results. Understanding its potent, multi-pathway mechanism of action provides a strong foundation for designing experiments to explore its therapeutic potential in a variety of disease models.

References

Application

Application Notes &amp; Protocols: High-Throughput Screening Assays for Niclosamide Target Identification

Introduction Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a therapeutic agent in a range of diseases, including cancer, metabolic disorders, and viral...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a therapeutic agent in a range of diseases, including cancer, metabolic disorders, and viral infections.[1] Its broad spectrum of activity is attributed to its ability to modulate multiple cellular signaling pathways, a characteristic known as polypharmacology.[1][2][3] Identifying the direct molecular targets of niclosamide is crucial for understanding its mechanism of action, optimizing its therapeutic use, and developing next-generation derivatives.[4] High-throughput screening (HTS) offers a powerful platform for both discovering the cellular effects of niclosamide and systematically identifying its molecular targets.[5][6]

These application notes provide detailed protocols for various HTS assays designed to identify and validate the molecular targets of niclosamide, intended for researchers in drug discovery and development.

Section 1: Phenotypic Screening for Anti-Cancer Activity

Phenotypic screens are a cornerstone of drug discovery, enabling the identification of compounds that induce a desired change in cellular behavior, such as inhibiting cancer cell proliferation. Niclosamide itself has been identified in several phenotypic screens as a potent anti-cancer agent.[1][7][8][9]

Cell Viability and Proliferation Assays

These assays are fundamental for HTS campaigns to quantify the dose-dependent effect of a compound on cell survival and growth.

Experimental Protocol: ATP-Based Luminescent Cell Viability Assay

This protocol is adapted from methods used to screen compound libraries and validate the anti-proliferative effects of niclosamide.[10]

  • Cell Plating: Seed cancer cell lines (e.g., MCF7 for breast cancer, DU145 for prostate cancer, HCT116 for colon cancer) into 96-well or 384-well white, clear-bottom microplates at a pre-determined optimal density (e.g., 1,000-5,000 cells per well). Incubate at 37°C with 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a stock solution of niclosamide in DMSO. Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the assay wells should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Treat the cells with the desired range of niclosamide concentrations. Include vehicle-only (DMSO) controls and positive controls (e.g., a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add a volume of a commercial ATP-based luminescent reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.[10]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values by plotting the normalized luminescence signal against the logarithm of the niclosamide concentration and fitting the data to a four-parameter dose-response curve.

Spheroid Formation Assay

This assay models the three-dimensional growth of tumors and is particularly useful for identifying compounds that target cancer stem-like cells, which are often resistant to conventional therapies.[7][8]

Experimental Protocol: Cancer Stem Cell Spheroid Formation Assay

This protocol is based on a high-throughput screen that identified niclosamide as an inhibitor of breast cancer stem-like cells.[7][8]

  • Cell Culture: Culture cancer cells (e.g., MCF7) as a monolayer. Isolate cancer stem-like cells if desired, for example, by sorting for a side population using Hoechst 33342 dye exclusion.[7]

  • Spheroid Seeding: Dissociate cells into a single-cell suspension and plate them in ultra-low attachment 96-well plates at a low density (e.g., 5,000-10,000 cells/well) in a serum-free sphere-formation medium.

  • Compound Treatment: Add niclosamide at various concentrations to the wells at the time of seeding.

  • Incubation: Incubate the plates for 5-10 days to allow for spheroid formation.

  • Imaging and Analysis:

    • Use an automated imaging system to capture brightfield images of each well.

    • Analyze the images using software to quantify the number and area of spheroids per well.

    • Determine the concentration of niclosamide that inhibits spheroid formation.

Data Presentation: Anti-Proliferative Activity of Niclosamide

Cell LineCancer TypeAssay TypeIC₅₀ / GI₅₀ (µM)Citation
DU145Prostate CancerProliferation0.7[11]
BD140AAdrenocortical CarcinomaProliferation0.12[9]
SW-13Adrenocortical CarcinomaProliferation0.15[9]
NCI-H295RAdrenocortical CarcinomaProliferation0.53[9]
VariousGlioblastomaCell Growth0.23 - 5.13[12]

Visualization: Phenotypic Screening Workflow

G cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis & Hit Identification Compound_Library Compound Library (e.g., LOPAC) Treatment Treat Cells with Niclosamide/Library Compound_Library->Treatment Cell_Plating Plate Cells in Microplates (96/384-well) Cell_Plating->Treatment Incubation Incubate (48-72h) Treatment->Incubation Assay_Readout Assay Readout (e.g., Luminescence, Imaging) Incubation->Assay_Readout Data_Processing Data Normalization & Processing Assay_Readout->Data_Processing Hit_Selection Hit Selection (Primary Screen) Data_Processing->Hit_Selection Dose_Response Dose-Response Curve & IC50 Determination Hit_Selection->Dose_Response Hit_Validation Hit Validation (Secondary Screen) Dose_Response->Hit_Validation G Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (e.g., Mcl-1, Survivin) Nucleus->Transcription Activation Niclosamide Niclosamide Niclosamide->pSTAT3 Inhibits Phosphorylation G Wnt Wnt Ligand Frizzled Frizzled/LRP6 Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Promotes Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Nuclear Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Transcription Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Transcription Niclosamide Niclosamide Niclosamide->DVL Downregulates Niclosamide->Destruction_Complex Disrupts Axin-GSK3 Interaction G Start Start with Bioactive Compound (Niclosamide) Affinity Affinity Chromatography (e.g., Biotin-Niclosamide Pulldown) Start->Affinity CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Genomics Functional Genomics (e.g., CRISPR Screen) Start->Genomics MassSpec Identify Proteins by Mass Spectrometry Affinity->MassSpec WB Detect Stabilized Protein by Western Blot / MS CETSA->WB GeneHits Identify Gene Hits that Confer Resistance/Sensitivity Genomics->GeneHits Putative List of Putative Targets MassSpec->Putative WB->Putative GeneHits->Putative Validation Target Validation (e.g., Knockdown, Overexpression, Enzymatic Assays) Putative->Validation Validated Validated Target(s) Validation->Validated

References

Method

Application Note: Western Blot Protocol for the Detection of Phosphorylated STAT3 Following Niclosamide Treatment

Audience: Researchers, scientists, and drug development professionals. Introduction Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, in...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] The phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3) is a critical step for its activation, leading to dimerization, nuclear translocation, and the subsequent regulation of target gene expression.[2][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a significant target for therapeutic intervention.[1][4] Niclosamide (B1684120), an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of the STAT3 signaling pathway.[5][6] It has been shown to inhibit STAT3 activation, thereby inducing cell growth inhibition and apoptosis in cancer cells with constitutively active STAT3.[4][5]

This application note provides a detailed protocol for performing a western blot to detect and semi-quantitatively analyze the levels of phosphorylated STAT3 (p-STAT3) in cell lysates after treatment with niclosamide. This method allows for the evaluation of niclosamide's inhibitory effect on the STAT3 signaling pathway.

Signaling Pathway and Inhibition by Niclosamide

Cytokines or growth factors binding to their receptors activate Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs at tyrosine 705, leading to its dimerization, nuclear translocation, and initiation of gene transcription.[7] Niclosamide inhibits the phosphorylation of STAT3, thus blocking its downstream signaling.[5][6]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) p-STAT3 Dimer p-STAT3 Dimer STAT3->p-STAT3 Dimer Dimerizes DNA DNA p-STAT3 Dimer->DNA Translocates & Binds Niclosamide Niclosamide Niclosamide->JAK Inhibits Gene Transcription Gene Transcription DNA->Gene Transcription Initiates

STAT3 signaling pathway and niclosamide inhibition.

Data Presentation

The following table summarizes the expected outcomes from a western blot analysis of cells treated with niclosamide. The band intensity would be quantified using densitometry analysis.

Treatment GroupProtein TargetExpected Molecular Weight (kDa)Expected Outcome (Relative to Untreated Control)
Untreated Control p-STAT3 (Tyr705)~86High
Total STAT3~86High
β-Actin (Loading Control)~42High
Niclosamide-treated p-STAT3 (Tyr705)~86Decreased
Total STAT3~86No significant change
β-Actin (Loading Control)~42No significant change
Positive Control (e.g., IL-6 stimulated) p-STAT3 (Tyr705)~86High/Increased
Total STAT3~86High
β-Actin (Loading Control)~42High

Experimental Protocols

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Niclosamide Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-STAT3 or Total STAT3) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H

Western blot experimental workflow.
Cell Culture and Niclosamide Treatment

  • Cell Seeding: Plate an appropriate cell line (e.g., Du145, HCT116, or another line with constitutive STAT3 activation) at a suitable density in culture dishes or plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5][8]

  • Treatment: Treat the cells with various concentrations of niclosamide (e.g., 0.5, 1, 2.5, 5, and 10 µM) for a specified duration (e.g., 2, 4, 6, 8, 12, or 24 hours).[8] Include a vehicle-treated control (e.g., DMSO). An untreated control and a positive control (e.g., IL-6 stimulation) should also be included if necessary.[1]

Cell Lysis and Protein Extraction
  • Washing: After the treatment period, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2][9]

  • Lysis: Aspirate the PBS completely. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each dish.[2][7]

  • Scraping: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[2]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[2]

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[2]

  • Normalization: Normalize the protein concentration for all samples using the lysis buffer.[2]

Sample Preparation and SDS-PAGE
  • Sample Buffer: Add 4x Laemmli sample buffer to each protein lysate to a final concentration of 1x.[1]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[2]

  • Loading: Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.[1][2]

  • Electrophoresis: Run the gel at 100-120V until the dye front reaches the bottom.[1]

Protein Transfer
  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[1]

  • Conditions: Perform the transfer at 100V for 1-2 hours or as per the manufacturer's protocol.[1]

  • Washing: After transfer, briefly wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).[1]

Blocking
  • Blocking Solution: Block the membrane with 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[1]

Antibody Incubation
  • Primary Antibody: Incubate the membrane with the primary antibody (anti-p-STAT3 Tyr705) diluted in the blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[1][2]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[1]

  • Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.[1]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[1]

Detection and Analysis
  • Substrate: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2]

  • Incubation: Incubate the membrane with the ECL substrate for 1-5 minutes.[2]

  • Imaging: Capture the chemiluminescent signal using an imaging system.[1]

  • Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped of the antibodies and re-probed for total STAT3 and a loading control like β-actin.[2] This allows for a direct comparison of the protein levels on the same membrane.

  • Densitometry: Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ). Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.[2]

References

Application

Application Notes and Protocols for Niclosamide Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the administration of niclosamide (B1684120) in mouse xenograft models, a critical preclinical step...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of niclosamide (B1684120) in mouse xenograft models, a critical preclinical step in evaluating its potential as an anti-cancer therapeutic. This document outlines detailed protocols for drug preparation and administration, summarizes key quantitative data from various studies, and visualizes the experimental workflow and relevant biological pathways.

Data Presentation: Summary of Niclosamide Administration in Mouse Xenograft Models

The following table summarizes the administration parameters and anti-tumor efficacy of niclosamide in various mouse xenograft models. This data is compiled from multiple studies to facilitate easy comparison and aid in experimental design.

Cancer TypeCell LineMouse StrainNiclosamide DosageAdministration RouteVehicleDosing FrequencyTumor Growth InhibitionReference
T-cell Acute Lymphoblastic LeukemiaCCRF-CEMNOD/SCID5 and 20 mg/kgIntraperitoneal (IP)Not SpecifiedThree times a weekSignificant attenuation of tumor growth at 20 mg/kg.[1][2][1][2]
Colon CancerHCT116NOD/SCID10, 100, and 200 mg/kgOral GavageNot Specified6 days a weekSignificant inhibition of tumor growth at 100 and 200 mg/kg.[3][3]
Breast Cancer4T1BALB/c10 and 20 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedSubstantial suppression of tumor growth in a dose-dependent manner.
Pancreatic CancerPANC-1Nude MiceNot SpecifiedNot SpecifiedDMSONot SpecifiedSignificant difference in tumor volume and weight compared to control.[4][4]
Colon CancerHCT116-CMVp-LUCNOD/SCID20 mg/kgIntraperitoneal (IP)SolventDailyReduced liver metastasis.[5][5]
Breast Cancer (Cisplatin-Resistant)Not SpecifiedBALB/c nude20 mg/kg/dayNot SpecifiedNot SpecifiedFive days a weekInhibition of tumor growth.[6][6]

Experimental Protocols

Preparation of Niclosamide for In Vivo Administration

Due to its poor water solubility, niclosamide requires a suitable vehicle for in vivo administration. Here are protocols for preparing niclosamide for oral gavage and intraperitoneal injection.

a) Preparation for Oral Gavage:

  • Vehicle: A common vehicle is a suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) in water.[7]

  • Procedure:

    • Weigh the required amount of niclosamide powder.

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

    • Gradually add the niclosamide powder to the CMC-Na solution while vortexing or stirring continuously to ensure a homogenous suspension.

    • The final concentration should be calculated based on the desired dosage and the volume to be administered to each mouse (typically 10 ml/kg).[7]

b) Preparation for Intraperitoneal (IP) Injection:

  • Vehicle: A solution of 5% ethanol (B145695), 60% PEG-300, and 35% of a 20% HP-β-CD solution in water has been used.[8] Another option is dissolving in Cremophor EL.

  • Procedure:

    • Dissolve the weighed niclosamide powder in the ethanol component first.

    • Add the PEG-300 and the HP-β-CD solution to the ethanol-niclosamide mixture.

    • Vortex or sonicate the mixture until the niclosamide is completely dissolved and the solution is clear.

    • Filter the final solution through a 0.22 µm sterile filter before injection to ensure sterility.

Establishment of Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model using cancer cell lines.

  • Cell Preparation:

    • Culture cancer cells in their recommended medium until they reach 70-80% confluency.

    • Harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

  • Animal Procedure:

    • Use immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice) that are 4-6 weeks old.

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.

    • Monitor the mice for tumor growth.

Monitoring Tumor Growth and Treatment Response

Regular monitoring of tumor volume and animal well-being is crucial for the successful execution of the study.

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.

  • Body Weight:

    • Monitor the body weight of the mice at least twice a week as an indicator of overall health and potential treatment-related toxicity.

  • Treatment Initiation:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

    • Administer niclosamide or the vehicle control according to the predetermined dosage, route, and schedule.

  • Endpoint and Tissue Collection:

    • At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, western blotting).

Mandatory Visualizations

Signaling Pathways Modulated by Niclosamide

Niclosamide exerts its anti-cancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and metastasis.

Niclosamide_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway cluster_mTOR mTOR Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dvl Dishevelled Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression_Wnt Target Gene Expression TCF_LEF->Gene_Expression_Wnt Niclosamide_Wnt Niclosamide Niclosamide_Wnt->LRP6 Degradation Niclosamide_Wnt->Dvl Downregulation Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Gene_Expression_STAT3 Target Gene Expression STAT3_dimer->Gene_Expression_STAT3 Niclosamide_STAT3 Niclosamide Niclosamide_STAT3->pSTAT3 Inhibits Phosphorylation TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Gene_Expression_NFkB Target Gene Expression NFkB->Gene_Expression_NFkB Niclosamide_NFkB Niclosamide Niclosamide_NFkB->IKK Inhibition Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Niclosamide_mTOR Niclosamide Niclosamide_mTOR->mTORC1 Inhibition

Caption: Niclosamide inhibits multiple oncogenic signaling pathways.

Experimental Workflow for Niclosamide Administration in a Mouse Xenograft Model

This diagram outlines the key steps involved in a typical in vivo study evaluating the efficacy of niclosamide.

Experimental_Workflow start Start: Cancer Cell Culture cell_prep Cell Preparation (Harvest, Wash, Resuspend) start->cell_prep xenograft Subcutaneous Injection of Cells into Mice cell_prep->xenograft tumor_growth Tumor Growth Monitoring (Calipers) xenograft->tumor_growth randomization Randomization of Mice (Tumor Volume ~50-100 mm³) tumor_growth->randomization treatment Treatment Phase randomization->treatment control_group Control Group (Vehicle Administration) treatment->control_group Group 1 niclosamide_group Niclosamide Group (Drug Administration) treatment->niclosamide_group Group 2 monitoring Continued Monitoring (Tumor Volume, Body Weight) control_group->monitoring niclosamide_group->monitoring endpoint Endpoint Determination (Tumor Size Limit or Time) monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Tumor Analysis (Weight, IHC, Western Blot) euthanasia->analysis data_analysis Data Analysis and Conclusion analysis->data_analysis

Caption: Workflow for in vivo evaluation of niclosamide.

References

Method

Measuring Wnt Signaling Inhibition by Niclosamide Using the TOPflash Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for utilizing the TOPflash luciferase reporter assay to quantify the inhibitory effects of n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the TOPflash luciferase reporter assay to quantify the inhibitory effects of niclosamide (B1684120) on the canonical Wnt signaling pathway. Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of Wnt/β-catenin signaling, a pathway frequently dysregulated in various cancers.[1][2][3] The TOPflash assay serves as a robust and sensitive tool for screening and characterizing inhibitors of this critical signaling cascade.[4][5][6]

Introduction to Wnt Signaling and the TOPflash Assay

The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell regulation.[7][8][9] In the "off" state, a destruction complex composed of Axin, APC, GSK3, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7][9][10] Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[7][10][11] This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus.[7][11] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[7][10][12]

The TOPflash assay is a widely used luciferase reporter gene assay to measure the activity of the canonical Wnt signaling pathway.[5][6] The assay utilizes a plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter that drives the expression of the firefly luciferase gene.[12][13] When Wnt signaling is activated and β-catenin translocates to the nucleus, it binds to the TCF/LEF sites on the TOPflash plasmid, inducing luciferase expression. The resulting luminescence is directly proportional to the level of Wnt signaling activity.[12] A control plasmid, FOPflash, which contains mutated TCF/LEF binding sites, is often used to determine non-specific reporter activity.[12][13]

Niclosamide has been shown to inhibit Wnt signaling through various mechanisms, including the downregulation of the Wnt co-receptor LRP6 and Dishevelled-2 (Dvl2), and by promoting the internalization of the Frizzled1 receptor.[14][15][16][17]

Data Presentation: Inhibition of Wnt Signaling by Niclosamide

The inhibitory effect of niclosamide on Wnt/β-catenin signaling has been quantified in various cancer cell lines using the TOPflash assay. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of niclosamide.

Cell LineCancer TypeIC50 (µM)Reference
HEK293Embryonic Kidney0.34 ± 0.08[1]
HEK293Embryonic Kidney0.5 ± 0.05[4][15]
HCT-116Colorectal CancerDose-dependent inhibition[14][18]
CaCO2Colorectal CancerDose-dependent inhibition[14][18]
PC-3Prostate Cancer< 1[17][19]
DU145Prostate Cancer< 1[17][19]
MDA-MB-231Breast Cancer< 1[17][19]
T-47DBreast Cancer< 1[17][19]
Ovarian Cancer Cell LinesOvarian CancerSignificant suppression at 1 µM[3]

Signaling Pathways and Experimental Workflows

Canonical Wnt Signaling Pathway

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1α) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF_off TCF/LEF Target_Genes_off Wnt Target Genes (Transcription OFF) TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand FZD_LRP Frizzled/LRP6 Receptor Complex Wnt->FZD_LRP Dvl Dishevelled (Dvl) FZD_LRP->Dvl Dvl->Destruction_Complex Inhibition beta_catenin_stable Stabilized β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_stable->TCF_LEF_on Binding Target_Genes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->Target_Genes_on

Caption: Canonical Wnt signaling pathway in the "OFF" and "ON" states.

TOPflash Assay Principle

TOPflash_Assay_Principle cluster_transfection Cell Transfection cluster_activation Wnt Pathway Activation cluster_detection Signal Detection TOPflash_plasmid TOPflash Plasmid (TCF/LEF sites + Luciferase) Cell Host Cell TOPflash_plasmid->Cell Renilla_plasmid Renilla Plasmid (Internal Control) Renilla_plasmid->Cell beta_catenin β-catenin Cell->beta_catenin β-catenin accumulation & nuclear translocation Wnt_Stimulation Wnt3a Conditioned Medium or other agonist Wnt_Stimulation->Cell TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Luciferase_Expression Luciferase Expression TCF_LEF->Luciferase_Expression Activates Transcription Light_Output Light Output Luciferase_Expression->Light_Output Catalyzes reaction with Luciferin Luciferin Substrate Luciferin->Light_Output Luminometer Luminometer Light_Output->Luminometer Measured by

Caption: Principle of the TOPflash luciferase reporter assay.

Experimental Workflow: Niclosamide Inhibition

Niclosamide_Workflow start Start step1 Seed cells (e.g., HEK293, HCT116) in 96-well plates start->step1 step2 Co-transfect with TOPflash and Renilla luciferase plasmids step1->step2 step3 Incubate for 24 hours step2->step3 step4 Treat cells with varying concentrations of Niclosamide step3->step4 step5 Induce Wnt signaling with Wnt3a conditioned medium step4->step5 step6 Incubate for 18-24 hours step5->step6 step7 Lyse cells and measure Firefly and Renilla luciferase activity step6->step7 step8 Analyze data: Normalize Firefly to Renilla, calculate % inhibition, and determine IC50 step7->step8 end End step8->end

Caption: Experimental workflow for assessing Wnt inhibition by niclosamide.

Experimental Protocols

Materials and Reagents
  • Cell Lines: HEK293, HCT116, or other suitable cell lines.

  • Plasmids:

    • M50 Super 8xTOPFlash (Addgene, #12456) or equivalent.

    • pRL-TK Renilla Luciferase plasmid (Promega, E2241) or equivalent for normalization.

    • (Optional) FOPflash plasmid as a negative control.

  • Reagents:

    • Niclosamide (Sigma-Aldrich or equivalent).

    • Wnt3a conditioned medium (prepared in-house or commercially available).

    • Control conditioned medium (from parental cells not expressing Wnt3a).

    • Lipofectamine 2000 (Invitrogen) or other transfection reagent.

    • Dulbecco's Modified Eagle's Medium (DMEM) and other required cell culture media.

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS).

    • Dual-Luciferase® Reporter Assay System (Promega, E1910) or equivalent.

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates.

    • Luminometer capable of reading 96-well plates.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Protocol: TOPflash Assay for Niclosamide Inhibition

Day 1: Cell Seeding

  • Culture and maintain the chosen cell line (e.g., HEK293) in appropriate growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 to 4 x 10^4 cells per well in 100 µL of growth medium.

  • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Transfection

  • Prepare the transfection mix. For each well, dilute 100 ng of TOPflash plasmid and 10 ng of Renilla plasmid into serum-free medium. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

  • Combine the DNA and transfection reagent mixtures and incubate at room temperature for the time specified by the manufacturer (typically 20 minutes).

  • Add the transfection complex to each well.

  • Incubate for 24 hours.

Day 3: Niclosamide Treatment and Wnt Induction

  • Prepare serial dilutions of niclosamide in the appropriate medium. A typical concentration range to test is 0.01 µM to 10 µM.[1][14] Include a DMSO vehicle control.

  • Carefully remove the medium from the wells and replace it with 80 µL of medium containing the different concentrations of niclosamide or DMSO.

  • Add 20 µL of Wnt3a conditioned medium to the appropriate wells to induce Wnt signaling. For control wells, add 20 µL of control conditioned medium.

  • Incubate for 18-24 hours.

Day 4: Luciferase Assay

  • Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Remove the plate from the incubator and allow it to cool to room temperature.

  • Wash the cells once with 100 µL of PBS.

  • Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on a plate shaker at room temperature.

  • Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II to each well and reading the luminescence on a luminometer.

  • Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.

Data Analysis
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).

  • Calculation of Percent Inhibition:

    • Average the normalized RLU for the Wnt3a-stimulated, DMSO-treated wells (positive control).

    • Average the normalized RLU for the control conditioned medium-treated, DMSO-treated wells (negative control).

    • For each niclosamide concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 - [((RLU of Niclosamide-treated sample - RLU of negative control) / (RLU of positive control - RLU of negative control)) x 100]

  • IC50 Determination: Plot the percent inhibition against the logarithm of the niclosamide concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion

The TOPflash assay is a powerful and reliable method for quantifying the inhibitory effects of compounds like niclosamide on the Wnt/β-catenin signaling pathway. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize this assay in their drug discovery and development efforts targeting Wnt-driven diseases.

References

Application

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Post-Niclosamide Exposure

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry for the quantitative ana...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry for the quantitative analysis of apoptosis induced by niclosamide (B1684120), an anthelmintic drug repurposed for its anticancer properties. This document outlines the underlying principles, detailed experimental protocols, data presentation guidelines, and visual representations of the key signaling pathways and experimental workflow.

Introduction to Niclosamide and Apoptosis

Niclosamide is an FDA-approved oral anthelmintic drug that has gained significant attention for its potent anticancer activities against various malignancies, including but not limited to, acute myelogenous leukemia, breast cancer, colon cancer, prostate cancer, and non-small cell lung cancer.[1][2][3][4][5] It exerts its effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7] One of the key mechanisms of niclosamide's anticancer action is the induction of apoptosis, or programmed cell death.

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and widely used technique to detect and quantify apoptosis.[8][9] The principle of this assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[8][10] Propidium iodide is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane.[8] Therefore, it is used to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[8][9]

Signaling Pathways Implicated in Niclosamide-Induced Apoptosis

Niclosamide has been shown to induce apoptosis through various signaling cascades. The intrinsic mitochondrial pathway is a key route, characterized by mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[5] Another mechanism involves a caspase-independent pathway through the translocation of Apoptosis-Inducing Factor (AIF) to the nucleus.[5][11] Furthermore, niclosamide has been reported to inhibit several critical signaling pathways that promote cancer cell survival, including NF-κB, Wnt/β-catenin, Notch, and STAT3.[6][7] The disruption of these pathways contributes to its pro-apoptotic effects.

cluster_0 Niclosamide-Induced Apoptosis Signaling Niclosamide Niclosamide Mitochondria Mitochondrial Dysfunction Niclosamide->Mitochondria NFkB NF-κB Pathway Niclosamide->NFkB Wnt_beta_catenin Wnt/β-catenin Pathway Niclosamide->Wnt_beta_catenin STAT3 STAT3 Pathway Niclosamide->STAT3 Notch Notch Pathway Niclosamide->Notch Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c AIF_Translocation AIF Translocation to Nucleus Mitochondria->AIF_Translocation Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis_Intrinsic Apoptosis (Intrinsic Pathway) PARP_Cleavage->Apoptosis_Intrinsic Apoptosis_Caspase_Independent Apoptosis (Caspase-Independent) AIF_Translocation->Apoptosis_Caspase_Independent Survival_Pathways Inhibition of Survival Pathways Survival_Pathways->Apoptosis_Intrinsic

Niclosamide-induced apoptosis signaling pathways.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the induction of apoptosis by niclosamide in different cancer cell lines, as determined by flow cytometry.

Cell LineCancer TypeNiclosamide Concentration (µM)Treatment Duration (hours)% Apoptotic Cells (Early + Late)Reference
JurkatT-cell Acute Lymphoblastic Leukemia224Significantly Increased[7][12]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia124Significantly Increased[7][12]
A549Non-small Cell Lung Cancer2.524 and 48Time-dependent Increase[5]
CL1-5Non-small Cell Lung Cancer2.524 and 48Time-dependent Increase[5]
SKOV3Ovarian Cancer212Notable Increase (especially under glucose deprivation)[13]
CE48TEsophageal Cancer1048Significant Increase[14][15]
BE3Esophageal Cancer1048Significant Increase[14][15]
MCF-7Breast Cancer2 and 548 and 72Dose- and Time-dependent Increase[16]
T-47DBreast Cancer2 and 548 and 72Dose- and Time-dependent Increase[16]
PC-3Prostate Cancer2.524 and 48Time-dependent Increase[4]
22Rv1Prostate Cancer2.524 and 48Time-dependent Increase[4]
SW1353ChondrosarcomaNot specified24Dramatically Increased[17]
HCT116Colon Cancer0.272~60-80%[3]
4T1Breast CancerNot specifiedNot specifiedDose-dependent Increase[2]

Experimental Protocols

Materials and Reagents
  • Niclosamide (appropriate purity for cell culture)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving niclosamide

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well or 12-well cell culture plates

  • Flow cytometer

Experimental Workflow Diagram

cluster_1 Flow Cytometry Protocol for Niclosamide-Induced Apoptosis A 1. Cell Seeding Seed cells in multi-well plates and allow to adhere. B 2. Niclosamide Treatment Treat cells with desired concentrations of niclosamide and a vehicle control (DMSO). A->B C 3. Cell Harvesting Collect both adherent and floating cells. Wash with cold PBS. B->C D 4. Resuspend in Binding Buffer Resuspend cell pellet in 1X Binding Buffer. C->D E 5. Staining Add Annexin V-FITC and Propidium Iodide. Incubate in the dark. D->E F 6. Flow Cytometry Analysis Analyze stained cells immediately using a flow cytometer. E->F

Experimental workflow for apoptosis analysis.
Detailed Protocol

1. Cell Seeding and Treatment:

  • Seed the cancer cells of interest in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • Allow the cells to adhere and grow for approximately 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of niclosamide in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treat the cells with varying concentrations of niclosamide. Include a vehicle control group treated with the same concentration of DMSO used for the highest niclosamide concentration.

  • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[5][16]

2. Cell Harvesting:

  • After the treatment period, carefully collect the culture medium, which contains floating (apoptotic) cells, into a centrifuge tube.

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached adherent cells with the previously collected floating cells.

  • Centrifuge the cell suspension to pellet the cells.[10]

  • Wash the cells twice with cold PBS to remove any remaining medium.[10]

3. Staining:

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][18]

4. Flow Cytometry Analysis:

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples on a flow cytometer immediately (preferably within 1 hour).[9][19]

  • Set up appropriate compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.[9]

  • Acquire data for at least 10,000 events per sample.

  • Analyze the data to quantify the percentage of cells in each quadrant:

    • Lower-left quadrant (Annexin V- / PI-): Viable cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Conclusion

The flow cytometry-based Annexin V/PI assay is a robust and reliable method for quantifying apoptosis induced by niclosamide. These application notes provide a framework for researchers to design and execute experiments to investigate the pro-apoptotic effects of niclosamide on various cancer cell lines. The provided protocols and background information will aid in the generation of high-quality, reproducible data for basic research and drug development applications.

References

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of Niclosamide in Plasma and Tumor Tissue

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of the anthelmintic drug niclosamide (B1684120) in both plasma and tumor tissue. Niclosamide is gaining significant interest for its potential as an anti-cancer agent due to its ability to modulate multiple signaling pathways. This method provides a reliable tool for pharmacokinetic studies, and for evaluating drug disposition in preclinical cancer models. The protocol covers sample preparation from both biological matrices, optimized chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

Niclosamide, a drug historically used to treat tapeworm infections, has been identified as a potent inhibitor of various signaling pathways implicated in cancer progression, including Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[1] Its mechanism of action also involves the uncoupling of oxidative phosphorylation in mitochondria.[1] To support the preclinical and clinical development of niclosamide as a cancer therapeutic, a robust and validated bioanalytical method is essential for characterizing its pharmacokinetics and determining its concentration at the target site—the tumor. This LC-MS/MS method provides the necessary sensitivity and selectivity for the quantification of niclosamide in both plasma and tumor homogenates.

Experimental Protocols

Materials and Reagents
Sample Preparation

Plasma Sample Preparation

A protein precipitation method is employed for the extraction of niclosamide from plasma.[2][3][4]

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., 1 µg/mL ibuprofen).

  • Vortex the mixture for 5-10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,500 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Tumor Tissue Sample Preparation

This protocol is adapted from established methods for small molecule extraction from solid tissues.

  • Accurately weigh approximately 100 mg of the tumor tissue sample.

  • Add 500 µL of ice-cold homogenization buffer (e.g., 1:1 acetonitrile/water) and an appropriate amount of the internal standard.

  • Homogenize the tissue sample using a bead beater or a rotor-stator homogenizer until a uniform homogenate is achieved. Keep the sample on ice to prevent degradation.

  • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup if necessary (e.g., solid-phase extraction).

Liquid Chromatography
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reverse-phase column, such as a Kinetex® C18 (5 µm, 2.1 × 500 mm) or an XDB-phenyl column (5 µm, 2.1 × 50 mm), is suitable.[2]

  • Mobile Phase A: 5 mM ammonium acetate or 10 mM ammonium formate in water.[2]

  • Mobile Phase B: Methanol or acetonitrile.[2]

  • Gradient: A gradient elution may be optimized for better separation, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5 µL.[2]

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

  • Multiple Reaction Monitoring (MRM): The following MRM transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Niclosamide325.0170.9
Ibuprofen (IS)205.0161.1
  • MS Parameters: The specific parameters such as ion voltage, temperature, gas pressures, declustering potential, and collision energy should be optimized for the specific instrument used.[2]

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for niclosamide quantification in plasma, as reported in the literature. Similar validation would be required for tumor tissue.

Table 1: Linearity and Range

MatrixLinearity Range (ng/mL)Correlation Coefficient (r)
Rat Plasma1 - 30000.9967
Dog Plasma1 - 10000.9941

Table 2: Precision and Accuracy in Rat Plasma

QC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low< 7.40< 6.35< 4.59< 6.63
Medium< 7.40< 6.35< 4.59< 6.63
High< 7.40< 6.35< 4.59< 6.63

Table 3: Precision and Accuracy in Dog Plasma

QC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low< 3.95< 4.01< 12.1< 10.9
Medium< 3.95< 4.01< 12.1< 10.9
High< 3.95< 4.01< 12.1< 10.9

Table 4: Recovery of Niclosamide from Plasma

MatrixRecovery (%)
Rat Plasma87.8 - 99.6
Dog Plasma102 - 104

Visualizations

Signaling Pathways Modulated by Niclosamide

G cluster_wnt Wnt/β-catenin Pathway cluster_stat3 STAT3 Pathway cluster_mtor mTORC1 Pathway cluster_nfkb NF-κB Pathway Niclosamide Niclosamide Dsh Dsh Niclosamide->Dsh STAT3 STAT3 Niclosamide->STAT3 mTORC1 mTORC1 Niclosamide->mTORC1 IKK IKK Niclosamide->IKK Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->Dsh GSK3b GSK3b Dsh->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF transcription Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK JAK->STAT3 STAT3_dimer STAT3_dimer STAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation GrowthFactors GrowthFactors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 ProteinSynthesis ProteinSynthesis mTORC1->ProteinSynthesis Stimuli Stimuli Stimuli->IKK IkB IkB IKK->IkB IKK->IkB phosphorylation NFkB NFkB IkB->NFkB inhibition Nucleus_NFkB Nucleus_NFkB NFkB->Nucleus_NFkB translocation G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma ProteinPrecipitation Protein Precipitation (Plasma) Plasma->ProteinPrecipitation Tumor Tumor Homogenization Homogenization & Extraction (Tumor) Tumor->Homogenization LC_Separation LC Separation (C18 or Phenyl Column) ProteinPrecipitation->LC_Separation Homogenization->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification

References

Application

Application Notes and Protocols for Cell Cycle Analysis of Niclosamide-Treated Cells using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals Introduction Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer activities.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer activities.[1][2][3][4] Emerging evidence reveals that niclosamide exerts its effects by modulating various signaling pathways, leading to cell cycle arrest and apoptosis in a range of cancer cell types.[5][6] One of the key mechanisms of niclosamide's anticancer action is the induction of cell cycle arrest, predominantly in the G0/G1 phase.[1][2][3][7][8] This application note provides a detailed protocol for analyzing the cell cycle distribution of niclosamide-treated cells using flow cytometry with propidium (B1200493) iodide (PI) staining, a widely used and reliable method for DNA content analysis.[9]

Principle of the Assay

Flow cytometry with PI staining is a standard technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9] Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[9][10] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By analyzing the fluorescence of a large population of cells, a DNA content histogram can be generated to quantify the percentage of cells in each phase. As PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA content analysis.[9][10]

Mechanism of Niclosamide-Induced Cell Cycle Arrest

Niclosamide has been shown to induce G0/G1 phase cell cycle arrest in various cancer cells, including head and neck squamous cell carcinoma and breast cancer.[1][7] This effect is mediated through the modulation of several key signaling pathways:

  • Let-7d/CDC34 Axis: Niclosamide treatment leads to an upregulation of the tumor-suppressing microRNA, let-7d.[1][2][3] Let-7d, in turn, downregulates the expression of Cell Division Cycle 34 (CDC34), a key regulator of the G1 to S phase transition.[1][2][3] The downregulation of CDC34 contributes to the accumulation of cells in the G1 phase.[1][2][3]

  • STAT3 Signaling Pathway: Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][11] Inhibition of STAT3 activation leads to the downregulation of its target genes, including key cell cycle regulators like cyclin D1, c-Myc, as well as anti-apoptotic proteins like Mcl-1 and Survivin.[5][11] The downregulation of these proteins contributes to both cell cycle arrest and apoptosis.

  • Other Signaling Pathways: Niclosamide has also been reported to modulate other pathways involved in cell cycle regulation, including the Wnt/β-catenin, mTORC1, and NF-κB pathways.[1][5][6]

Data Presentation

The following tables summarize the quantitative data on the effect of niclosamide on the cell cycle distribution in different cancer cell lines.

Table 1: Effect of Niclosamide on Cell Cycle Distribution in Head and Neck Squamous Carcinoma Cells (WSU-HN6)

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.2 ± 2.530.1 ± 1.814.7 ± 1.2
Niclosamide (1 µM)72.4 ± 3.115.8 ± 1.511.8 ± 0.9

Data adapted from a study on head and neck squamous cell carcinoma cells. The values represent the mean ± standard deviation of three independent experiments.[1]

Table 2: Effect of Niclosamide on Cell Cycle Distribution in Breast Cancer Cells (MCF-7)

Treatment (48h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)58.7 ± 2.125.4 ± 1.915.9 ± 1.3
Niclosamide (2 µM)68.2 ± 2.818.1 ± 1.713.7 ± 1.1
Niclosamide (5 µM)75.1 ± 3.312.5 ± 1.412.4 ± 1.0

Data adapted from a study on breast cancer cells. The values represent the mean ± standard deviation of three independent experiments.[7]

Experimental Protocols

Materials and Reagents
  • Niclosamide (CAS: 50-65-7)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A (DNase-free, e.g., 100 µg/mL)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed cells in 6-well plates B Culture overnight to allow attachment A->B C Treat cells with Niclosamide or DMSO (vehicle control) for the desired time (e.g., 24-48h) B->C D Harvest cells by trypsinization C->D E Wash cells with cold PBS D->E F Fix cells in ice-cold 70% ethanol E->F G Store fixed cells at -20°C F->G H Wash fixed cells with PBS G->H I Resuspend cells in PBS H->I J Treat with RNase A I->J K Stain with Propidium Iodide (PI) J->K L Acquire data on a flow cytometer K->L M Analyze cell cycle distribution using appropriate software L->M

Caption: Experimental workflow for cell cycle analysis of niclosamide-treated cells.

Detailed Protocol

1. Cell Seeding and Treatment:

  • Seed the desired cell line (e.g., HNSCC or breast cancer cells) into 6-well plates at a density of 3 x 10⁵ cells per well.[1]

  • Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Prepare a stock solution of niclosamide in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 2 µM, 5 µM).[1][7]

  • Treat the cells with the niclosamide-containing medium. Include a vehicle control group treated with the same concentration of DMSO.

  • Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[1][7]

2. Cell Harvesting and Fixation:

  • After the treatment period, aspirate the medium and wash the cells once with PBS.

  • Harvest the cells by trypsinization.

  • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[12]

  • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add the cell suspension dropwise to a tube containing 9 mL of ice-cold 70% ethanol for fixation.[13]

  • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[10]

3. Propidium Iodide Staining:

  • Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.

  • Carefully decant the ethanol and wash the cell pellet twice with PBS.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Add 100 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade any RNA.[1]

  • Add 400 µL of propidium iodide staining solution (50 µg/mL) to the cell suspension.[14]

  • Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[15]

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically FL2 or FL3, ~600 nm).[10]

  • Collect data for at least 10,000 events per sample.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution from the DNA content histograms.[13]

Signaling Pathway Diagram

G cluster_0 Niclosamide Action cluster_1 Signaling Pathways cluster_3 Cell Cycle Progression Niclosamide Niclosamide STAT3 STAT3 Signaling Niclosamide->STAT3 inhibits let7d let-7d Niclosamide->let7d upregulates CyclinD1 Cyclin D1 STAT3->CyclinD1 regulates CDK4 CDK4 STAT3->CDK4 regulates CDC34 CDC34 let7d->CDC34 downregulates G1_S G1 to S Phase Transition CDC34->G1_S CyclinD1->G1_S CDK4->G1_S CDK2 CDK2 CDK2->G1_S Arrest G1 Phase Arrest G1_S->Arrest

Caption: Niclosamide-induced G1 cell cycle arrest signaling pathway.

Conclusion

This application note provides a comprehensive guide for researchers to study the effects of niclosamide on the cell cycle using flow cytometry. The provided protocols are robust and have been validated in multiple studies. The data clearly indicates that niclosamide induces G1 phase cell cycle arrest in cancer cells by targeting key regulatory pathways. This methodology can be applied to various cell types and is a valuable tool for drug development professionals investigating the anticancer properties of niclosamide and other potential therapeutic agents.

References

Method

Application Notes and Protocols: Niclosamide in the Study of Enzalutamide-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of niclosamide (B1684120), an FDA-approved antihelminthic drug, as a tool to investigate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of niclosamide (B1684120), an FDA-approved antihelminthic drug, as a tool to investigate and potentially overcome enzalutamide (B1683756) resistance in prostate cancer. The following sections detail the molecular mechanisms of niclosamide's action, present quantitative data from preclinical studies, and provide detailed protocols for key experiments.

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). However, the development of resistance remains a significant clinical challenge. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain targeted by enzalutamide.[1][2][3] Niclosamide has emerged as a promising agent to circumvent enzalutamide resistance through multiple mechanisms, including the degradation of AR-V7, and inhibition of STAT3 and Wnt/β-catenin signaling pathways.[4][5][6]

Mechanisms of Action of Niclosamide in Enzalutamide Resistance

Niclosamide's ability to counteract enzalutamide resistance stems from its pleiotropic effects on several key signaling pathways implicated in prostate cancer progression:

  • Inhibition of Androgen Receptor Splice Variants (AR-Vs): Niclosamide has been identified as a potent inhibitor of AR-V7.[1][2][7] It promotes the proteasome-dependent degradation of AR-V7 protein, thereby reducing its transcriptional activity and hindering the growth of enzalutamide-resistant tumors.[2][7]

  • Inhibition of STAT3 Signaling: The IL-6/STAT3 signaling axis is another crucial pathway contributing to enzalutamide resistance.[4][5][8] Niclosamide inhibits the phosphorylation of STAT3, preventing its activation and the expression of its downstream target genes.[4][9] This action can reverse enzalutamide resistance and inhibit cell migration and invasion.[4][5]

  • Inhibition of Wnt/β-catenin Signaling: Aberrant Wnt/β-catenin signaling is also associated with prostate cancer progression and drug resistance.[6][10] Niclosamide has been shown to inhibit this pathway by promoting the degradation of the Wnt co-receptor LRP6.[2][11]

  • Mitochondrial Uncoupling: Niclosamide can act as a mitochondrial uncoupler, disrupting cellular metabolism and inducing apoptosis in cancer cells.[12][13][14]

The multifaceted mechanism of niclosamide is depicted in the signaling pathway diagram below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R STAT3 STAT3 IL6R->STAT3 Activation LRP6 LRP6 β-catenin β-catenin LRP6->β-catenin Stabilization IL6 IL-6 IL6->IL6R Wnt Wnt Wnt->LRP6 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation AR-FL Full-Length AR pSTAT3->AR-FL Resistance Enzalutamide Resistance pSTAT3->Resistance β-catenin->AR-FL Co-activation β-catenin->Resistance Proteasome Proteasome AR-V7 AR-V7 AR-V7->Proteasome Degradation ARE Androgen Response Element (ARE) AR-V7->ARE Target Genes Target Gene Expression (e.g., PSA) ARE->Target Genes Target Genes->Resistance Enzalutamide Enzalutamide Enzalutamide->AR-FL Inhibits Niclosamide Niclosamide Niclosamide->LRP6 Degrades Niclosamide->pSTAT3 Inhibits Niclosamide->Proteasome Promotes Niclosamide->AR-V7 Degrades

Caption: Signaling pathways involved in enzalutamide resistance and points of intervention by niclosamide.

Data Presentation

The following tables summarize the quantitative data on the efficacy of niclosamide in enzalutamide-resistant prostate cancer models.

Table 1: In Vitro Efficacy of Niclosamide in Prostate Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Assay TypeReference
PC-3Prostate Cancer< 1Proliferation[2][11]
DU145Prostate Cancer< 1Proliferation[2][11]
DU145Prostate Cancer0.7Proliferation[9][15]
DU145Prostate Cancer0.1Colony Formation[9][15]
LNCaP95Enzalutamide-Resistant Prostate Cancer0.130Anti-proliferation[8]
22Rv1Enzalutamide-Resistant Prostate Cancer0.0997Anti-proliferation[8]

Table 2: Effect of Niclosamide on AR-V7 Degradation

Cell LineTreatmentIC50 of Degradation (µM)Reference
LNCaP95Niclosamide0.644[8]

Table 3: In Vitro Combination Therapy with Niclosamide and Enzalutamide

Cell LineNiclosamide Concentration (µM)Enzalutamide Concentration (µM)EffectReference
CWR22Rv10.2520Synergistic inhibition of cell growth and colony formation[4]
C4-2B MDVR0.2520Synergistic inhibition of cell growth and colony formation[4]
LNCaP-s170.2520Synergistic inhibition of cell growth and colony formation[5]

Table 4: In Vivo Efficacy of Niclosamide

Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
22Rv1Niclosamide25 mg/kg or 50 mg/kgSignificant and dose-dependent[16]
CWR22Rv1Niclosamide + EnzalutamideNot specifiedSignificant inhibition of enzalutamide-resistant tumor growth[10]
CWR22Rv1Niclosamide + Bicalutamide (B1683754)0.5 µM (in vitro equivalent)Inhibition of enzalutamide-resistant tumor growth[12][17]

Experimental Protocols

Detailed protocols for key experiments to study the effects of niclosamide on enzalutamide-resistant prostate cancer cells are provided below.

Start Start Cell_Culture Culture Enzalutamide-Resistant Prostate Cancer Cells (e.g., CWR22Rv1, LNCaP95) Start->Cell_Culture Treatment Treat cells with Niclosamide and/or Enzalutamide Cell_Culture->Treatment Viability Cell Viability Assay (MTT/WST) Treatment->Viability Clonogenic Clonogenic Assay Treatment->Clonogenic Western_Blot Western Blot Analysis (AR-V7, p-STAT3, etc.) Treatment->Western_Blot ChIP Chromatin Immunoprecipitation (ChIP) Assay (AR-V7 recruitment to PSA promoter) Treatment->ChIP In_Vivo In Vivo Xenograft Study Treatment->In_Vivo Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Clonogenic->Data_Analysis Western_Blot->Data_Analysis ChIP->Data_Analysis In_Vivo->Data_Analysis

Caption: A generalized experimental workflow for studying the effects of niclosamide.

Protocol 1: Cell Viability Assay (WST-1 Assay)

Objective: To determine the effect of niclosamide on the viability of enzalutamide-resistant prostate cancer cells.

Materials:

  • Enzalutamide-resistant prostate cancer cell lines (e.g., 22Rv1, LNCaP95)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Niclosamide (stock solution in DMSO)

  • Enzalutamide (stock solution in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells (1-2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[16]

  • Prepare serial dilutions of niclosamide (e.g., 0.25-10 µM) and/or enzalutamide in complete medium.[16] Ensure the final DMSO concentration is below 0.1%.

  • Replace the medium with the drug-containing medium and incubate for 48 hours.[16]

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for AR-V7 and p-STAT3

Objective: To assess the effect of niclosamide on the protein levels of AR-V7 and phosphorylated STAT3.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-AR-V7, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[18]

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[19]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[18]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[18]

  • Incubate the membrane with primary antibodies overnight at 4°C.[19]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[18]

  • Quantify band intensities relative to the loading control (β-actin).

Protocol 3: Clonogenic Assay

Objective: To evaluate the long-term effect of niclosamide on the proliferative capacity of single cells.

Materials:

  • Enzalutamide-resistant prostate cancer cells

  • 6-well or 100 mm culture dishes

  • Complete cell culture medium

  • Niclosamide and/or enzalutamide

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Seed a low density of cells (e.g., 1500 cells/dish) in 100 mm dishes.[4]

  • Treat the cells with the desired concentrations of niclosamide and/or enzalutamide.[4]

  • Incubate the plates for 10-14 days, changing the medium every 3-4 days.[4]

  • When colonies are visible, wash the plates with PBS, fix with methanol, and stain with crystal violet solution for 30 minutes.[4]

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells).

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if niclosamide affects the recruitment of AR-V7 to the promoter region of target genes like PSA.

Materials:

  • Treated and untreated cells

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis and sonication buffers

  • Anti-AR-V7 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for the PSA promoter region

  • qPCR reagents and instrument

Procedure:

  • Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.[14]

  • Quench the reaction with glycine.[20]

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.[13]

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the chromatin overnight at 4°C with an anti-AR-V7 antibody or IgG control.[14]

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[21]

  • Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.[21]

  • Purify the DNA.

  • Perform qPCR using primers specific for the androgen response elements (AREs) in the PSA promoter.[13]

Protocol 5: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of niclosamide, alone or in combination with enzalutamide, in an animal model of enzalutamide-resistant prostate cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Enzalutamide-resistant prostate cancer cells (e.g., CWR22Rv1) mixed with Matrigel

  • Niclosamide (formulated for oral or IP administration)

  • Enzalutamide (formulated for oral administration)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject enzalutamide-resistant prostate cancer cells into the flanks of the mice.[16]

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, niclosamide, enzalutamide, combination).

  • Administer treatments as per the planned schedule (e.g., daily oral gavage).[10][16]

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and AR-V7).[12]

Conclusion

Niclosamide represents a valuable pharmacological tool for studying the mechanisms of enzalutamide resistance in prostate cancer. Its ability to target multiple signaling pathways, particularly the AR-V7 axis and STAT3 signaling, provides a strong rationale for its use in preclinical research. The protocols outlined in these application notes offer a framework for investigating the potential of niclosamide to overcome therapeutic resistance and inform the development of novel treatment strategies for advanced prostate cancer. However, the poor oral bioavailability of niclosamide may limit its direct clinical translation, and further studies with optimized formulations or analogs are warranted.[1][22]

References

Application

Application Notes and Protocols: In Vivo Luminescence Imaging of Metastasis Following Niclosamide Treatment

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo luminescence imaging to assess the efficacy of niclosa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo luminescence imaging to assess the efficacy of niclosamide (B1684120) in inhibiting cancer metastasis. Niclosamide, an FDA-approved antihelminthic drug, has demonstrated significant anti-cancer properties by targeting multiple oncogenic signaling pathways.[1][2] Bioluminescence imaging (BLI) offers a sensitive, non-invasive method to longitudinally monitor tumor growth and metastatic dissemination in living animals.[3]

Overview of Niclosamide's Anti-Metastatic Properties

Niclosamide exerts its anti-cancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2] Studies have shown that niclosamide can inhibit metastasis in various cancer models, including colorectal, breast, and osteosarcoma.[4][5][6][7][8] Its mechanisms of action include the inhibition of Wnt/β-catenin, STAT3, NF-κB, and mTOR signaling pathways, which are frequently dysregulated in metastatic cancers.[1][2][4] By interfering with these pathways, niclosamide can suppress processes like epithelial-mesenchymal transition (EMT), cell migration, and invasion.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of niclosamide on cancer cells and metastasis.

Table 1: In Vitro Efficacy of Niclosamide on Cancer Cell Lines

Cell LineCancer TypeParameterNiclosamide ConcentrationResultReference
MDA-MB-231Breast CancerIC50 (72h)0.95 µM-[6]
MCF-7Breast CancerIC50 (72h)1.05 µM-[6]
MDA-MB-468Breast CancerIC50 (72h)1.88 µM-[6]
BT474 (Cisplatin-Resistant)Breast CancerApoptosis Rate (48h)1 µMIncreased vs. 20 µM Cisplatin[10]
HCT 116Colon CancerLuciferase Activity Inhibition≥ 0.78 µM-[11]
HCT 116Colon CancerReduced Cell Viability≥ 3.1 µM-[11]
DU145Prostate CancerReduced Proliferation (24h)≥ 0.6 µM-[12][13]
DU145Prostate CancerIC501.01 µM-[13]
U2OS, HOSOsteosarcomaInhibition of Migration/Invasionup to 200 nMNo cytotoxicity[4]

Table 2: In Vivo Efficacy of Niclosamide on Metastasis

Cancer ModelAnimal ModelNiclosamide TreatmentImaging/Analysis MethodKey FindingsReference
Colon Cancer (HCT116-CMVp-LUC)Mice (intrasplenic injection)20 mg/kg/day for 24 daysIn vivo luminescence imagingNo liver metastasis observed in treated animals.[11]
Colon Cancer (HCT116-CMVp-LUC)Mice (intrasplenic injection)20 mg/kg/day for 24 daysSurvival AnalysisMedian survival: Control (24 days), Niclosamide (43 days), Niclosamide then discontinued (B1498344) (46.5 days).[11]
Breast Cancer (4T1)BALB/c Mice20 mg/kg/day (intraperitoneal)Lung Nodule CountSignificant reduction in the number of lung metastases.[6][14]
Colon CancerMice (abdomen metastasis model)Not specifiedTumor Nodule CountMarkedly inhibited the number of tumor nodules.[7][8]
Head and Neck Squamous Cell Carcinoma (HNSC)Xenograft ModelNot specifiedPulmonary Metastasis ModelSuppressed in vivo tumor growth and pulmonary metastasis formation.[15]

Experimental Protocols

Cell Line Preparation for In Vivo Luminescence Imaging

Objective: To generate stable cancer cell lines expressing a luciferase reporter gene for bioluminescence imaging.

Materials:

  • Cancer cell line of interest (e.g., HCT 116 for colon cancer, 4T1 for breast cancer)

  • Lentiviral or retroviral vector encoding a luciferase gene (e.g., firefly luciferase)

  • Appropriate packaging plasmids

  • Transfection reagent

  • Complete cell culture medium

  • Puromycin or other selection antibiotic

  • D-Luciferin

Protocol:

  • Vector Transfection: Co-transfect the luciferase-containing vector and packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce viral particles.

  • Viral Particle Harvest: Collect the supernatant containing the viral particles 48-72 hours post-transfection.

  • Transduction of Cancer Cells: Add the viral supernatant to the target cancer cells in the presence of polybrene to enhance transduction efficiency.

  • Selection of Stable Cells: After 24-48 hours, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin).

  • Expansion and Validation: Expand the antibiotic-resistant cells. Validate luciferase expression by adding D-luciferin and measuring the bioluminescent signal using a luminometer or imaging system. Select a clone with high and stable luciferase expression for in vivo experiments.[3]

Animal Model of Metastasis and Niclosamide Treatment

Objective: To establish a metastatic cancer model in mice and administer niclosamide treatment.

Materials:

  • Luciferase-expressing cancer cells

  • Immunocompromised mice (e.g., nude or SCID mice) or syngeneic mice (e.g., BALB/c for 4T1 cells)

  • Niclosamide

  • Vehicle solution (e.g., DMSO, PEG300, saline)

  • Sterile syringes and needles

Protocol:

  • Cell Implantation:

    • For Spontaneous Metastasis: Inject luciferase-expressing cancer cells into the primary site (e.g., mammary fat pad for breast cancer, subcutaneous flank for various tumors).[16]

    • For Experimental Metastasis: Inject cells directly into circulation (e.g., tail vein injection for lung metastasis, intrasplenic injection for liver metastasis).[11][16]

  • Animal Grouping: Randomly divide the animals into control and treatment groups.

  • Niclosamide Preparation: Prepare a stock solution of niclosamide and dilute it to the final desired concentration in a suitable vehicle for administration.

  • Treatment Administration:

    • Begin treatment when tumors are established or a few days after cell injection.

    • Administer niclosamide or vehicle to the respective groups. A common route is intraperitoneal injection.[6] A typical dose is 20 mg/kg/day.[6][11]

    • Monitor the animals' body weight and general health throughout the experiment.[6]

In Vivo Luminescence Imaging Protocol

Objective: To non-invasively monitor and quantify metastasis over time.

Materials:

  • IVIS imaging system or equivalent

  • D-Luciferin (potassium or sodium salt)

  • Anesthesia (e.g., isoflurane)

  • Mice with luciferase-expressing tumors

Protocol:

  • Substrate Preparation: Prepare a sterile solution of D-Luciferin in PBS at a concentration of 15 mg/mL.

  • Animal Anesthesia: Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[3]

  • Substrate Injection: Inject the D-Luciferin solution intraperitoneally at a dose of 150 mg/kg.

  • Imaging:

    • Wait for 10-15 minutes for the substrate to distribute throughout the body.[3]

    • Place the anesthetized mouse in the imaging chamber of the IVIS system.

    • Acquire bioluminescent images. The exposure time will vary depending on the signal intensity.

    • Acquire a photographic image for anatomical reference.

  • Data Analysis:

    • Use imaging software (e.g., Living Image) to overlay the bioluminescent and photographic images.

    • Define regions of interest (ROIs) around the metastatic sites (e.g., lungs, liver, whole body).

    • Quantify the bioluminescent signal in each ROI, typically expressed as photons per second (p/s) or radiance (p/s/cm²/sr).[3]

    • Track the change in bioluminescent signal over time for each group to assess the effect of niclosamide on metastatic progression.

  • Ex Vivo Imaging (Optional): At the end of the study, organs can be harvested and imaged ex vivo to confirm the location and extent of metastases.[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by niclosamide and a typical experimental workflow for studying its anti-metastatic effects using in vivo luminescence imaging.

Niclosamide_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 STAT3 Pathway cluster_mTOR mTOR Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dvl2 Dishevelled-2 Frizzled->Dvl2 GSK3b GSK3β Dvl2->GSK3b bCatenin β-catenin GSK3b->bCatenin TCF TCF bCatenin->TCF Metastasis_Wnt Metastasis TCF->Metastasis_Wnt Niclosamide_Wnt Niclosamide Niclosamide_Wnt->Frizzled promotes internalization Niclosamide_Wnt->Dvl2 Niclosamide_Wnt->bCatenin Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Metastasis_STAT3 Metastasis pSTAT3->Metastasis_STAT3 Niclosamide_STAT3 Niclosamide Niclosamide_STAT3->pSTAT3 GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Metastasis_mTOR Metastasis mTORC1->Metastasis_mTOR Niclosamide_mTOR Niclosamide Niclosamide_mTOR->mTORC1

Caption: Key signaling pathways inhibited by niclosamide to reduce metastasis.

Experimental_Workflow A 1. Engineer Cancer Cells to Express Luciferase B 2. Establish Metastatic Cancer Model in Mice A->B C 3. Randomize into Groups (Vehicle vs. Niclosamide) B->C D 4. Administer Treatment (e.g., 20 mg/kg/day IP) C->D E 5. Longitudinal In Vivo Luminescence Imaging D->E E->E F 6. Quantify Bioluminescent Signal (Metastatic Burden) E->F G 7. Analyze Data and Assess Treatment Efficacy F->G H 8. (Optional) Ex Vivo Organ Imaging & Histology G->H

Caption: Experimental workflow for in vivo imaging of metastasis after treatment.

References

Method

Application Notes and Protocols: Evaluating Anti-Invasive Effects of Niclosamide Using a Matrigel Invasion Assay

For Researchers, Scientists, and Drug Development Professionals Introduction Cellular invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely accepted in vitro method to quantify the invasive potential of cancer cells. This assay employs a reconstituted basement membrane matrix, Matrigel, which mimics the natural barrier that cancer cells must degrade to metastasize. Invasive cells secrete matrix metalloproteinases (MMPs) that break down the Matrigel, enabling them to migrate through the pores of a transwell insert towards a chemoattractant. Niclosamide (B1684120), an FDA-approved anthelmintic drug, has been identified as a potent anti-cancer agent that can inhibit tumor growth and invasion.[1] It has been shown to modulate multiple signaling pathways crucial for cell migration and invasion, including STAT3, Wnt/β-catenin, mTOR, and Notch signaling.[2][3][4][5] These application notes provide a comprehensive protocol for conducting a Matrigel invasion assay to assess the inhibitory effects of niclosamide on cancer cell invasion.

Data Presentation: Efficacy of Niclosamide in Inhibiting Cancer Cell Invasion

The following table summarizes the dose-dependent inhibition of cancer cell invasion by niclosamide across various cancer cell lines as reported in the literature.

Cancer Cell LineNiclosamide ConcentrationPercent Inhibition of InvasionReference
HCT116 (Colon Cancer)1 µM49.26 ± 4.41% (Migration)[3]
SW620 (Colon Cancer)1 µM54.49 ± 6.69% (Migration)[3]
LoVo (Colon Cancer)1 µM54.49 ± 6.69% (Migration)[3]
HCT116-vector (Colon Cancer)1 µM~57% (Migration)[6]
MDA-MB-468 (Breast Cancer)0.250 µMSignificant Inhibition[7]
MCF-7 (Breast Cancer)0.250 µMSignificant Inhibition[7]
U2OS (Osteosarcoma)200 nM82%[8]
HOS (Osteosarcoma)200 nM68%[8]
LNCaP-Stat3C (Prostate Cancer)Dose-dependentSignificant Reduction[9]
DU145 (Prostate Cancer)Dose-dependentSignificant Reduction[9]
4T1 (Breast Cancer)Dose-dependentSignificant Inhibition[10]
MDA-MB-231 (Breast Cancer)Dose-dependentSignificant Inhibition[10]

Experimental Protocol: Matrigel Invasion Assay with Niclosamide Treatment

This protocol is designed for a 24-well transwell system and should be optimized for specific cell lines, including cell seeding density and incubation time.

Materials and Reagents:

  • Invasive cancer cell line (e.g., MDA-MB-231, HT1080)

  • 24-well transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Fetal Bovine Serum (FBS) as a chemoattractant

  • Niclosamide (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde, methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

  • Sterile pipette tips and tubes

Procedure:

1. Preparation of Matrigel-Coated Inserts: 1.1. Thaw Matrigel on ice overnight in a 4°C refrigerator. 1.2. Dilute the Matrigel with cold, serum-free medium. The final concentration should be optimized, but a starting point of 200 µg/mL is recommended. 1.3. Add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each transwell insert.[11] 1.4. Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.[11] 1.5. Rehydrate the Matrigel by adding 100 µL of warm, serum-free medium to the upper chamber and 500 µL to the lower chamber. Incubate at 37°C for at least 30 minutes before seeding the cells.[11]

2. Cell Preparation and Seeding: 2.1. Culture the selected cancer cell line to approximately 80% confluency. 2.2. The day before the assay, starve the cells by replacing the complete medium with serum-free medium and incubating overnight.[11] 2.3. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium. 2.4. Count the cells and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium.[11] 2.5. Prepare cell suspensions containing different concentrations of niclosamide (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). A vehicle control (e.g., DMSO) must be included. 2.6. In the lower chamber of the 24-well plate, add 600 µL of complete medium containing 10% FBS as a chemoattractant.[12] 2.7. Add 200 µL of the cell suspension (with or without niclosamide) to the upper chamber of the Matrigel-coated inserts.[13]

3. Incubation and Analysis: 3.1. Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.[12] 3.2. After incubation, carefully remove the inserts from the plate. 3.3. Using a cotton swab, gently remove the non-invaded cells and the Matrigel from the upper surface of the insert membrane.[12] 3.4. Fix the invaded cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.[11] 3.5. Gently wash the inserts with PBS.[12] 3.6. Stain the fixed cells by immersing the inserts in a staining solution for 15-20 minutes.[11] 3.7. Gently wash the inserts with water to remove excess stain and allow them to air dry.[12] 3.8. Image the stained cells on the underside of the membrane using a light microscope. 3.9. Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average. The results can be expressed as the percentage of invasion inhibition compared to the vehicle control.

Visualizations: Workflow and Signaling Pathways

Matrigel_Invasion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrigel Coat Transwell Inserts with Matrigel seed_cells Seed Cells with Niclosamide/Control into Upper Chamber prep_matrigel->seed_cells prep_cells Prepare and Starve Cancer Cells prep_cells->seed_cells prep_niclosamide Prepare Niclosamide and Control Solutions prep_niclosamide->seed_cells add_chemo Add Chemoattractant (FBS) to Lower Chamber seed_cells->add_chemo incubate Incubate for 24-48 hours add_chemo->incubate remove_noninvaded Remove Non-Invaded Cells from Upper Surface incubate->remove_noninvaded fix_stain Fix and Stain Invaded Cells remove_noninvaded->fix_stain image_quantify Image and Quantify Invaded Cells fix_stain->image_quantify

Caption: Experimental workflow for the Matrigel invasion assay with niclosamide treatment.

Niclosamide_Signaling_Pathway cluster_pathways Inhibited Signaling Pathways cluster_effects Cellular Effects Niclosamide Niclosamide STAT3 STAT3 Pathway Niclosamide->STAT3 Wnt Wnt/β-catenin Pathway Niclosamide->Wnt mTOR mTOR Pathway Niclosamide->mTOR Notch Notch Pathway Niclosamide->Notch ERK ERK Pathway Niclosamide->ERK Invasion Decreased Cell Invasion STAT3->Invasion Migration Decreased Cell Migration STAT3->Migration Proliferation Decreased Proliferation STAT3->Proliferation Apoptosis Increased Apoptosis STAT3->Apoptosis Wnt->Invasion Wnt->Migration Wnt->Proliferation Wnt->Apoptosis mTOR->Invasion mTOR->Migration mTOR->Proliferation Notch->Invasion Notch->Migration ERK->Invasion ERK->Migration

Caption: Signaling pathways inhibited by niclosamide leading to reduced cancer cell invasion.

References

Application

Application Notes and Protocols for Creating Niclosamide-Loaded Submicron Lipid Emulsions for Oral Delivery

Audience: Researchers, scientists, and drug development professionals. Introduction Niclosamide (B1684120), an FDA-approved anthelmintic drug, has shown significant potential for repositioning in various therapeutic area...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niclosamide (B1684120), an FDA-approved anthelmintic drug, has shown significant potential for repositioning in various therapeutic areas, including oncology and antiviral treatments.[1][2] However, its clinical utility is hampered by its poor aqueous solubility and low oral bioavailability.[2][3][4] To overcome these limitations, formulation strategies focusing on lipid-based drug delivery systems have been explored. Submicron lipid emulsions (SLEs) are a promising approach to enhance the oral delivery of poorly water-soluble drugs like niclosamide.[2] These systems can improve drug solubilization, protect the drug from degradation in the gastrointestinal tract, and facilitate its absorption.[1][2]

This document provides detailed application notes and protocols for the preparation and characterization of niclosamide-loaded submicron lipid emulsions, drawing from established research findings.

Data Presentation

The following tables summarize the physicochemical properties and pharmacokinetic parameters of different niclosamide-loaded lipid-based formulations.

Table 1: Physicochemical Characterization of Niclosamide-Loaded Lipid Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Conventional SLE (NL-CSLE)307.8 ± 5.2Not ReportedNot Reported>9.0Not Reported[1][5][6][7]
PEGylated SLE (NL-PSLE)162.2 ± 3.8Not ReportedNot Reported>9.0Not Reported[1][5][6][7]
Self-Microemulsifying DDS (Nic-SMEDDS)~150Not Reported-6.85.61Not Applicable[3][8]
Solid Lipid Nanoparticles (NFM-3)204.2 ± 2.20.328 ± 0.02-33.16 ± 25.27 ± 0.0384.4 ± 0.02[9][10][11][12]
Lipid Nanoparticles (Ncl-Lips)173.9 ± 6.1720.186 ± 0.01Not Reported32.25 ± 0.4989.49 ± 2.40[13]

Table 2: In Vivo Pharmacokinetic Parameters of Niclosamide Formulations

Formulation TypeAdministration RouteRelative Bioavailability (%)Fold Increase in CmaxKey FindingsReference
Conventional SLE (NL-CSLE)Oral441.11 (relative to reference)Not ReportedSignificantly enhanced bioavailability.[5][7]
PEGylated SLE (NL-PSLE)Oral463.55 (relative to reference)Not ReportedSignificantly enhanced bioavailability.[5][7]
Self-Microemulsifying DDS (Nic-SMEDDS)Oral410 (4.1-fold increase vs oral niclosamide)1.8Improved bioavailability and Cmax compared to oral niclosamide.[3][14][3][14]
Solid Lipid Nanoparticles (NFM-3)Oral1108 (11.08 relative bioavailability)2.152.15-fold increase in peak plasma concentration compared to the commercial product.[9][10][11][9][10][11]

Experimental Protocols

Preparation of Niclosamide-Loaded Submicron Lipid Emulsions (SLEs)

This protocol is based on the melt dispersion/high-pressure homogenization technique.[1][5][7]

Materials:

  • Niclosamide

  • Lipid phase (e.g., soybean oil, medium-chain triglycerides)

  • Surfactant (e.g., lecithin, Tween 80)

  • Co-surfactant (e.g., poloxamer 188)

  • Aqueous phase (e.g., purified water)

  • For PEGylated SLEs: PEG-lipid (e.g., DSPE-PEG2000)

Procedure:

  • Preparation of the Oil Phase: Dissolve niclosamide and the surfactant (and PEG-lipid for PEGylated SLEs) in the lipid phase. Heat the mixture to a temperature above the melting point of all components (e.g., 70-80°C) with continuous stirring until a clear, homogenous oil phase is obtained.

  • Preparation of the Aqueous Phase: Dissolve the co-surfactant in the aqueous phase and heat it to the same temperature as the oil phase.

  • Formation of the Primary Emulsion: Add the hot aqueous phase to the hot oil phase dropwise under high-speed stirring (e.g., 10,000 rpm) for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Subject the primary emulsion to high-pressure homogenization at a specific pressure (e.g., 800-1000 bar) for a set number of cycles (e.g., 5-10 cycles) to reduce the droplet size to the submicron range.

  • Cooling and Storage: Allow the resulting nanoemulsion to cool down to room temperature and store it at 4°C for further characterization.

Characterization of Submicron Lipid Emulsions

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS).[8]

  • Procedure:

    • Dilute the SLE formulation with purified water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument at 25°C.[8]

    • Perform the measurements in triplicate.

b) Drug Loading and Encapsulation Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure for Drug Loading:

    • Accurately weigh a specific amount of the lyophilized SLE formulation.

    • Dissolve the formulation in a suitable organic solvent (e.g., methanol) to disrupt the emulsion and dissolve the niclosamide.

    • Filter the solution and determine the concentration of niclosamide using a validated HPLC method.

    • Calculate the drug loading using the following formula: Drug Loading (%) = (Mass of Niclosamide in SLE / Total Mass of SLE) x 100

  • Procedure for Encapsulation Efficiency:

    • Separate the free, unencapsulated niclosamide from the SLEs using a suitable method like ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of free niclosamide in the supernatant/eluate using HPLC.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total Niclosamide - Free Niclosamide) / Total Niclosamide) x 100

c) In Vitro Drug Release Study:

  • Method: Dialysis Bag Method.[10]

  • Procedure:

    • Place a known amount of the niclosamide-loaded SLE into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).[10]

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[10]

    • At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of niclosamide in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released against time.

Visualizations

G cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation prep1 Dissolve Niclosamide & Surfactants in Oil Phase prep2 Heat Oil Phase prep1->prep2 prep4 Mix Phases to Form Primary Emulsion prep2->prep4 prep3 Prepare & Heat Aqueous Phase prep3->prep4 prep5 High-Pressure Homogenization prep4->prep5 prep6 Cooling & Storage prep5->prep6 char1 Particle Size, PDI, Zeta Potential (DLS) prep6->char1 char2 Drug Loading & Encapsulation Efficiency (HPLC) prep6->char2 char3 In Vitro Drug Release (Dialysis) prep6->char3 Result Niclosamide-Loaded SLE prep6->Result eval1 In Vivo Pharmacokinetic Studies char1->eval1 char2->eval1 char3->eval1

Caption: Experimental workflow for creating and evaluating niclosamide-loaded SLEs.

Caption: Proposed mechanism for enhanced oral absorption of niclosamide from SLEs.

References

Method

Synthesis and Evaluation of Novel Niclosamide Analogs: Application Notes and Protocols for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel niclosamide (B1684120) analogs. These g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel niclosamide (B1684120) analogs. These guidelines are intended to assist researchers in performing structure-activity relationship (SAR) studies to develop new therapeutic agents with improved efficacy and reduced toxicity. Niclosamide, an FDA-approved anthelmintic drug, has demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] However, its clinical utility is often limited by poor bioavailability and cytotoxicity.[1][4][5] The following protocols and data aim to guide the rational design and synthesis of next-generation niclosamide derivatives.

Rationale for Niclosamide Analog Synthesis

Niclosamide's therapeutic potential stems from its ability to modulate multiple key signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, and mTORC1.[2][3][6][7] By systematically modifying the chemical structure of niclosamide, it is possible to enhance its activity against specific targets, improve its pharmacokinetic profile, and reduce off-target toxicity. The primary goals of synthesizing novel niclosamide analogs are:

  • To enhance biological activity: Modifications can be introduced to increase the potency against specific cancer cell lines, viruses, or bacteria.

  • To improve drug-like properties: Alterations to the niclosamide scaffold can lead to better aqueous solubility, metabolic stability, and oral bioavailability.[8][9]

  • To reduce cytotoxicity: Chemical modifications can decrease the toxicity of the compounds to normal cells, thereby widening the therapeutic window.[10]

General Synthesis of Niclosamide Analogs

A common and straightforward method for synthesizing niclosamide analogs is through a one-step amide coupling reaction between a substituted benzoic acid and a substituted aniline (B41778).[11]

Experimental Protocol: Amide Coupling Reaction

Materials:

  • Substituted 2-hydroxybenzoic acid derivative

  • Substituted aniline derivative

  • Thionyl chloride (SOCl₂) or other coupling agents (e.g., PCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Triethylamine (B128534) (TEA) or other base

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Acid Chloride Formation:

    • Dissolve the substituted 2-hydroxybenzoic acid (1.0 eq) in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of the crude acyl chloride in anhydrous DCM dropwise to the aniline solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Confirm the structure of the synthesized analog using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]

A general workflow for the synthesis and evaluation of niclosamide analogs is depicted below.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Select Starting Materials (Substituted Benzoic Acids & Anilines) reaction Amide Coupling Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity Test Synthesized Analogs activity Biological Activity Assays (Antiviral, Anticancer, etc.) cytotoxicity->activity mechanistic Mechanistic Studies (Western Blot, Reporter Assays) activity->mechanistic sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar optimization Lead Optimization sar->optimization G cluster_wnt Wnt/β-catenin Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_mtor mTORC1 Pathway Wnt Wnt LRP6 LRP6 Wnt->LRP6 Dvl Dishevelled LRP6->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene Niclosamide_Wnt Niclosamide Niclosamide_Wnt->LRP6 Niclosamide_Wnt->Dvl Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_Gene Target Gene Expression STAT3_dimer->STAT3_Gene Niclosamide_STAT3 Niclosamide Niclosamide_STAT3->STAT3 TNFa TNFα TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 IKK IKK TAK1->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB NFkB_Gene Target Gene Expression NFkB->NFkB_Gene Niclosamide_NFkB Niclosamide Niclosamide_NFkB->IKK GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynth Protein Synthesis S6K1->ProteinSynth Niclosamide_mTOR Niclosamide Niclosamide_mTOR->mTORC1

References

Application

Using niclosamide to overcome erlotinib resistance in lung cancer models

Application Notes and Protocols for Researchers Introduction Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as erlotinib (B232), represents a significant clinical c...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as erlotinib (B232), represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms contributing to this resistance is the activation of alternative survival pathways, which allows cancer cells to evade the cytotoxic effects of EGFR inhibition. Recent research has identified the STAT3 signaling pathway as a crucial mediator of erlotinib resistance. The anthelmintic drug niclosamide (B1684120) has emerged as a promising agent to overcome this resistance by effectively targeting and inhibiting the STAT3 pathway. These application notes provide a comprehensive overview of the mechanism of action, experimental data, and detailed protocols for utilizing niclosamide in erlotinib-resistant lung cancer models.

Mechanism of Action: Niclosamide-Mediated Re-sensitization to Erlotinib

Erlotinib treatment in lung cancer cells can paradoxically lead to the activation of a pro-survival signaling cascade involving STAT3. This activation is not due to the direct activation of STAT3 kinases like JAK2 or c-Src, but rather through the downregulation of PTPMeg2, a STAT3 phosphatase.[1][2] This results in increased phosphorylation of STAT3 at Tyr705 (pSTAT3).[1][3][4] Elevated pSTAT3 levels are observed in erlotinib-resistant lung cancer cells (e.g., HCC827/ER) compared to their erlotinib-sensitive parental counterparts (HCC827).[1][2]

Phosphorylated STAT3 then upregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, creating a survival pathway that counteracts the effects of erlotinib.[1][2] Niclosamide disrupts this resistance mechanism by inhibiting the phosphorylation of STAT3.[1][2] This leads to the downregulation of Bcl-2 and Bcl-xL, thereby restoring the sensitivity of resistant lung cancer cells to erlotinib.[1][2] The combination of niclosamide and erlotinib has been shown to potently suppress the growth of erlotinib-resistant lung cancer xenografts and increase apoptosis in tumor tissues.[1][2]

Beyond its effect on the STAT3 pathway, niclosamide has been reported to have other anti-cancer properties that may contribute to its efficacy, including the inhibition of the Wnt/β-catenin signaling pathway by promoting the degradation of the LRP6 co-receptor, and the induction of autophagy.[5][6][7]

Data Presentation

The following tables summarize the key quantitative data from studies investigating the use of niclosamide to overcome erlotinib resistance.

Table 1: In Vitro Efficacy of Niclosamide and Erlotinib Combination

Cell LineTreatmentConcentrationEffect
HCC827/ERErlotinibIncreasing concentrationsResistant to growth inhibition[2]
HCC827/ERNiclosamide (0.5 µM) + ErlotinibVarious concentrationsReverses erlotinib resistance and restores sensitivity[2]
HCC827Erlotinib (0.1 µM) + Niclosamide0.1 - 2 µMBlocks erlotinib-induced STAT3 phosphorylation and reduces Bcl-2/Bcl-xL levels[2]
HCC827/ERErlotinib (0.1 µM) + Niclosamide0.1 - 2 µMSuppresses pSTAT3, Bcl-2, and Bcl-xL expression[2]

Table 2: In Vivo Efficacy of Niclosamide and Erlotinib Combination in Xenograft Models

Treatment GroupTumor GrowthApoptosis in Tumor Tissue
Niclosamide + ErlotinibPotently repressedIncreased[1][2]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for investigating the effects of niclosamide on erlotinib resistance.

erlotinib_resistance_pathway cluster_cell Erlotinib-Resistant Lung Cancer Cell EGFR EGFR PTPMeg2 PTPMeg2 EGFR->PTPMeg2 Downregulates Erlotinib Erlotinib Erlotinib->EGFR Inhibits pSTAT3 pSTAT3 (Tyr705) PTPMeg2->pSTAT3 Dephosphorylates STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Bcl2_BclxL Bcl-2 / Bcl-xL pSTAT3->Bcl2_BclxL Upregulates Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibits Niclosamide Niclosamide Niclosamide->pSTAT3 Inhibits Phosphorylation

Caption: Mechanism of niclosamide in overcoming erlotinib resistance.

experimental_workflow cluster_workflow Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Study start Start cell_culture Culture Erlotinib-Sensitive (e.g., HCC827) and Resistant (e.g., HCC827/ER) Lung Cancer Cells start->cell_culture drug_treatment Treat cells with Erlotinib, Niclosamide, or a combination cell_culture->drug_treatment in_vivo_study In Vivo Xenograft Study cell_culture->in_vivo_study in_vitro_assays In Vitro Assays drug_treatment->in_vitro_assays data_analysis Data Analysis and Interpretation in_vitro_assays->data_analysis in_vivo_study->data_analysis end End data_analysis->end viability Cell Viability Assay (e.g., SRB assay) western_blot Western Blot for pSTAT3, STAT3, Bcl-2, Bcl-xL colony_formation Colony Formation Assay xenograft Establish Xenograft Tumors treatment Administer Erlotinib and/or Niclosamide to mice tumor_measurement Monitor Tumor Growth ihc Immunohistochemistry for Apoptosis Markers

Caption: A typical experimental workflow for studying niclosamide.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines:

    • HCC827 (erlotinib-sensitive human NSCLC cell line)

    • HCC827/ER (erlotinib-resistant human NSCLC cell line, established by continuous exposure of HCC827 cells to increasing concentrations of erlotinib).[2]

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Reagents:

    • Erlotinib (LC Laboratories)

    • Niclosamide (Sigma-Aldrich)

In Vitro Assays

1. Cell Viability Assay (Sulforhodamine B - SRB Assay)

  • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well.

  • Allow cells to attach overnight.

  • Treat cells with various concentrations of erlotinib, niclosamide, or their combination for 48-72 hours.[2]

  • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with tap water and air dry.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

2. Western Blot Analysis

  • Plate cells and treat with drugs as described for the viability assay.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10% or 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

    • Primary antibodies: pSTAT3 (Tyr705), STAT3, Bcl-2, Bcl-xL, Mcl-1, PTPMeg2, and β-actin (as a loading control).[2][8]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Colony Formation Assay

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Treat the cells with erlotinib (e.g., 1 µM) or vehicle control.[2]

  • Allow the cells to grow for 10-14 days, replacing the medium with fresh medium containing the drug every 3 days.

  • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing >50 cells).

In Vivo Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject erlotinib-resistant lung cancer cells (e.g., 5 x 10^6 HCC827/ER cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize mice into different treatment groups:

    • Vehicle control

    • Erlotinib alone

    • Niclosamide alone

    • Erlotinib and niclosamide combination

  • Drug Administration: Administer drugs as per the established dosing and schedule (e.g., oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in formalin and embed in paraffin.

    • Perform IHC staining on tumor sections for markers of apoptosis (e.g., cleaved caspase-3, TUNEL).

Conclusion

Niclosamide represents a promising therapeutic strategy to overcome acquired resistance to erlotinib in NSCLC. By targeting the STAT3/Bcl-2/Bcl-xL survival pathway, niclosamide can re-sensitize resistant cancer cells to the effects of EGFR inhibition. The provided protocols offer a framework for researchers to investigate and validate the efficacy of this combination therapy in preclinical lung cancer models. These studies are crucial for the potential clinical translation of niclosamide as an adjunct to EGFR-TKI therapy in patients with resistant NSCLC.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Niclosamide Bioavailability for In Vivo Research

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of niclosamide (B1684120). Below you will find troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of niclosamide (B1684120). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of niclosamide?

Niclosamide's clinical application has been significantly hindered by its poor bioavailability.[1][2] The primary reasons for this are:

  • Low Aqueous Solubility: Niclosamide is practically insoluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[3][4][5]

  • Rapid Metabolism: The drug undergoes extensive first-pass metabolism in the liver and intestine, primarily through glucuronidation and cytochrome P450-mediated hydroxylation.[1][2][5]

Q2: What are the main strategies to improve the oral bioavailability of niclosamide?

There are three main approaches to enhance the oral bioavailability of niclosamide:

  • Formulation Strategies: Modifying the drug's physical form to improve dissolution and absorption. This includes amorphous solid dispersions (ASDs), nanoparticle systems (like solid lipid nanoparticles and nanocrystals), and lipid-based formulations.[6][7]

  • Chemical Modifications: Synthesizing niclosamide derivatives, such as salts or prodrugs, with improved solubility and pharmacokinetic properties.[1][2][8]

  • Co-administration: Administering niclosamide with other agents that can enhance its absorption or inhibit its metabolism.[1][2]

Q3: How significant is the improvement in bioavailability with these different methods?

The level of improvement varies depending on the chosen strategy. For instance, a water-soluble niclosamide prodrug (NIC-PS) has been shown to increase oral bioavailability by tenfold.[9][10][11][12] Amorphous solid dispersions have demonstrated a 2.33 to 4.4-fold increase in bioavailability.[13][14][15] Solid lipid nanoparticles have resulted in a 2.15-fold increase in peak plasma concentration and an 11.08-fold increase in relative bioavailability.[3][16][17]

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of niclosamide in animal studies.

  • Possible Cause: Poor dissolution of the administered niclosamide formulation.

  • Troubleshooting Steps:

    • Particle Size Reduction: Ensure that the niclosamide powder has a small and uniform particle size.

    • Formulation Enhancement: Consider formulating niclosamide as an amorphous solid dispersion or a solid lipid nanoparticle suspension to improve its dissolution rate and solubility.[3][6]

    • Vehicle Optimization: For oral gavage, ensure the vehicle is appropriate. A suspension in 0.5% carboxymethyl cellulose (B213188) sodium in water is a commonly used vehicle.[15]

Issue 2: Rapid clearance of niclosamide in vivo.

  • Possible Cause: Extensive first-pass metabolism.[1][2]

  • Troubleshooting Steps:

    • Prodrug Approach: Utilize a prodrug of niclosamide that is more stable against metabolic enzymes and releases the active drug systemically.[9][10][11][12]

    • Co-administration with Inhibitors: While more exploratory, co-administration with inhibitors of cytochrome P450 and UGT enzymes could be considered, though further research is needed in this area.[1][2]

Issue 3: Difficulty in preparing a stable and effective niclosamide formulation.

  • Possible Cause: Niclosamide's tendency to recrystallize from amorphous forms.

  • Troubleshooting Steps:

    • Polymer Selection for ASDs: When preparing amorphous solid dispersions, carefully select the polymer matrix. Hydrophilic polymers are generally used to create these dispersions.[6]

    • Enteric Coating: For oral dosage forms of amorphous solid dispersions, an enteric coating can protect the formulation from the acidic environment of the stomach, preventing recrystallization before it reaches the intestine.[14][18][19][20]

Quantitative Data Summary

The following tables summarize the quantitative improvements in niclosamide bioavailability achieved through various methods.

Table 1: Bioavailability Enhancement with Amorphous Solid Dispersions (ASDs)

FormulationAnimal ModelDoseBioavailability Increase (Fold)Reference
ASD with HEC (1:4 ratio)Wistar Rats25 mg/kg (oral)4.17[21][22]
ASD-5 (25% drug loading)Sprague Dawley Rats50 mg/kg (oral)2.33[13][14][15]
ASD with PVP-VARats10 mg/kg (oral)>2[23][24]

Table 2: Bioavailability Enhancement with Nanoparticle Formulations

FormulationAnimal ModelDoseKey FindingReference
Solid Lipid Nanoparticles (NFM-3)RabbitsNot specified2.15-fold increase in Cmax; 11.08 relative bioavailability[3][5][16][17][25]
Nanosuspension with PVASprague-Dawley Rats5 mg/kg (oral)25% oral bioavailability (compared to 10% for unformulated)[21]

Table 3: Bioavailability Enhancement with Prodrugs

FormulationAnimal ModelDoseBioavailability Increase (Fold)Reference
NIC-PS (prodrug)Mice40 mg/kg (oral)10[9][10][11][12][26][27]
PDNIC (phosphate prodrug)Mice10 mg/kg (oral)85.6% oral absorption[28]

Experimental Protocols

Protocol 1: Preparation of Niclosamide Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is adapted from a method to prepare a niclosamide ASD with PEG 6000 and Poloxamer 188.[2][29]

Materials:

  • Niclosamide

  • Ethanol

  • Methanol

  • PEG 6000

  • Poloxamer 188 (P188)

  • Vortex mixer

  • Ultrasonic water bath

  • Rotary evaporator

Procedure:

  • Accurately weigh 100 mg of niclosamide and dissolve it in 5 ml of ethanol.

  • Separately, weigh 50 mg of PEG 6000 and 250 mg of P188 and dissolve them in 5 ml of methanol.

  • Vortex both solutions individually for 10 minutes.

  • Place the solutions in an ultrasonic water bath heated to 40-45°C for 5 minutes until clear solutions are obtained.

  • Thoroughly mix the niclosamide solution and the carrier (PEG 6000/P188) solution.

  • Remove the solvents using a rotary evaporator to obtain the solid dispersion.

Protocol 2: Preparation of Niclosamide-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion

This protocol is based on a method for fabricating niclosamide-loaded SLNs.[4][30][31]

Materials:

  • Niclosamide

  • Stearic acid (SA)

  • Tween-80

  • Polyethylene Glycol (PEG)

  • Deionized water

  • Magnetic stirrer with heating

  • Centrifuge

Procedure:

  • Melt the stearic acid at a temperature 5°C above its melting point (oily phase).

  • Dissolve a specific amount of niclosamide in the melted stearic acid.

  • In a separate beaker, dissolve Tween-80 in deionized water and heat to 75°C with continuous magnetic stirring at 1200 rpm (aqueous phase).

  • Mix the oily and aqueous phases and continue stirring to form a microemulsion.

  • Add cold deionized water to the microemulsion under magnetic stirring to form the SLN dispersion.

  • Centrifuge the SLN dispersion at 30,000 rpm for 10 minutes at room temperature to collect the nanoparticles.

Protocol 3: In Vivo Oral Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of niclosamide formulations in Sprague Dawley rats.[15][24]

Materials:

  • Sprague Dawley rats

  • Niclosamide formulation (e.g., ASD suspension)

  • Vehicle control (e.g., 0.5% Carboxymethyl Cellulose Sodium in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized syringes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Procedure:

  • Fast the rats overnight before dosing, with free access to water.

  • Prepare the dosing suspension of the niclosamide formulation and the vehicle control at the desired concentration.

  • Administer the formulation or vehicle to the rats via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of niclosamide in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the bioavailability.

Visualizations

Signaling Pathways Inhibited by Niclosamide

Niclosamide_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 STAT3 Pathway cluster_mTOR mTOR Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_nucleus Nuclear Translocation STAT3_dimer->STAT3_nucleus STAT3_transcription Target Gene Transcription STAT3_nucleus->STAT3_transcription Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis inhibition of Niclosamide Niclosamide Niclosamide->LRP6 Degradation Niclosamide->Dsh Niclosamide->bCatenin Niclosamide->STAT3 Inhibits Phosphorylation Niclosamide->mTORC1

Caption: Niclosamide inhibits multiple oncogenic signaling pathways.[10][11][12][32]

Experimental Workflow: Amorphous Solid Dispersion (ASD) Preparation

ASD_Workflow cluster_solutions Solution Preparation cluster_mixing_evap Mixing and Evaporation cluster_final Final Product A1 Dissolve Niclosamide in Ethanol A3 Vortex both solutions (10 min) A1->A3 A2 Dissolve PEG 6000 & Poloxamer 188 in Methanol A2->A3 A4 Ultrasonicate at 40-45°C (5 min) A3->A4 B1 Mix Niclosamide and Carrier solutions A4->B1 B2 Solvent Evaporation (Rotary Evaporator) B1->B2 C1 Niclosamide ASD B2->C1

Caption: Workflow for preparing Niclosamide Amorphous Solid Dispersion.

Logical Relationships of Bioavailability Enhancement Strategies

Bioavailability_Strategies cluster_causes Root Causes cluster_solutions Enhancement Strategies cluster_formulation Formulation cluster_chem_mod Chemical Modification Central_Problem Poor Niclosamide Bioavailability Cause1 Low Aqueous Solubility Central_Problem->Cause1 Cause2 Rapid First-Pass Metabolism Central_Problem->Cause2 Sol1_1 Amorphous Solid Dispersions (ASDs) Cause1->Sol1_1 Sol1_2 Nanoparticle Systems (SLNs, etc.) Cause1->Sol1_2 Sol1_3 Lipid-Based Formulations Cause1->Sol1_3 Sol2_1 Prodrugs Cause1->Sol2_1 Sol2_2 Salt Forms (e.g., NEN) Cause1->Sol2_2 Cause2->Sol2_1

Caption: Strategies to overcome poor niclosamide bioavailability.

References

Optimization

Technical Support Center: Enhancing Niclosamide Water Solubility for Experimental Use

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of niclosamide (B1684120) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is niclosamide poorly soluble in water, and what are the implications for my experiments?

Niclosamide is a weakly acidic drug classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, meaning it has high permeability but low solubility. Its poor water solubility (approximately 5-8 mg/L or 15-24 µM at neutral pH) can lead to several experimental challenges, including:

  • Difficulty in preparing stock solutions at desired concentrations.

  • Inconsistent and low bioavailability in in vitro and in vivo models.

  • Potential for drug precipitation in aqueous buffers and cell culture media.

  • Inaccurate dose-response relationships in biological assays.

Q2: What are the primary techniques to increase the water solubility of niclosamide for research purposes?

Several effective methods can be employed to enhance the aqueous solubility of niclosamide. The choice of technique often depends on the specific experimental requirements, such as the desired concentration, the biological system under investigation, and the required stability of the formulation. The main strategies include:

  • pH Adjustment: Increasing the pH of the aqueous solution.

  • Amorphous Solid Dispersions (ASDs): Dispersing niclosamide in a polymer matrix.

  • Salt Cocrystals: Forming multicomponent crystals with a salt and a coformer.

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating niclosamide within cyclodextrin molecules.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range.

Troubleshooting Guides

Issue: My niclosamide is precipitating in my cell culture medium.

Possible Cause: The concentration of niclosamide exceeds its solubility limit in the aqueous-based medium at physiological pH.

Solutions:

  • pH-Adjusted Media: For short-term experiments, slightly increasing the pH of the culture medium (e.g., to pH 7.9-8.5) can significantly increase niclosamide solubility. However, it is crucial to first determine the tolerance of your specific cell line to this pH change.

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it in the culture medium.[1] Ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.5%).

  • Formulation-Based Approach: Utilize a solubilized formulation of niclosamide, such as a cyclodextrin inclusion complex or an amorphous solid dispersion, which can maintain the drug in a dissolved state in aqueous environments.

Issue: I am observing inconsistent results in my animal studies.

Possible Cause: Poor and variable oral bioavailability of niclosamide due to its low solubility in gastrointestinal fluids.

Solutions:

  • Amorphous Solid Dispersions (ASDs): Formulating niclosamide as an ASD can enhance its dissolution rate and apparent solubility, leading to improved and more consistent oral absorption.[2][3]

  • Nanoparticle Formulations: Administering niclosamide as a nanoparticle suspension can increase its surface area for dissolution and improve bioavailability.[4][5][6]

  • Salt Cocrystals: The use of salt cocrystals has been shown to improve the intrinsic dissolution rate of niclosamide.[7][8][9]

Quantitative Data Summary

The following tables summarize the reported improvements in niclosamide solubility using various techniques.

Table 1: Solubility Enhancement by pH Adjustment

pHNiclosamide Concentration (µM)Fold Increase (approx. from pH 7)Reference
3.662.53-[10][11]
7.0~6-81x[2][10]
7.9620~3x[10]
9.01200~25x[10]
9.19300~38x[10]
9.63703.6~88x[10][11]

Table 2: Solubility Enhancement by Formulation Strategies

Formulation TechniqueCarrier/CoformerSolubility/Apparent Solubility (µg/mL)Fold Increase (approx.)Reference
Amorphous Solid Dispersion Poly (1-vinyl pyrrolidone-co-vinyl acetate)481.760x[2][12]
Hydroxyethyl cellulose (B213188) (1:4 ratio)428.370x[2][12]
PEG 6000 and Poloxamer 188 (ASD-5)30.75.4x
Cyclodextrin Inclusion Complex 2-Hydroxypropyl-β-cyclodextrin (1:2 molar ratio)18229x
Salt Cocrystal Theophylline (acetonitrile solvate)-6x (solubility)
Chemical Modification Pentylamine side chain (HJC0125)2481080x[12]

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Niclosamide Solutions

This protocol describes the preparation of niclosamide solutions by adjusting the pH of the buffer.

  • Materials: Niclosamide powder, appropriate buffers (e.g., phosphate, borate), NaOH solution (for pH adjustment), magnetic stirrer, and a calibrated pH meter.

  • Procedure:

    • Prepare the desired buffer solution.

    • Add an excess amount of niclosamide powder to the buffer in a stirred vial.

    • Slowly add NaOH solution dropwise while monitoring the pH until the target pH is reached and stable.

    • Allow the solution to equilibrate by stirring for approximately 1 hour.[10]

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • Determine the concentration of the dissolved niclosamide using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of Niclosamide Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method describes the preparation of a niclosamide ASD using a polymer carrier.

  • Materials: Niclosamide, a suitable polymer carrier (e.g., PEG 6000, Poloxamer 188), a common solvent system (e.g., ethanol and methanol), a rotary evaporator, and a vacuum oven.

  • Procedure:

    • Accurately weigh niclosamide and the polymer carriers (e.g., a 2:1:5 ratio of Niclosamide:PEG 6000:P188).

    • Dissolve the niclosamide in a suitable solvent (e.g., ethanol).

    • In a separate container, dissolve the polymer carriers in a suitable solvent (e.g., methanol).

    • Mix the two solutions thoroughly.

    • Remove the solvents using a rotary evaporator at a controlled temperature (e.g., 40-45°C).

    • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

    • The resulting powder is the niclosamide ASD, which can be characterized for its amorphous nature using techniques like PXRD and DSC.

Visualizations

Signaling Pathway Inhibition by Niclosamide

Niclosamide has been shown to inhibit several key signaling pathways implicated in cancer and other diseases. The diagram below illustrates the inhibitory effect of niclosamide on the STAT3 signaling pathway.

Niclosamide_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Transcription Gene Transcription (e.g., Mcl-1, Survivin) Nucleus->Transcription Niclosamide Niclosamide Niclosamide->STAT3_active inhibits phosphorylation ASD_Workflow start Start dissolve_nic Dissolve Niclosamide in Ethanol start->dissolve_nic dissolve_poly Dissolve Polymers (PEG 6000, P188) in Methanol start->dissolve_poly mix Mix Solutions dissolve_nic->mix dissolve_poly->mix evap Solvent Evaporation (Rotary Evaporator) mix->evap dry Vacuum Drying evap->dry asd_product Niclosamide ASD Powder dry->asd_product end End asd_product->end Solubility_Techniques niclosamide Poorly Soluble Niclosamide physicochemical Physicochemical Modification niclosamide->physicochemical formulation Formulation Approaches niclosamide->formulation ph_adjust pH Adjustment physicochemical->ph_adjust salt_cocrystal Salt Cocrystals physicochemical->salt_cocrystal asd Amorphous Solid Dispersions formulation->asd cyclodextrin Cyclodextrin Complexes formulation->cyclodextrin nanoparticles Nanoparticles formulation->nanoparticles

References

Troubleshooting

Technical Support Center: Niclosamide pH-Dependent Solubility &amp; Dissolution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent solubility and dissolution of niclosamide (B1684120) in aqueous buffers....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent solubility and dissolution of niclosamide (B1684120) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of niclosamide?

Niclosamide is a weak acid, and its solubility in aqueous solutions is highly dependent on pH.[1][2] Its solubility increases significantly as the pH rises above its pKa value, which is reported to be in the range of 5.6 to 7.2.[1] At lower pH values (e.g., below 4), niclosamide is predominantly in its neutral, less soluble form. As the pH increases, particularly into the alkaline range (pH 8-9), the phenolic group of niclosamide ionizes, leading to a substantial increase in its aqueous solubility.[3][4]

Q2: What is the expected solubility of niclosamide at different pH values?

The supernatant concentrations of niclosamide have been shown to increase with rising pH. For instance, one study reported an increase from 2.53 µM at pH 3.66 to 300 µM at pH 9.2, and even up to 703 µM at pH 9.63.[3][5][6] Another investigation observed concentrations rising from 1.77 µM at pH 3.66 to 30 µM at pH 8, and then more sharply to 641 µM at pH 9.5.[4][7][8][9]

Q3: Can different sources or batches of niclosamide exhibit different solubility profiles?

Yes, the solid-state properties of niclosamide, specifically its polymorphic form, can significantly impact its dissolution behavior and equilibrium solubility.[3][5] Studies have shown that different polymorphs of niclosamide from various suppliers can lead to different final supernatant concentrations at the same pH.[3][5][6][10] Therefore, it is crucial to be aware of the polymorphic form of the niclosamide being used.

Q4: Is niclosamide stable in aqueous buffers at various pH levels?

Niclosamide's stability is also pH-dependent. It is reported to be stable at pH values between 1 and 4.[11] However, degradation, primarily through hydrolysis, begins to occur at pH values above 4 and increases with rising pH.[11] In strongly alkaline conditions (e.g., 1 N NaOH), degradation to 2-chloro-4-nitroaniline (B86195) and 5-chloro-2-hydroxybenzoic acid has been observed.[3][4][7][9] However, at a more moderately alkaline pH of 9, solutions have been found to be stable for at least 16 days.[3][4][7][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lower than expected solubility 1. Incorrect pH of the buffer. 2. Use of a less soluble polymorph of niclosamide. [3][5][6][10]3. Insufficient equilibration time. 1. Verify the pH of your buffer solution before and after the experiment. 2. Characterize the polymorphic form of your niclosamide sample (e.g., using DSC or XRD). Consider sourcing niclosamide from different suppliers if polymorphism is suspected. 3. Ensure adequate time for the system to reach equilibrium. This can be determined by taking measurements at different time points until the concentration plateaus.
High variability in results 1. Inconsistent stirring or agitation. 2. Temperature fluctuations. 3. Inaccurate measurement of niclosamide concentration. 1. Maintain consistent and controlled agitation throughout the experiment. 2. Perform experiments in a temperature-controlled environment. 3. Calibrate your analytical instrument (e.g., UV/Vis spectrophotometer) and validate your analytical method.
Precipitation of niclosamide upon pH adjustment The solution has become supersaturated due to a rapid change in pH. Adjust the pH of the solution slowly while monitoring for any signs of precipitation. Alternatively, prepare the final solution using a solvent-exchange technique where a concentrated solution of niclosamide in a good solvent (like ethanol) is diluted into the aqueous buffer. [3]
Observed degradation of niclosamide The pH of the buffer is too high, leading to alkaline hydrolysis. [11]If working at a high pH is necessary, conduct experiments promptly and store solutions at lower temperatures to minimize degradation. For long-term storage, a pH below 4 is advisable. [11]

Data Presentation

Table 1: pH-Dependent Solubility of Niclosamide (from AKSci polymorph) at 20°C

Measured pHSupernatant Niclosamide Concentration (µM)
3.662.53[3]
7.058.68[3]
7.6332.0[3]
8.2668[3]
8.57124.5[3]
9.2300[3][5][6]
9.63703[3][5][6]

Table 2: pH-Dependent Solubility of Niclosamide at Room Temperature

Measured pHSupernatant Niclosamide Concentration (µM)
3.661.77[4][7][8][9]
8.030[4][7][8][9]
8.590[4][7][8][9]
9.1300[4][7][8][9]
9.5641[4][7][8][9]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of Niclosamide

This protocol outlines the steps to measure the equilibrium solubility of niclosamide in aqueous buffers at different pH values.

Materials:

  • Niclosamide powder

  • Aqueous buffers of desired pH values (e.g., pH 4 to 9.5)

  • Stirred vials or a shaker incubator

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • UV/Vis spectrophotometer or HPLC system

  • Calibrated pH meter

Procedure:

  • Prepare a series of aqueous buffers at the desired pH values.

  • Add an excess amount of niclosamide powder to each buffer-containing vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Seal the vials and place them in a shaker or on a stirrer at a constant temperature (e.g., 25°C or 37°C).

  • Allow the samples to equilibrate for a sufficient period (e.g., 24 hours). Periodically check the concentration to ensure equilibrium has been reached.

  • After equilibration, carefully withdraw an aliquot of the supernatant without disturbing the solid material.

  • Filter the supernatant using a syringe filter to remove any undissolved particles.

  • Measure the concentration of niclosamide in the filtered supernatant using a calibrated UV/Vis spectrophotometer (at a wavelength of ~330-333 nm) or a validated HPLC method.[7][12]

  • Measure the final pH of the supernatant to confirm the pH at which the solubility was determined.

Protocol 2: Dissolution Rate Study of Niclosamide

This protocol describes how to determine the dissolution rate of niclosamide in various aqueous buffers.

Materials:

  • Niclosamide powder

  • Aqueous buffers of desired pH values

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle) or a stirred vessel

  • UV/Vis spectrophotometer with a flow-through cell or an automated sampling system

  • Temperature control system

Procedure:

  • Prepare the dissolution medium (aqueous buffer) and bring it to the desired temperature (e.g., 37°C).

  • Place a known amount of niclosamide powder into the dissolution vessel.

  • Start the dissolution apparatus at a specified agitation speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw samples of the dissolution medium.

  • Immediately filter the samples to stop further dissolution.

  • Analyze the concentration of niclosamide in the filtered samples using a calibrated UV/Vis spectrophotometer or HPLC.

  • Plot the concentration of niclosamide versus time to determine the dissolution profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Aqueous Buffers (Varying pH) add_niclosamide Add Excess Niclosamide to Buffers prep_buffer->add_niclosamide prep_niclosamide Weigh Niclosamide Powder prep_niclosamide->add_niclosamide equilibrate Equilibrate with Stirring (Constant Temperature) add_niclosamide->equilibrate sample Withdraw Supernatant equilibrate->sample filter_sample Filter Supernatant (0.22 µm filter) sample->filter_sample measure_conc Measure Niclosamide Conc. (UV/Vis or HPLC) filter_sample->measure_conc measure_ph Measure Final pH filter_sample->measure_ph

Caption: Workflow for Determining Equilibrium Solubility.

logical_relationship cluster_factors Influencing Factors cluster_properties Physicochemical Properties cluster_stability Stability pH pH of Aqueous Buffer solubility Aqueous Solubility pH->solubility increases with dissolution Dissolution Rate pH->dissolution increases with stability Chemical Stability pH->stability decreases above pH 4 polymorph Niclosamide Polymorph polymorph->solubility affects polymorph->dissolution affects

Caption: Factors Influencing Niclosamide Solubility.

References

Optimization

Preventing niclosamide precipitation in cell culture media

Welcome to the technical support center for the use of niclosamide (B1684120) in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of niclosamide (B1684120) in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does my niclosamide precipitate when I add it to my cell culture medium?

Niclosamide is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility.[1][2] Its solubility in water at room temperature is very poor (around 5-8 mg/L).[2] When a concentrated stock solution of niclosamide, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the niclosamide can "crash out" of solution and form a precipitate. This phenomenon is often referred to as "solvent shock."[3]

Q2: What is the recommended solvent for preparing a niclosamide stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of niclosamide.[4][5] It is soluble in DMSO at concentrations around 14 mg/ml.[5][6] Ethanol is another option, with a solubility of about 6 mg/ml.[5][6] For optimal stability, stock solutions should be stored at -20°C and used within 3 months.[5] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5]

Q3: How can I prevent my niclosamide stock solution from precipitating when diluted in media?

Several strategies can help prevent precipitation:

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity.[3]

  • Proper Mixing Technique: Pre-warm the cell culture medium to 37°C.[3] Add the niclosamide stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[3][7]

  • Serial Dilution: Create an intermediate dilution of your stock solution in a small volume of pre-warmed medium before adding it to the final culture volume.[3]

  • pH Adjustment: The aqueous solubility of niclosamide is pH-dependent and increases significantly at a higher pH.[8][9] Preparing solutions in a buffer with a pH between 8 and 9 can increase the concentration of soluble niclosamide.[8][10]

Q4: Are there alternative formulations to improve niclosamide solubility in cell culture?

Yes, several advanced formulation strategies can enhance niclosamide's solubility and stability in aqueous media:

  • Cyclodextrin (B1172386) Complexes: Using cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that significantly increase the aqueous solubility of niclosamide.[1][11]

  • Nanoparticle Formulations: Encapsulating niclosamide into lipid nanoparticles or polymeric nanoparticles (e.g., using PLGA) creates a stable aqueous dispersion suitable for cell culture experiments.[12][13][14]

  • Amorphous Solid Dispersions (ASDs): Creating an amorphous solid dispersion of niclosamide with polymers like hydroxyethyl (B10761427) cellulose (B213188) (HEC) or poly(1-vinyl pyrrolidone-co-vinyl acetate) (PVA-VA) can dramatically increase its apparent solubility.[15]

Troubleshooting Guide

Issue: I observed a yellow precipitate in my cell culture wells after adding niclosamide.

Potential Cause Troubleshooting Steps
High Final DMSO Concentration Calculate the final percentage of DMSO in your media. If it exceeds 0.5%, prepare a more concentrated stock solution to reduce the required volume. Always run a vehicle control with the same final DMSO concentration.
"Solvent Shock" Pre-warm your media to 37°C. Add the niclosamide stock solution slowly and dropwise while gently agitating the media.[3][7] Consider performing a serial dilution in pre-warmed media.[3]
Low pH of Media Cellular metabolism can lower the pH of the culture medium over time. Ensure your medium is well-buffered. For persistent issues, consider buffering your media to a slightly more alkaline pH if your cell line can tolerate it. Niclosamide's solubility increases significantly at pH > 8.0.[8]
Interaction with Media Components Serum proteins and other components can sometimes interact with the compound. If feasible for your experiment and cell line, try reducing the serum concentration or using a serum-free medium for the treatment duration.[3]
Compound Instability Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid prolonged incubation times if possible.[3]

Quantitative Data Summary

The solubility of niclosamide can be significantly improved using various formulation strategies. The following tables summarize key quantitative data from published studies.

Table 1: Solubility of Niclosamide in Different Solvents and Formulations

Solvent/Formulation Solubility Fold Increase vs. Pure Niclosamide in Water Reference
Water5.7 - 6.14 µg/mL-[15][16]
DMSO~14 mg/mLN/A[5][6]
Ethanol~6 mg/mLN/A[5][6]
Niclosamide-HEC (1:4) ASD428.3 µg/mL~70-fold[15]
Niclosamide-PVA-VA ASD481.7 µg/mL (in FaSSIF)~60-fold[15]
Niclosamide-HP-β-CD (1:2) Complex182 µg/mL~29-fold[11]

Table 2: pH-Dependent Aqueous Solubility of Niclosamide at 37°C

pH Solubility (µM) Reference
3.666.06[8]
7.6332.0[8]
8.2668.0[8]
8.57124.5[8]
9.19~300[8]

Experimental Protocols

Protocol 1: Preparation of Niclosamide Stock Solution and Dilution in Cell Culture Media

  • Reconstitution: To prepare a 15 mM stock solution, reconstitute 5 mg of niclosamide powder in 1.02 ml of high-purity, anhydrous DMSO.[5] Vortex or sonicate briefly in a 37°C water bath if needed to fully dissolve.[4][17]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C for up to 3 months.[5]

  • Preparation of Working Solution: a. Pre-warm the required volume of cell culture medium to 37°C. b. To minimize "solvent shock," first prepare an intermediate dilution. For example, add 2 µL of the 15 mM stock to 98 µL of pre-warmed media to get a 300 µM solution. c. Add the required volume of the intermediate dilution to your final culture volume dropwise while gently swirling the plate or flask. d. Ensure the final DMSO concentration remains below 0.5% (ideally <0.1%).

Protocol 2: Preparation of Niclosamide-HP-β-Cyclodextrin Inclusion Complex

This protocol is based on the kneading method described in the literature.[11]

  • Molar Calculation: Determine the required amounts of niclosamide and 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:2 molar ratio.

  • Mixing: Weigh and mix the calculated amounts of niclosamide and HP-β-CD powder in a mortar.

  • Kneading: Add a small amount of a water:methanol (1:1 v/v) solvent mixture to the powder and knead thoroughly with a pestle for 30-45 minutes to form a paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated.

  • Final Preparation: The resulting solid dispersion can be ground into a fine powder and dissolved directly in the aqueous cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for Niclosamide Treatment cluster_prep Preparation cluster_dilution Dilution cluster_treatment Treatment & Analysis cluster_key Key Considerations stock Prepare Concentrated Niclosamide Stock (e.g., 15mM in DMSO) intermediate Create Intermediate Dilution in Media stock->intermediate  Step 1 media Pre-warm Cell Culture Medium to 37°C media->intermediate final Add Dropwise to Final Culture Volume intermediate->final Step 2 treat Treat Cells for Desired Duration final->treat Step 3 key1 • Final DMSO < 0.1% • Gentle Swirling During Addition • Include Vehicle Control final->key1 analyze Perform Downstream Assay (e.g., MTT, Western Blot) treat->analyze Step 4

Caption: Workflow for preparing and using niclosamide in cell culture.

signaling_pathways Key Signaling Pathways Inhibited by Niclosamide cluster_pathways Cellular Processes cluster_outcomes Biological Outcomes Niclosamide Niclosamide STAT3 STAT3 Pathway Niclosamide->STAT3 mTORC1 mTORC1 Pathway Niclosamide->mTORC1 Wnt Wnt/β-catenin Pathway Niclosamide->Wnt NFkB NF-κB Pathway Niclosamide->NFkB Apoptosis Apoptosis & Cell Cycle Arrest Niclosamide->Apoptosis Autophagy Autophagy Induction Niclosamide->Autophagy ViralRep Inhibition of Viral Replication Niclosamide->ViralRep Proliferation Inhibition of Cell Growth & Proliferation STAT3->Proliferation mTORC1->Proliferation Wnt->Proliferation NFkB->Proliferation

Caption: Niclosamide inhibits multiple pro-survival signaling pathways.

References

Troubleshooting

Technical Support Center: Optimizing Niclosamide Dosage for Preclinical Animal Cancer Models

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing niclosamide (B1684120) in preclinical animal cancer models. The information is designed to a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing niclosamide (B1684120) in preclinical animal cancer models. The information is designed to address common challenges and provide actionable solutions for study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using niclosamide in animal models?

A1: The most significant challenge with niclosamide is its poor oral bioavailability, which stems from its low water solubility.[1][2][3] This can lead to low and variable plasma concentrations, potentially limiting its therapeutic efficacy in vivo.[2][4] Researchers should be aware that even high oral doses may not achieve the minimum effective concentrations observed in in vitro studies.[4]

Q2: What are the known signaling pathways targeted by niclosamide?

A2: Niclosamide is a multi-targeted agent that has been shown to inhibit several key oncogenic signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, mTOR, and Notch.[2][4][5][6][7] It can also activate tumor suppressor pathways.[4] Its broad anti-cancer activity is attributed to its ability to modulate these multiple pathways simultaneously.[2][4]

Q3: What are some reported effective oral dosages of niclosamide in mouse xenograft models?

A3: Effective oral dosages of niclosamide in mouse xenograft models can vary depending on the cancer type and formulation used. Reported dosages range from 20 mg/kg to 200 mg/kg daily. For example, in a basal-like breast cancer model, 20 mg/kg was shown to significantly decrease tumor growth.[8] In colorectal cancer models, doses of 100 mg/kg and 200 mg/kg were used to suppress tumor growth.[9]

Q4: Are there any toxicity concerns with niclosamide in preclinical models?

A4: Niclosamide is generally considered to have low toxicity in mammals, with a high oral median lethal dose (LD50) in rats (>5000 mg/kg).[5][7] Studies have shown that oral administration of effective anti-tumor doses in mice did not lead to significant weight loss or observable side effects.[7][8][10] However, it is crucial to monitor animal health and conduct appropriate toxicity assessments for each specific study and formulation.

Q5: How can the poor solubility and bioavailability of niclosamide be overcome?

A5: Several formulation strategies are being explored to enhance the solubility and bioavailability of niclosamide. These include the development of:

  • Nanosuspensions: Creating nanoparticles of niclosamide can improve its dissolution rate and absorption.[1][3]

  • Amorphous Solid Dispersions (ASDs): Dispersing niclosamide in a polymer matrix can increase its apparent solubility and oral bioavailability.[11][12]

  • Prodrugs: Modifying the niclosamide molecule to create more soluble prodrugs, such as niclosamide ethanolamine (B43304) (NEN) or niclosamide stearate, can improve its pharmacokinetic profile.[13][14][15]

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the solubility of niclosamide.[16]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no anti-tumor efficacy in vivo despite in vitro activity. Poor bioavailability of niclosamide leading to sub-therapeutic plasma and tumor concentrations.[4][10]1. Optimize Formulation: Consider using a formulation designed to enhance solubility and bioavailability, such as a nanosuspension, amorphous solid dispersion, or a more soluble salt/prodrug form (e.g., niclosamide ethanolamine).[11][13][15] 2. Increase Dose: Carefully escalate the oral dose. Doses up to 200 mg/kg have been used in some mouse models.[9] 3. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to measure plasma and tumor concentrations of niclosamide to ensure adequate exposure.[9][10]
High variability in tumor response between animals. Inconsistent oral absorption of niclosamide due to its poor solubility.1. Standardize Gavage Technique: Ensure consistent oral gavage technique and vehicle volume for all animals. 2. Use a Solubilizing Vehicle: Prepare niclosamide in a vehicle known to improve its solubility, such as a mixture of DMSO, PEG, NaOH, and saline, or in a solution with carriers like PEG 6000 and Poloxamer 188.[1][12] However, be mindful of potential vehicle toxicity. 3. Switch to an Improved Formulation: Employing a more advanced formulation like a nanosuspension or ASD can lead to more consistent absorption.[3][11]
Precipitation of niclosamide in the dosing solution. Low aqueous solubility of niclosamide.[1][17]1. Adjust pH: The solubility of niclosamide, a weak acid, increases with higher pH.[11][18] Preparing the solution in a slightly alkaline buffer may improve solubility. 2. Use Co-solvents: Utilize pharmaceutically acceptable co-solvents such as PEG200 or PEG400 where niclosamide has higher solubility.[17] 3. Prepare Fresh Solutions: Prepare the dosing solution fresh before each administration to minimize precipitation over time.
Observed toxicity or adverse effects in animals. Although generally well-tolerated, high doses or specific formulations may lead to toxicity.1. Dose De-escalation: Reduce the administered dose and perform a dose-response study to find the maximum tolerated dose (MTD). 2. Toxicity Assessment: Conduct thorough monitoring of animal weight, behavior, and perform histopathological analysis of major organs at the end of the study.[8] 3. Evaluate Vehicle Toxicity: Ensure the vehicle used for administration is not contributing to the observed toxicity.

Data Presentation

Table 1: Summary of Niclosamide Pharmacokinetics in Preclinical Models

Species Dose & Route Formulation Cmax (ng/mL) Tmax (hr) Oral Bioavailability (%) Reference
Rat5 mg/kg, OralSolution354 ± 152< 0.510[19]
Rat25 mg/kg, OralAmorphous Solid Dispersion~1200~22.6-fold increase vs. pure drug[11]
Rat50 mg/kg, OralAmorphous Solid Dispersion~2500~12.33-fold increase vs. pure drug[12]
Mouse10 mg/kg, OralPDNIC Prodrug--85.6[1][20]
Mouse200 mg/kg, OralSolution~1000.25-[9][10]
Dog75 mg/kg, OralEnteric-coated tablets of ASD~400~4-[11]

Table 2: Examples of Effective Niclosamide Dosages in Xenograft Models

Cancer Type Animal Model Dose & Route Key Findings Reference
Basal-like Breast CancerMouse (orthotopic)20 mg/kg, OralSignificant decrease in tumor growth.[8]
Ovarian CancerMouse (xenograft)100 mg/kg, Oral (nano-suspension)Suppressed tumor growth without obvious toxicity.[3]
Colorectal CancerMouse (xenograft)100-200 mg/kg, OralInhibition of tumor growth.[9]
OsteosarcomaMouse (metastasis model)50 mg/kg, IV (prodrug nanoparticle)Prevented metastatic spread in the lungs.[14]

Experimental Protocols

Protocol 1: Preparation of Niclosamide Oral Dosing Solution

This protocol is a general guideline and may require optimization based on the specific niclosamide salt or formulation used.

  • Materials:

    • Niclosamide powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • 0.05N Sodium Hydroxide (NaOH)

    • Saline (0.9% NaCl)

    • Sterile tubes and syringes

  • Procedure:

    • Weigh the required amount of niclosamide powder.

    • Prepare the vehicle by mixing 10% DMSO, 30% PEG300, 20% of 0.05N NaOH, and 40% saline.[1]

    • First, dissolve the niclosamide powder in DMSO.

    • Add the PEG300 to the niclosamide/DMSO mixture and vortex thoroughly.

    • Add the 0.05N NaOH and vortex until the solution is clear.

    • Finally, add the saline to reach the final volume and concentration.

    • Administer the freshly prepared solution to animals via oral gavage at the desired dosage.

Note: The use of NaOH is to increase the pH and aid in dissolution. The final pH of the solution should be checked and adjusted if necessary. Always perform a small-scale formulation test to ensure stability and solubility before preparing a large batch.

Visualizations

Niclosamide_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway Niclosamide Niclosamide LRP6 LRP6 Niclosamide->LRP6 inhibits Dvl2 Dishevelled-2 Niclosamide->Dvl2 inhibits GSK3b GSK3β Niclosamide->GSK3b disrupts complex beta_catenin β-catenin Niclosamide->beta_catenin promotes degradation STAT3_p p-STAT3 Niclosamide->STAT3_p inhibits phosphorylation IKK IKK Niclosamide->IKK inhibits LRP6->Dvl2 Dvl2->GSK3b GSK3b->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression STAT3_nuc Nuclear STAT3 STAT3_p->STAT3_nuc STAT3_genes Target Gene Expression STAT3_nuc->STAT3_genes IkBa IκBα IKK->IkBa phosphorylation NFkB NF-κB IkBa->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc NFkB_genes Target Gene Expression NFkB_nuc->NFkB_genes

Caption: Key signaling pathways inhibited by niclosamide in cancer cells.

Niclosamide_Workflow start Start: In Vitro Efficacy Confirmed formulation Step 1: Select & Prepare Niclosamide Formulation start->formulation solubility Poor Solubility? (Precipitation) formulation->solubility optimize_formulation Troubleshoot: - Adjust pH - Use Co-solvents - Change Formulation Type solubility->optimize_formulation Yes mtd_study Step 2: Maximum Tolerated Dose (MTD) Study solubility->mtd_study No optimize_formulation->formulation toxicity Toxicity Observed? mtd_study->toxicity reduce_dose Troubleshoot: - Reduce Dose - Check Vehicle Toxicity toxicity->reduce_dose Yes efficacy_study Step 3: Efficacy Study in Tumor Model toxicity->efficacy_study No reduce_dose->mtd_study no_effect Low/No Efficacy? efficacy_study->no_effect pk_study Troubleshoot: - Conduct PK Study - Increase Dose (if tolerated) - Use Superior Formulation no_effect->pk_study Yes end End: Efficacy Data and PK/PD Correlation no_effect->end No pk_study->efficacy_study

Caption: Experimental workflow for optimizing niclosamide dosage.

References

Optimization

Technical Support Center: Niclosamide Stock Solutions in DMSO

This technical support center provides guidance on the preparation, storage, and troubleshooting of niclosamide (B1684120) stock solutions in Dimethyl Sulfoxide (DMSO) for research applications. Frequently Asked Question...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of niclosamide (B1684120) stock solutions in Dimethyl Sulfoxide (DMSO) for research applications.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of niclosamide in DMSO?

A1: To prepare a niclosamide stock solution, dissolve the niclosamide powder in high-purity DMSO to your desired concentration. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid in dissolution. For example, to prepare a 15 mM stock solution, you can reconstitute 5 mg of niclosamide powder in 1.02 ml of DMSO.[1]

Q2: What is the solubility of niclosamide in DMSO?

A2: The reported solubility of niclosamide in DMSO varies, with sources indicating solubility as high as 30 mg/ml and others at 14 mg/ml.[1][2] It is common to prepare stock solutions at concentrations such as 10 mM or 15 mM.[1][3]

Q3: What is the recommended storage temperature for niclosamide stock solutions in DMSO?

A3: The consistently recommended storage temperature for niclosamide stock solutions in DMSO is -20°C.[1][2][4]

Q4: How long is a niclosamide stock solution in DMSO stable?

A4: For optimal results, it is recommended to use the niclosamide stock solution within 3 months when stored at -20°C to prevent loss of potency.[1][5] While the solid form of niclosamide is stable for much longer (≥ 4 years at -20°C), the stability in solution is shorter.[2] To avoid issues from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q5: Are there any known degradation products of niclosamide in DMSO?

A5: While specific long-term degradation pathways in DMSO at -20°C are not extensively documented, studies have shown that niclosamide can form a DMSO-solvate.[6][7][8] This solvate may be unstable in aqueous suspensions but is reported to be very stable in nonaqueous environments like propylene (B89431) glycol.[6][8] Forced degradation studies under high pH conditions (1 N NaOH) have shown that niclosamide can break down into 2-chloro-4-nitroaniline (B86195) and 5-chloro-2-hydroxybenzoic acid. However, at neutral pH, the compound is stable for at least 16 days.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous media Niclosamide has low aqueous solubility, and adding the DMSO stock to a large volume of aqueous buffer can cause it to crash out of solution.[4][11]- Increase the final concentration of DMSO in your working solution (while being mindful of the tolerance of your experimental system).- Add the DMSO stock to the aqueous solution dropwise while vortexing.- Briefly sonicate or warm the final diluted solution to aid in re-dissolving the precipitate.[5]
Inconsistent experimental results with an older stock solution The niclosamide may have degraded over time, leading to a loss of potency.- Use a freshly prepared stock solution or one that has been stored at -20°C for less than 3 months.[1]- If you suspect degradation, you can perform a quality control check, such as HPLC analysis, to assess the purity of your stock solution.
Stock solution is frozen at -20°C DMSO has a freezing point of 18.5°C, so it is normal for it to be frozen at -20°C.- Thaw the stock solution at room temperature or in a 37°C water bath before use.- Ensure the solution is completely thawed and homogenous by vortexing before taking an aliquot.
Visible particles or color change in the stock solution This could indicate precipitation, degradation, or contamination.- Try to redissolve any precipitate by gentle warming and sonication.- If the solution does not become clear or if a color change is observed, it is best to discard the stock solution and prepare a fresh one.

Data Summary

Table 1: Solubility and Recommended Storage of Niclosamide

Parameter Value Source
Solubility in DMSO ~14-30 mg/ml[1][2]
Recommended Stock Concentration 10 mM - 15 mM[1][3]
Storage Temperature (Solid) -20°C[2]
Stability (Solid) ≥ 4 years[2]
Storage Temperature (in DMSO) -20°C[1][5]
Stability (in DMSO) Up to 3 months[1][5]

Experimental Protocols

Protocol: Preparation of Niclosamide Stock Solution (15 mM)

  • Materials:

    • Niclosamide powder (MW: 327.12 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 5 mg of niclosamide powder.

    • Add 1.02 ml of DMSO to the powder.

    • Vortex the solution thoroughly until the niclosamide is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C in the dark.

Protocol: General Stability Assessment by HPLC

This is a general guideline. The exact parameters should be optimized for your specific HPLC system and column.

  • Objective: To assess the purity of a niclosamide stock solution over time.

  • Methodology:

    • Prepare a fresh 10 mM stock solution of niclosamide in DMSO.

    • Immediately after preparation (T=0), dilute a small aliquot of the stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).

    • Analyze the sample by reverse-phase HPLC with UV detection (niclosamide has a λmax around 331 nm).[2]

    • Store the remaining stock solution at -20°C.

    • At subsequent time points (e.g., 1, 2, and 3 months), thaw an aliquot of the stock solution, dilute it in the same manner, and analyze it by HPLC.

    • Compare the peak area of the main niclosamide peak at each time point to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Visualizations

G Workflow for Niclosamide Stock Solution cluster_prep Preparation cluster_storage Storage & Use weigh Weigh Niclosamide Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Solution is Clear store Store at -20°C in the Dark aliquot->store thaw Thaw and Vortex Before Use store->thaw

Caption: Workflow for preparing and storing niclosamide stock solutions.

G Troubleshooting Niclosamide Precipitation start Dilute DMSO Stock in Aqueous Buffer precipitate Precipitate Forms? start->precipitate solution_ok Solution is Clear Proceed with Experiment precipitate->solution_ok No troubleshoot Troubleshooting Steps: - Vortex/Sonicate - Gentle Warming - Optimize Protocol precipitate->troubleshoot Yes re_eval Still Precipitated? troubleshoot->re_eval re_eval->solution_ok No discard Consider Preparing Fresh or Modifying Dilution re_eval->discard Yes

Caption: Troubleshooting flowchart for precipitation issues.

G Impact of Degraded Niclosamide on a Signaling Pathway cluster_good Potent Niclosamide cluster_bad Degraded Niclosamide nic_good Niclosamide (High Purity) stat3_good STAT3 nic_good->stat3_good Inhibits gene_exp_good Gene Expression (Inhibited) stat3_good->gene_exp_good nic_bad Niclosamide (Low Purity) stat3_bad STAT3 nic_bad->stat3_bad Weak Inhibition gene_exp_bad Gene Expression (Active) stat3_bad->gene_exp_bad

Caption: Conceptual diagram of how degraded niclosamide can affect results.

References

Troubleshooting

Technical Support Center: Navigating the Challenges of Niclosamide's Oral Bioavailability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with niclosamide (B1684120). This resource provides troubleshooting guides and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with niclosamide (B1684120). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical and clinical translation of niclosamide, focusing on its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of niclosamide so low?

A1: Niclosamide's poor oral bioavailability is a multifactorial issue stemming from its physicochemical properties. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility[1][2]. Key contributing factors include:

  • Low Aqueous Solubility: The solubility of niclosamide in water at 20°C is extremely low, reported to be around 5–8 μg/mL[1][3]. This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After oral administration, niclosamide undergoes significant metabolism in both the intestine and the liver before it can reach systemic circulation[4][5]. This "first-pass effect" involves Phase I metabolism by Cytochrome P450 enzymes (notably CYP1A2) and Phase II metabolism via glucuronidation by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1[4][5][6][7]. Intestinal glucuronidation appears to play a more significant role than hepatic metabolism[5][6].

  • High Recrystallization Tendency: Niclosamide is a poor glass former, meaning it has a high propensity to exist in a stable crystalline state rather than a more soluble amorphous state[3][4]. If formulated as an amorphous solid dispersion, it is prone to recrystallization, especially in the acidic environment of the stomach, which negates the solubility advantage[8][9].

Q2: My niclosamide formulation shows promising results in vitro, but fails in vivo. What could be the reason?

A2: The discrepancy between in vitro dissolution/permeability and in vivo pharmacokinetic data is a common challenge with niclosamide. Several factors can contribute to this:

  • Inadequate Simulation of GI Tract Conditions: Simple in vitro dissolution tests may not accurately reflect the complex environment of the human gastrointestinal tract. Factors like pH shifts, presence of bile salts, and intestinal motility can significantly impact the performance of your formulation. For instance, an amorphous solid dispersion (ASD) might show enhanced dissolution in simulated intestinal fluid (FaSSIF) but recrystallize upon exposure to acidic gastric pH, a step often bypassed in simple tests[8][9].

  • Underestimation of First-Pass Metabolism: Standard in vitro models like Caco-2 permeability assays primarily assess intestinal absorption and may not account for the extensive metabolic degradation niclosamide undergoes in the enterocytes and the liver[4][6]. Studies have shown that inhibiting only P450 enzymes might not be sufficient to increase bioavailability due to a compensatory increase in UGT activity[5][6].

  • Precipitation upon Dilution: Lipid-based formulations or solutions using co-solvents might show good initial solubility but can lead to drug precipitation when diluted in the large volume of aqueous gastrointestinal fluids. The rate and extent of this precipitation will determine the amount of drug available for absorption.

  • "Flip-Flop" Kinetics: In some cases, the absorption rate of niclosamide is slower than its elimination rate, a phenomenon known as "flip-flop" kinetics. This can be caused by its very low solubility and slow dissolution, making absorption the rate-limiting step in its systemic exposure[1][4].

Q3: What are the most common formulation strategies to improve niclosamide's oral bioavailability?

A3: A variety of formulation strategies are being explored to overcome niclosamide's limitations. These can be broadly categorized as:

  • Amorphous Solid Dispersions (ASDs): This is a well-established method where niclosamide is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP-VA, HEC, PEG6000)[1][4][10]. This approach enhances the aqueous solubility and dissolution rate by preventing the drug from crystallizing[4][11]. ASDs have been shown to increase bioavailability by 2.3 to 4.4-fold[1][10].

  • Nanotechnology-Based Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.

    • Nanoparticles: Formulations like solid lipid nanoparticles (SLNs) have been shown to increase peak plasma concentration by 2.15-fold and relative bioavailability by over 11-fold[12][13].

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are lipid-based formulations that form nanoemulsions upon gentle agitation in aqueous media, such as the GI fluids. A solid SNEDDS formulation increased niclosamide's solubility by approximately 2500-fold and oral bioavailability by about 10-fold[14][15].

  • Crystal Engineering:

    • Salts: Forming salts of niclosamide, such as niclosamide ethanolamine (B43304) (NEN) or niclosamide piperazine (B1678402) (NPP), can significantly improve aqueous solubility[5][16]. For example, NEN's solubility increases to 180–280 mg/L compared to 5–8 mg/L for pure niclosamide[4].

    • Co-crystals: Co-crystallization with a benign co-former (like nicotinamide (B372718) or caffeic acid) can alter the crystal lattice, leading to improved dissolution rates and solubility[4][17][18].

  • Structural Modification (Prodrugs): Chemical modification of the niclosamide molecule to create a prodrug can improve its physicochemical properties. For instance, a phosphate-based prodrug (PDNIC) demonstrated an oral bioavailability of 85.6% in mice[4].

Troubleshooting Guide

Problem Encountered Potential Cause Troubleshooting Steps & Recommendations
Low and variable dissolution rates for an Amorphous Solid Dispersion (ASD) formulation. 1. Recrystallization of the drug during the dissolution study, especially in acidic media.[3][8]2. Polymer gelling , where the polymer in the ASD forms a viscous layer, trapping the drug and preventing its release.[8]3. Formation of a non-dispersible plug when the ASD is encapsulated.[8]1. Perform pH-shift dissolution studies: Test the formulation first in simulated gastric fluid (SGF) and then transfer it to simulated intestinal fluid (FaSSIF) to assess its stability and performance under more physiologically relevant conditions.2. Incorporate an enteric coating: Protect the ASD from the stomach's acidic environment by using enteric-coated capsules or tablets. This prevents premature recrystallization.[8][9]3. Optimize excipients: Include disintegrants (e.g., sodium starch glycolate) or pH-modifying agents (e.g., sodium bicarbonate) within the capsule to facilitate the breakup of the formulation and prevent gelling.[8]
Inconsistent pharmacokinetic (PK) data in animal studies. 1. "Flip-flop" kinetics due to absorption-rate limited exposure.[1][4]2. High plasma protein binding (>99%), making quantification of the free, active drug concentration difficult and prone to variability.[4]3. Significant inter-animal variability in gut physiology and metabolic enzyme expression.1. Administer an intravenous (IV) dose in a parallel group to determine the true elimination half-life and clearance, which can help confirm if flip-flop kinetics are occurring.2. Measure both total and free drug concentrations in plasma if analytical methods allow. Consider equilibrium dialysis for determining the unbound fraction.3. Increase the number of animals per group to improve statistical power. Ensure strict control over fasting conditions and dosing procedures.
A salt or co-crystal formulation reverts to the less soluble parent form in solution. 1. Common ion effect or pH changes in the dissolution medium can cause the salt to disproportionate.2. Metastable form conversion: The created salt/co-crystal may be a thermodynamically unstable form that converts back to the stable, less soluble form of niclosamide.1. Carefully select dissolution media: Ensure the pH of the media maintains the ionized state of the salt. Be aware of buffer species that could interact with the salt form.2. Thorough solid-state characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the stability of the new solid form under various stress conditions (humidity, temperature).
Lipid-based formulation (e.g., SNEDDS) shows poor in vivo performance despite good in vitro emulsification. 1. Drug precipitation upon dilution in the GI tract.2. Digestion of lipid components by lipases can alter the formulation's solubilizing capacity, leading to drug precipitation.1. Perform in vitro lipolysis studies: These models simulate the digestion of the lipid formulation in the intestine and can help predict how the drug will behave in vivo.2. Incorporate precipitation inhibitors: Add hydrophilic polymers (e.g., HPMC) to the formulation to help maintain a supersaturated state of the drug in the gut, preventing or delaying precipitation.

Data Summary Tables

Table 1: Comparison of Niclosamide Solubility in Different Formulations

Formulation TypeCarrier/Co-formerSolubility/ConcentrationFold Increase (Approx.)Reference
Unprocessed Niclosamide -5.7 - 8.0 µg/mL1x[1][10]
Amorphous Solid Dispersion (ASD) Poly(1-vinylpyrrolidone-co-vinyl acetate) (PVP-VA)481.7 ± 22.2 µg/mL~60x[1][4][9]
Amorphous Solid Dispersion (ASD) Hydroxyethyl cellulose (B213188) (HEC)428.3 ± 14.1 µg/mL~70x[1][4]
Niclosamide Ethanolamine (NEN) Salt Ethanolamine180 - 280 µg/mL~30-35x[4]
Niclosamide Piperazine (NPP) Salt Piperazine23 µg/mL~3-4x[5][16]
Co-crystals Nicotinamide (NCT)14.8-fold increase in dissolution-[4]
Solid SNEDDS Corn oil, Cremophor RH40, Tween 80-~2500x[14]

Table 2: In Vivo Pharmacokinetic Improvements of Niclosamide Formulations in Animal Models

Formulation TypeAnimal ModelBioavailability/Exposure IncreaseKey ParameterReference
Amorphous Solid Dispersion (ASD) Sprague-Dawley Rats2.6-fold increase in oral availabilityAUC[4]
Amorphous Solid Dispersion (ASD) Wistar Rats4.17-fold increase in AUC0-∞AUC[1][4]
Amorphous Solid Dispersion (ASD) Sprague-Dawley Rats2.33-fold increase in bioavailabilityRelative Bioavailability[10]
Solid Lipid Nanoparticles (SLNs) Rabbits11.08-fold increase in relative bioavailabilityRelative Bioavailability[12]
Solid SNEDDS -~10-fold increase in oral bioavailabilityOral Bioavailability[14]
Phosphate Prodrug (PDNIC) MiceOral bioavailability of 85.6%Absolute Bioavailability[4]

Experimental Protocols

1. Preparation of Amorphous Solid Dispersion (ASD) by Solvent Rotary Evaporation

  • Objective: To prepare an amorphous solid dispersion of niclosamide to enhance its dissolution rate.

  • Materials: Niclosamide, PEG 6000, Poloxamer 188, Ethanol, Methanol.

  • Protocol:

    • Accurately weigh and dissolve 100 mg of niclosamide in 5 mL of ethanol.

    • Separately, weigh and dissolve 50 mg of PEG 6000 and 250 mg of Poloxamer 188 in 5 mL of methanol. This solution serves as the carrier matrix.

    • Vortex both solutions individually for 10 minutes.

    • Place each solution in an ultrasonication water bath at 40-45°C for 5 minutes, or until the solutions are clear.

    • Thoroughly mix the niclosamide solution and the carrier solution.

    • The resulting solution is then subjected to rotary evaporation to remove the solvents, leaving behind a solid dispersion of niclosamide in the polymer matrix. The solid product is then collected and stored in a desiccator.[10][11]

2. In Vitro Dissolution Testing of Niclosamide Formulations

  • Objective: To assess the rate and extent of drug release from a formulation in a simulated intestinal environment.

  • Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).

  • Media: Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Protocol:

    • Prepare FaSSIF medium according to standard protocols. Maintain the temperature at 37 ± 0.5°C.

    • Place a defined amount of the niclosamide formulation (e.g., ASD powder equivalent to a specific dose of niclosamide) into the dissolution vessel containing 900 mL of FaSSIF.

    • Set the paddle rotation speed to a specified rate (e.g., 75 RPM).

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

    • Immediately filter the sample through a suitable filter (e.g., 0.22 µm PVDF syringe filter) to remove any undissolved particles.

    • Analyze the filtrate for niclosamide concentration using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative percentage of drug released at each time point.[4][10]

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a niclosamide formulation after oral administration.

  • Subjects: Sprague-Dawley or Wistar rats.

  • Protocol:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Prepare the formulation for oral administration. For example, suspend the niclosamide ASD powder in a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) solution).

    • Administer the formulation to the rats via oral gavage at a specific dose (e.g., 25 or 50 mg/kg). A control group receiving unprocessed niclosamide should be included.

    • At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Extract niclosamide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters using appropriate software (e.g., WinNonlin).[4][10][11]

Visualizations

G cluster_0 Challenges with Oral Niclosamide cluster_1 Formulation Strategies cluster_2 Desired Outcome Solubility Low Aqueous Solubility (BCS Class II) ASD Amorphous Solid Dispersions (ASDs) Solubility->ASD addresses Nano Nanoparticle Formulations (SLNs, SNEDDS) Solubility->Nano addresses Crystal Crystal Engineering (Salts, Co-crystals) Solubility->Crystal addresses Metabolism Extensive First-Pass Metabolism (Intestinal & Hepatic) Bioavailability Improved Oral Bioavailability Metabolism->Bioavailability limits Recrystallization High Recrystallization Tendency Recrystallization->ASD addresses ASD->Bioavailability leads to Nano->Bioavailability leads to Crystal->Bioavailability leads to

Caption: Logical relationship between niclosamide's challenges and formulation solutions.

G cluster_workflow ASD Formulation & Testing Workflow A 1. Solvent Evaporation or Hot-Melt Extrusion B 2. Solid-State Characterization (PXRD, DSC) A->B C 3. In Vitro Dissolution (e.g., in FaSSIF) B->C D 4. In Vivo PK Study (e.g., Rat Model) C->D E 5. Data Analysis (Bioavailability Calculation) D->E

Caption: Experimental workflow for developing and evaluating niclosamide ASDs.

G cluster_pathways Key Signaling Pathways Inhibited by Niclosamide Niclosamide Niclosamide Wnt Wnt/β-catenin Niclosamide->Wnt mTORC1 mTORC1 Niclosamide->mTORC1 STAT3 STAT3 Niclosamide->STAT3 NFkB NF-κB Niclosamide->NFkB Notch Notch Niclosamide->Notch

Caption: Signaling pathways modulated by niclosamide.

References

Optimization

Development of niclosamide nanoformulations to enhance efficacy

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with niclosamide (B1684120) nanoformulations. Troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with niclosamide (B1684120) nanoformulations.

Troubleshooting Guide

This section addresses common issues encountered during the formulation and characterization of niclosamide nanoparticles.

Problem Potential Causes Solutions
Low Drug Loading / Encapsulation Efficiency 1. Poor affinity of niclosamide for the nanoparticle matrix.[1] 2. Drug precipitation during formulation. 3. Suboptimal drug-to-carrier ratio.1. Optimize Carrier Composition: Select polymers or lipids with high binding affinity for niclosamide.[1] 2. Solvent Selection: Ensure niclosamide remains fully dissolved in the organic phase during preparation. 3. Vary Ratios: Experiment with different drug-to-lipid or drug-to-polymer ratios to find the optimal loading capacity.[1] 4. Method Modification: For emulsion-based methods, adjust the homogenization speed or sonication time.
Large Particle Size or High Polydispersity Index (PDI) 1. Aggregation of nanoparticles. 2. Inefficient particle size reduction technique. 3. Improper concentration of stabilizer or surfactant.[1]1. Increase Stirring/Homogenization Rate: Higher energy input can lead to smaller particle sizes.[1] 2. Optimize Stabilizer Concentration: A PDI < 0.5 is generally considered acceptable for stable nano-dispersions.[1] Adjusting the concentration of stabilizers like Tween-80 can prevent aggregation.[1] 3. Filtration: Use appropriate filters to remove larger particles and aggregates.
Instability of Nanoformulation (e.g., Aggregation, Drug Leakage) 1. Insufficient surface charge (low zeta potential).[1] 2. Ostwald ripening, where larger particles grow at the expense of smaller ones.[1] 3. Incompatible storage conditions.1. Zeta Potential: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization.[1] 2. Steric Hindrance: Incorporate PEGylated lipids or polymers to provide a protective layer. 3. Storage: Store formulations at recommended temperatures, often refrigerated, to maintain stability.[2][3] 4. Lyophilization: Consider freeze-drying the nanoparticles with a suitable cryoprotectant for long-term storage.
Inconsistent In Vitro Drug Release Profile 1. "Burst release" due to surface-adsorbed drug. 2. Incomplete drug release. 3. Variability in nanoparticle structure.1. Washing Step: Incorporate a washing step after formulation to remove unencapsulated and surface-bound drug. 2. Matrix Composition: Adjust the composition of the nanoparticle matrix to control the diffusion rate of the drug. 3. Standardize Protocol: Ensure all formulation parameters (e.g., temperature, stirring speed, time) are kept consistent between batches.
Low In Vivo Bioavailability 1. Rapid clearance by the reticuloendothelial system (RES). 2. Poor permeation across biological membranes. 3. Degradation of the nanoformulation in the gastrointestinal tract (for oral delivery).1. Surface Modification: Decorate nanoparticles with PEG ("stealth" coating) to reduce RES uptake. 2. Targeting Ligands: Incorporate targeting ligands to enhance accumulation at the desired site.[4] 3. Enteric Coating: For oral formulations, an enteric coating may be necessary to protect the nanoparticles from the acidic environment of the stomach.[5]

Frequently Asked Questions (FAQs)

1. Why is nanoformulation necessary for niclosamide?

Niclosamide is a BCS Class II drug, meaning it has low aqueous solubility and high permeability.[1][5] Its very poor water solubility (0.23-8 µg/mL) significantly limits its oral bioavailability, hindering its clinical application for systemic diseases like cancer and viral infections.[1][5][6][7] Nanoformulations can enhance the apparent solubility and dissolution rate of niclosamide, leading to improved bioavailability.[7][8][9][10]

2. What are the common types of nanoformulations for niclosamide?

Several types of nanoformulations have been developed for niclosamide, including:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like niclosamide, offering good biocompatibility and controlled release.[1][2][3][11]

  • Amorphous Solid Dispersions (ASDs): These formulations involve dispersing niclosamide in a polymer matrix in an amorphous state, which can generate nanoparticles upon dissolution and significantly increase its apparent solubility.[5][8][9][10][12]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate niclosamide, allowing for sustained release and the possibility of surface modification for targeting.[13]

  • Lipid Nanoparticles: Similar to SLNs, these formulations use lipids and are effective for encapsulating poorly soluble drugs.[6][14]

  • Polypeptide Nanoparticles: Niclosamide can be conjugated to polypeptides that self-assemble into nanoparticles, improving its pharmacokinetic profile.[15]

3. What are the key signaling pathways targeted by niclosamide?

Niclosamide is known to inhibit multiple signaling pathways that are crucial for the growth and survival of cancer cells.[16] These include:

  • STAT3 Signaling Pathway: Niclosamide inhibits the activation, nuclear translocation, and transcriptional function of STAT3, a key protein in many cancers.[17][18][19]

  • Wnt/β-catenin Signaling Pathway: It can suppress this pathway by inducing the degradation of the LRP6 co-receptor.[4][20]

  • Other Pathways: Niclosamide has also been shown to affect the NF-κB, Notch, and mTORC1 signaling pathways.[16][19]

4. What characterization techniques are essential for niclosamide nanoformulations?

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined to assess the surface charge and predict the stability of the nanoparticle dispersion.[1]

  • Entrapment Efficiency (EE) and Drug Loading Capacity (DLC): Quantified to determine the amount of niclosamide successfully incorporated into the nanoparticles.[1]

  • Morphology: Visualized using techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[2]

  • Physical State: Assessed by Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (P-XRD) to confirm if the drug is in an amorphous or crystalline state within the nanoparticles.[1][2]

  • In Vitro Drug Release: Typically evaluated using a dialysis bag method in a buffer solution (e.g., PBS pH 7.4) to understand the release kinetics.[1]

Data on Niclosamide Nanoformulations

The following tables summarize quantitative data from various studies on niclosamide nanoformulations.

Table 1: Physicochemical Properties of Different Niclosamide Nanoformulations

Nanoformulation TypeAverage Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (SLNs)204.2 ± 3.20.328 ± 0.02-33.16 ± 284.4 ± 0.025.27 ± 0.03[1][2][3][11]
Amorphous Solid Dispersion (generates nanoparticles)~100----[5][8][9][10]
Polypeptide Nanoparticles~74 (length) x 12.5 (diameter)----[15]
PCEC/SDS Nanoparticles~172 ± 2----[7]

Table 2: In Vivo Pharmacokinetic Parameters of Niclosamide Nanoformulations in Rats/Rabbits

FormulationCmax (µg/mL or ng/mL)AUC (µg·h/mL)Fold Increase in BioavailabilityAnimal ModelReference
Marketed Drug1.84 ± 0.3 µg/mL1.51-Rabbit[1]
SLNs (NFM-3)3.97 ± 0.3 µg/mL16.7411.08Rabbit[1][2][11]
Amorphous Solid Dispersion (Suspension)--2.6Rat[5][7]
Pure Niclosamide279 ng/mL--Rat[21]
Amorphous Solid Dispersion (ASD-5)909 ng/mL-3.26Rat[21]

Experimental Protocols

Preparation of Niclosamide-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method

This protocol is a generalized procedure based on published methods.[1]

  • Preparation of Lipid Phase: Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point. Dissolve the specified amount of niclosamide in the molten lipid.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween-80) and a co-surfactant (e.g., PEG 400). Heat this solution to the same temperature as the lipid phase.

  • Formation of Microemulsion: Add the aqueous phase to the lipid phase dropwise with continuous stirring to form a clear microemulsion.

  • Nanoparticle Formation: Disperse the hot microemulsion into cold water (e.g., 2-4 °C) under constant stirring. The ratio of microemulsion to cold water is typically around 1:25. This rapid cooling causes the lipid to solidify, forming the SLNs.

  • Washing and Collection: The resulting nanoparticle dispersion can be centrifuged to separate the SLNs from the supernatant containing un-entrapped drug. The pellet is then washed and can be resuspended or lyophilized for storage.

Characterization of Entrapment Efficiency (EE%)
  • Separation of Free Drug: Centrifuge the nanoformulation dispersion at high speed (e.g., 30,000 rpm) to pellet the nanoparticles.[11]

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the un-entrapped (free) niclosamide.

  • Analysis: Measure the concentration of niclosamide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (at λmax ~332 nm) or HPLC.[1]

  • Calculation: Calculate the EE% using the following formula: EE% = [(Total Drug Added - Unloaded Drug) / Total Drug Added] x 100[11]

In Vitro Drug Release Study

This protocol is based on the dialysis bag method.[1]

  • Preparation: Transfer a known volume (e.g., 1 mL) of the niclosamide nanoformulation into a dialysis bag with a specific molecular weight cut-off.

  • Immersion: Securely close the dialysis bag and immerse it in a vessel containing a known volume (e.g., 250 mL) of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Place the vessel in a shaker bath maintained at 37°C with constant agitation (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 hours), withdraw a sample of the release medium for analysis.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Determine the concentration of niclosamide in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Niclosamide_Workflow Experimental Workflow for Niclosamide Nanoformulation cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Efficacy Evaluation A 1. Select Carriers (Lipids/Polymers) B 2. Dissolve Niclosamide & Carriers A->B C 3. Nanoprecipitation/ Emulsification B->C D 4. Purification/ Washing C->D E Size & PDI (DLS) D->E F Zeta Potential D->F G Morphology (TEM/SEM) D->G H Drug Loading (HPLC) D->H I Physical State (DSC/XRD) D->I J In Vitro Release I->J K Cell Viability Assays J->K L In Vivo Pharmacokinetics K->L

Caption: Workflow for developing and testing niclosamide nanoformulations.

Niclosamide_Signaling Niclosamide's Inhibition of Key Signaling Pathways cluster_wnt Wnt/β-catenin Pathway cluster_stat3 STAT3 Pathway Wnt Wnt Ligand LRP6 LRP6 Co-receptor Wnt->LRP6 BetaCatenin β-catenin LRP6->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Gene Target Gene Transcription TCF->Gene Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer (Activation) STAT3->STAT3_dimer STAT3_nuc STAT3 (Nuclear) STAT3_dimer->STAT3_nuc Translocation Nucleus Nucleus Gene2 Target Gene Transcription STAT3_nuc->Gene2 Niclosamide Niclosamide Niclosamide->LRP6 Induces Degradation Niclosamide->STAT3_dimer Inhibits Activation

Caption: Niclosamide inhibits the Wnt and STAT3 signaling pathways.

Troubleshooting_Logic Troubleshooting Logic for Low Encapsulation Efficiency Start Problem: Low Encapsulation Efficiency Cause1 Possible Cause: Poor Drug-Carrier Affinity Start->Cause1 Cause2 Possible Cause: Drug Precipitation Start->Cause2 Cause3 Possible Cause: Suboptimal Ratio Start->Cause3 Solution1 Solution: Screen Different Lipids/Polymers Cause1->Solution1 Solution2 Solution: Optimize Solvent System Cause2->Solution2 Solution3 Solution: Vary Drug-to-Carrier Ratio Cause3->Solution3 End Re-evaluate Encapsulation Efficiency Solution1->End Solution2->End Solution3->End

Caption: Logical approach to troubleshooting low drug encapsulation.

References

Troubleshooting

Technical Support Center: Niclosamide Salt Cocrystals for Improved Dissolution Rate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niclosamide (B1684120) salt cocrystals to e...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niclosamide (B1684120) salt cocrystals to enhance dissolution rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with niclosamide and its cocrystals?

A1: A primary challenge is the propensity of anhydrous niclosamide to convert to a less soluble monohydrate form, especially in the presence of moisture or in aqueous solutions.[1][2][3] This transformation can negate the dissolution advantage gained from cocrystallization.[1] Some cocrystals may also convert to this hydrate (B1144303) form during dissolution experiments or under high humidity storage conditions.[1]

Q2: Which analytical techniques are essential to confirm the formation of a new niclosamide cocrystal?

A2: A combination of techniques is essential for unambiguous confirmation. Powder X-ray Diffraction (PXRD) is crucial to identify a new crystalline phase with unique diffraction peaks different from the starting materials.[4][5] Differential Scanning Calorimetry (DSC) will show a single, sharp melting point for the cocrystal that is different from the melting points of both niclosamide and the coformer.[5][6] Solid-state NMR (ss-NMR) spectroscopy provides information about the molecular interactions and stoichiometry within the cocrystal.[5][7][8]

Q3: How can I prevent the formation of niclosamide monohydrate during cocrystal synthesis?

A3: To minimize hydrate formation, it is recommended to use dry solvents, such as ethyl acetate (B1210297) or acetonitrile (B52724), during solvent-based preparation methods like wet granulation or slow evaporation.[9] Additionally, storing the starting materials and the final cocrystal product in a desiccated or low-humidity environment is advisable.[4]

Q4: Some of my cocrystals show improved dissolution initially, but the concentration of dissolved niclosamide then decreases. Why is this happening?

A4: This phenomenon, often referred to as a "spring and parachute" effect, is likely due to the transformation of the more soluble cocrystal into the less soluble niclosamide monohydrate in the aqueous dissolution medium.[1] The initial high concentration ("spring") is from the dissolution of the cocrystal, but as it converts to the hydrate, the concentration drops to the lower solubility of the hydrate ("parachute").

Q5: Which coformers have shown the most promise in improving the dissolution rate of niclosamide?

A5: Several coformers have demonstrated significant improvements. For instance, a niclosamide-theophylline acetonitrile solvate showed a 6.3-fold increase in dissolution rate, and the corresponding cocrystal showed a 5.1-fold increase.[9] Cocrystals with nicotinamide (B372718) and isonicotinamide (B137802) have also shown enhanced dissolution rates and better stability under humid conditions.[1] A niclosamide-caffeine cocrystal has been reported to have a dissolution rate three times greater than that of pure niclosamide.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
PXRD pattern shows a mixture of starting materials and the new cocrystal phase. Incomplete reaction during cocrystal preparation (e.g., insufficient grinding time, inappropriate solvent).- Increase the grinding time or intensity for mechanochemical methods.- For solvent-based methods, ensure the correct stoichiometric ratio and optimize the solvent system and evaporation rate.
DSC thermogram shows multiple endotherms instead of a single melting point. The product is a physical mixture or an impure cocrystal.- Confirm the presence of a new crystalline phase with PXRD.- If a new phase is present alongside starting materials, optimize the preparation method as described above.
The cocrystal product changes color (e.g., to a greenish hue) and shows poor dissolution. Formation of niclosamide monohydrate upon storage. Anhydrous niclosamide can transform into a greenish monohydrate.[1]- Store the cocrystals in a desiccator or under controlled low-humidity conditions.- Re-characterize the material using PXRD to confirm the presence of the hydrate form.
During dissolution testing, the powder agglomerates and does not disperse well. Poor wettability of the cocrystal powder.- Consider the use of surfactants in the dissolution medium, if appropriate for the study.- Ensure adequate agitation as specified in the dissolution protocol.
Inconsistent dissolution profiles between batches of the same cocrystal. Variations in particle size, crystallinity, or the presence of different polymorphic forms.- Standardize the cocrystal preparation method to ensure batch-to-batch consistency.- Characterize each batch for particle size distribution and confirm the crystalline form using PXRD and DSC.

Data Presentation

Table 1: Dissolution Rate and Solubility Improvement of Niclosamide Cocrystals

CoformerPreparation MethodDissolution MediumImprovement in Dissolution RateImprovement in SolubilityReference(s)
Theophylline (acetonitrile solvate)Not specified40% i-PrOH-water6.3-fold increase1.4-fold increase[9]
TheophyllineNot specified40% i-PrOH-water5.1-fold increase1.31-fold increase[9]
CaffeineNot specifiedNot specified3-fold increase1.3-fold increase (56.7 mg/L vs 42.8 mg/L for pure niclosamide)[10]
2-aminothiazoleSolvent-assisted grinding/Slow evaporationNot specifiedNot specified2.8-fold increase[11][12]
Sodium (as NaNIC·HNIC·2H₂O)KneadingEthanolic aqueous solution (1:1)5-fold increase in intrinsic dissolution rate6.8-fold increase (24 mg/L vs 3.5 mg/L for pure niclosamide)[9]

Experimental Protocols

Protocol 1: Preparation of Niclosamide-Nicotinamide (NCL-NCT) Cocrystal by Solvent-Assisted Grinding
  • Materials: Niclosamide (anhydrous), Nicotinamide, Acetonitrile (dry).

  • Procedure:

    • Weigh equimolar amounts of niclosamide and nicotinamide.

    • Place the powders in a mortar and pestle or a ball mill.

    • Add a few drops of dry acetonitrile (typically 20-50 µL per 100 mg of total solids).

    • Grind the mixture for 15-30 minutes.

    • Collect the resulting powder and dry under vacuum to remove any residual solvent.

    • Characterize the product using PXRD, DSC, and ss-NMR to confirm cocrystal formation.

Protocol 2: Powder Dissolution Testing
  • Apparatus: USP II paddle apparatus.

  • Dissolution Medium: 900 mL of a specified medium (e.g., 40% isopropanol (B130326) in water, or a biorelevant medium like FaSSIF). Maintain the temperature at 37 °C.

  • Procedure:

    • Add a pre-weighed amount of the niclosamide cocrystal powder (sufficient to achieve sink or non-sink conditions as desired) to the dissolution vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 or 100 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Immediately filter the samples through a suitable syringe filter (e.g., 0.22 µm).

    • Analyze the concentration of niclosamide in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • At the end of the experiment, collect the solid residue from the bottom of the vessel and analyze it by PXRD to check for any phase transformations.[1]

Visualizations

Experimental_Workflow cluster_prep Cocrystal Preparation cluster_char Characterization cluster_diss Dissolution Testing Start Niclosamide + Coformer Method Select Method Start->Method Grinding Grinding Method->Grinding Evaporation Slow Evaporation Method->Evaporation Slurry Slurry Conversion Method->Slurry Product Cocrystal Powder Grinding->Product Evaporation->Product Slurry->Product PXRD PXRD Product->PXRD DSC DSC ssNMR ss-NMR Dissolution Powder Dissolution ssNMR->Dissolution Analysis Concentration Analysis Dissolution->Analysis Residue Residue Analysis (PXRD) Dissolution->Residue

Caption: Experimental workflow for niclosamide cocrystal preparation, characterization, and dissolution testing.

Troubleshooting_Logic Start Start Dissolution Test Observe Observe Dissolution Profile Start->Observe Good_Diss Enhanced & Sustained Dissolution Observe->Good_Diss Good Poor_Diss Initial Increase, then Decrease ('Spring and Parachute') Observe->Poor_Diss Poor Check_Residue Analyze Solid Residue with PXRD Poor_Diss->Check_Residue Hydrate Hydrate Formation Confirmed Check_Residue->Hydrate Positive No_Hydrate No Hydrate Formation Check_Residue->No_Hydrate Negative Optimize Consider formulation with more stable cocrystals or excipients Hydrate->Optimize

Caption: Troubleshooting logic for unexpected dissolution profiles of niclosamide cocrystals.

References

Optimization

Technical Support Center: Enhancing Niclosamide Bioavailability with Amorphous Solid Dispersions

Welcome to the technical support center for the development of niclosamide (B1684120) amorphous solid dispersions (ASDs). This resource is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of niclosamide (B1684120) amorphous solid dispersions (ASDs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the formulation, characterization, and analysis of niclosamide ASDs.

Formulation & Preparation

  • Q1: My niclosamide ASD is not fully amorphous. What are the possible causes and solutions?

    A1: Incomplete amorphization is a common issue, particularly because niclosamide is a poor glass former with a high tendency to recrystallize.[1][2]

    • Insufficient Polymer Concentration: The drug-to-polymer ratio is critical. If the drug loading is too high, the polymer may not be able to effectively disrupt the niclosamide crystal lattice.

      • Solution: Try decreasing the drug loading. A study successfully prepared an amorphous ASD with a 25% drug loading of niclosamide using a combination of PEG 6000 and Poloxamer 188.[3]

    • Inadequate Processing Parameters:

      • Solvent Evaporation: Rapid solvent removal is crucial to prevent drug crystallization. Ensure your evaporation process (e.g., in a rotary evaporator) is efficient. The use of a high vacuum and appropriate bath temperature can facilitate this.[4]

      • Hot-Melt Extrusion (HME): The temperature and screw speed must be optimized to ensure complete melting and mixing of niclosamide with the polymer.[5] Insufficient temperature may not provide enough energy to break the crystal lattice, while too high a temperature can cause degradation.

    • Polymer Selection: The chosen polymer may not have adequate interaction with niclosamide to stabilize the amorphous form.

      • Solution: Consider polymers that can form hydrogen bonds with niclosamide, such as polyvinylpyrrolidone-co-vinyl acetate (B1210297) (PVP-VA).[6]

  • Q2: I am observing poor dissolution of my niclosamide ASD. Why is this happening?

    A2: While ASDs are intended to improve dissolution, several factors can lead to poor performance.

    • Recrystallization during Dissolution: Niclosamide has a high propensity to recrystallize, especially in acidic environments.[2][7] This can lead to a phenomenon known as the "spring and parachute" effect, where an initial high concentration (the "spring") is followed by a rapid decrease as the drug crystallizes (the "parachute" fails).

      • Solution: The choice of polymer is critical for maintaining supersaturation and inhibiting crystallization.[[“]] Polymers like HPMC have been shown to be effective at maintaining supersaturation.[[“]] Additionally, consider the use of enteric coatings to protect the ASD from the acidic environment of the stomach, allowing it to dissolve in the more neutral pH of the intestine.[7]

    • Gelling of the Polymer: Some polymers, when exposed to the dissolution medium, can form a viscous gel layer that impedes further drug release.

      • Solution: This was observed with some enteric capsules.[9] Optimizing the formulation with appropriate disintegrants or using a different type of polymer or capsule can mitigate this issue.

    • Incomplete Drug Release at High Drug Loads: At higher drug concentrations within the polymer, the dissolution can become slower and incomplete due to phase separation and the formation of insoluble barriers.[[“]]

      • Solution: Experiment with different drug-to-polymer ratios to find the optimal balance between drug loading and complete dissolution.

Stability

  • Q3: My niclosamide ASD shows signs of crystallization upon storage. How can I improve its physical stability?

    A3: The physical stability of amorphous systems is a significant challenge due to their inherent thermodynamic instability.[10][11]

    • High Residual Solvent: Residual solvent from the preparation process can act as a plasticizer, increasing molecular mobility and promoting recrystallization.

      • Solution: Ensure your drying process is thorough to remove residual solvents. For solvent evaporation methods, this may involve a secondary drying step under vacuum.

    • Inadequate Polymer Choice: The glass transition temperature (Tg) of the polymer and its interaction with the drug are key to stability. A polymer with a high Tg can help to restrict molecular mobility.

      • Solution: Select polymers that have good miscibility and specific interactions (e.g., hydrogen bonding) with niclosamide.[[“]] Modulated DSC (mDSC) can be used to assess the stability of the ASD, with a higher Tg indicating greater stability.[4]

    • High Drug Loading: As drug loading increases, the propensity for phase separation and crystallization also increases.[[“]]

      • Solution: Find the optimal drug loading that balances efficacy with long-term stability.

Experimental Protocols

Below are detailed methodologies for key experiments involved in the preparation and characterization of niclosamide ASDs.

1. Preparation of Niclosamide ASD by Solvent Rotary Evaporation

This method is suitable for lab-scale preparation and involves dissolving both the drug and carrier in a common solvent, followed by evaporation.[4]

  • Materials: Niclosamide, PEG 6000, Poloxamer 188, Ethanol, Methanol.

  • Procedure:

    • Accurately weigh 100 mg of niclosamide and dissolve it in 5 ml of ethanol.

    • Separately, weigh 50 mg of PEG 6000 and 250 mg of Poloxamer 188 and dissolve them in 5 ml of methanol.

    • Vortex both solutions individually for 10 minutes.

    • Ultrasonicate each solution in a water bath at 40–45 °C for 5 minutes until clear solutions are obtained.

    • Thoroughly mix the niclosamide solution and the carrier solution.

    • Evaporate the solvents using a rotary evaporator with the water bath set at 40-45°C under vacuum.

    • Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

2. Preparation of Niclosamide ASD by Hot-Melt Extrusion (HME)

HME is a solvent-free, continuous manufacturing process suitable for scalable production.[5]

  • Materials: Niclosamide, Polyvinylpyrrolidone-co-vinyl acetate (PVP-VA).

  • Procedure:

    • Pre-blend niclosamide and PVP-VA powder at the desired ratio.

    • Feed the blend into a hot-melt extruder.

    • The extruder barrel temperature should be set to ensure the mixture melts and becomes a fluid mass. The specific temperature will depend on the polymer and drug loading but should be above the Tg of the polymer.

    • The screw speed should be optimized to ensure proper mixing and residence time.

    • The molten extrudate is then cooled and can be milled into a powder for further formulation.

3. Characterization of Niclosamide ASDs

  • Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the solid dispersion.

    • Sample Preparation: A thin layer of the ASD powder is placed on the sample holder.

    • Typical Instrument Settings: Scan range of 5-40° 2θ with a step size of 0.02°.

    • Expected Result: An amorphous sample will show a halo pattern, while a crystalline sample will exhibit sharp Bragg peaks.[6][12] The absence of peaks corresponding to crystalline niclosamide indicates successful amorphization.[13]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the physical state of the drug in the dispersion.

    • Sample Preparation: 3-5 mg of the ASD is weighed into an aluminum pan and hermetically sealed.

    • Typical Instrument Settings: Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.

    • Expected Result: The disappearance of the sharp melting endotherm of crystalline niclosamide (around 230°C) and the appearance of a single Tg for the ASD indicate the formation of a homogeneous amorphous system.[4][13]

  • In Vitro Dissolution Testing: To evaluate the dissolution rate and extent of drug release from the ASD.

    • Dissolution Medium: Fasted State Simulated Intestinal Fluid (FaSSIF) is often used to mimic in vivo conditions.

    • Apparatus: USP Type II (paddle) apparatus is commonly used.

    • Procedure:

      • Add a known amount of the niclosamide ASD to the dissolution vessel containing pre-warmed FaSSIF.

      • Stir at a constant speed (e.g., 50-100 rpm).

      • At predetermined time points, withdraw samples and filter them through a 0.2 µm filter.

      • Analyze the filtrate for niclosamide concentration using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

    • Comparison: The dissolution profile of the ASD should be compared to that of the pure crystalline niclosamide and a physical mixture of the drug and polymer.[3] A significant increase in the dissolution rate and extent for the ASD is expected.[14]

Data Presentation

The following tables summarize quantitative data from studies on niclosamide ASDs, showcasing the enhancement in bioavailability.

Table 1: In Vivo Pharmacokinetic Parameters of Niclosamide and its ASD Formulation in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (last) (h*ng/mL)Relative Bioavailability (%)Reference
Pure Niclosamide279-1005-[4]
ASD-5 (25% loading, PEG 6000/Poloxamer 188)909-2334233%[4]
Niclosamide Anhydrate48.33.60168-[1]
Niclosamide ASD (PVP-VA) Suspension1232.40398>200%[1]
Niclosamide ASD (PVP-VA) Capsules1224.40338>200%[1]

Table 2: Dissolution Performance of Niclosamide Formulations

FormulationTime (min)% Drug DissolvedDissolution MediumReference
Pure Niclosamide>60< 5%-[3]
Physical Mixture>60< 5%-[3]
ASD-5575%-[3]
Crystalline Niclosamide120~1%FaSSIF[13]
Niclosamide ASD (PVP-VA)120~85%FaSSIF[13]

Visualizations

Diagram 1: Experimental Workflow for Niclosamide ASD Preparation and Characterization

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Start prep_method Select Preparation Method start->prep_method solvent_evap Solvent Evaporation prep_method->solvent_evap Solvent-based hme Hot-Melt Extrusion prep_method->hme Solvent-free asd_product Niclosamide ASD solvent_evap->asd_product hme->asd_product pxrd PXRD Analysis asd_product->pxrd dsc DSC Analysis asd_product->dsc dissolution Dissolution Testing asd_product->dissolution stability Stability Studies asd_product->stability amorphous_confirm Amorphous Confirmation pxrd->amorphous_confirm tg_determine Tg Determination dsc->tg_determine diss_profile Dissolution Profile dissolution->diss_profile invivo In Vivo Studies diss_profile->invivo stable_confirm Physical Stability stability->stable_confirm bioavailability Bioavailability Enhancement invivo->bioavailability

Caption: Workflow for Niclosamide ASD development.

Diagram 2: Troubleshooting Logic for Poor Niclosamide ASD Dissolution

troubleshooting_dissolution start Poor Dissolution Observed check_amorph Is the ASD fully amorphous? (Check PXRD/DSC) start->check_amorph recrystallization Investigate Recrystallization during Dissolution check_amorph->recrystallization Yes re_optimize_prep Re-optimize Preparation (e.g., faster solvent removal, adjust HME parameters) check_amorph->re_optimize_prep No gelling Check for Polymer Gelling recrystallization->gelling No change_polymer Change Polymer/ Add Crystallization Inhibitor recrystallization->change_polymer Yes enteric_coating Consider Enteric Coating recrystallization->enteric_coating Yes, in acid adjust_excipients Adjust Excipients (e.g., add disintegrant) gelling->adjust_excipients Yes lower_drug_load Lower Drug Loading gelling->lower_drug_load No

Caption: Troubleshooting poor ASD dissolution.

References

Troubleshooting

Technical Support Center: Niclosamide Metabolism &amp; Systemic Exposure

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niclosamide (B1684120). The information f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niclosamide (B1684120). The information focuses on challenges related to its first-pass metabolism and the resulting impact on systemic exposure.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of niclosamide so low?

A1: The low oral bioavailability of niclosamide, often reported to be less than 10% in preclinical species, is a result of two primary factors.[1][2] Firstly, niclosamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low aqueous solubility, which limits its dissolution and absorption in the gastrointestinal tract.[3][4][5] Secondly, it undergoes extensive first-pass metabolism in both the intestine and the liver.[3][5][6]

Q2: What are the major metabolic pathways for niclosamide?

A2: Niclosamide is primarily metabolized through two main pathways:

  • Phase I Metabolism (Hydroxylation): This is predominantly carried out by the cytochrome P450 enzyme CYP1A2 in the liver, leading to the formation of a hydroxylated metabolite (3-hydroxy niclosamide).[7][8][9][10]

  • Phase II Metabolism (Glucuronidation): This is a significant pathway where niclosamide is conjugated with glucuronic acid. The UDP-glucuronosyltransferase enzyme UGT1A1 is the main contributor to this process in the liver.[7][8][10][11] Notably, glucuronidation also occurs extensively in the intestine and is a major contributor to the first-pass effect.[3][11][12]

Q3: Which tissue, the liver or the intestine, plays a more significant role in the first-pass metabolism of niclosamide?

A3: Both the liver and the intestine are crucial in the first-pass metabolism of niclosamide. While the liver is the primary site for CYP1A2-mediated hydroxylation, the intestine exhibits a very high capacity for glucuronidation.[3] In fact, the rate of niclosamide glucuronide formation has been shown to be approximately 10-fold greater in intestinal microsomes compared to liver microsomes.[3][13] This suggests that intestinal metabolism is a critical barrier to systemic absorption.

Q4: What are the known metabolites of niclosamide?

A4: The primary metabolites of niclosamide that have been identified are:

  • 3-hydroxy niclosamide (M1): Formed via CYP1A2-mediated hydroxylation.[7]

  • Niclosamide-2-O-glucuronide (M2): Formed via UGT1A1-mediated glucuronidation.[7]

  • Aminoniclosamide: Formed through the reduction of the nitro group.[8]

Q5: Are there any known drug-drug interactions with niclosamide related to its metabolism?

A5: Yes, there is a potential for drug-drug interactions. Niclosamide has been shown to have a potent inhibitory effect on CYP1A2 and CYP2C8.[4][12] Therefore, co-administration of niclosamide with drugs that are substrates of these enzymes could lead to increased plasma concentrations of the co-administered drug. Conversely, drugs that inhibit or induce CYP1A2 or UGT1A1 could alter the metabolism of niclosamide, thereby affecting its systemic exposure.[14] For example, the metabolism of niclosamide can be decreased when combined with inhibitors like abiraterone (B193195) or amiodarone, and increased when combined with inducers like carbamazepine.[14]

Troubleshooting Guides

Issue 1: High variability or unexpectedly low systemic exposure of niclosamide in oral in vivo studies.
Possible Cause Troubleshooting Steps
Poor dissolution due to low aqueous solubility. 1. Consider formulation strategies to enhance solubility, such as creating an amorphous solid dispersion (ASD) with polymers like PEG6000 and poloxamer 188.[15][16] 2. Use of co-solvents or salt forms of niclosamide may also improve dissolution.[6][15]
Extensive first-pass metabolism in the gut wall and liver. 1. Co-administer with a known inhibitor of UGT1A1 to assess the contribution of intestinal glucuronidation to the first-pass effect. 2. If feasible, conduct studies using intravenous administration to bypass first-pass metabolism and determine the absolute bioavailability.[17]
Food effects. 1. Standardize the feeding schedule of the animals. 2. Conduct studies in both fasted and fed states to characterize the effect of food on niclosamide absorption.
Issue 2: Rapid disappearance of niclosamide in in vitro hepatic or intestinal microsomal stability assays.
Possible Cause Troubleshooting Steps
High intrinsic clearance due to extensive metabolism. 1. Ensure that the microsomal protein concentration and incubation time are within the linear range to accurately determine the half-life. 2. Perform incubations with and without the necessary cofactors (NADPH for CYP-mediated metabolism and UDPGA for UGT-mediated metabolism) to differentiate between the two pathways.[3]
Non-specific binding to the incubation matrix. 1. Measure the extent of plasma protein binding. Niclosamide has been reported to have high plasma protein binding (>99.8%).[4][17] 2. Consider using a lower protein concentration in the assay or including a substance like bovine serum albumin (BSA) to mitigate non-specific binding.
Instability of the compound in the assay buffer. 1. Perform a control incubation without microsomes to assess the chemical stability of niclosamide under the assay conditions.

Data Presentation

Table 1: Summary of In Vitro Metabolic Parameters for Niclosamide

ParameterLiver MicrosomesIntestinal MicrosomesKey Enzyme(s)Reference(s)
Apparent Km (Glucuronidation) 0.09 µM0.47 µMUGT1A1[3][13]
Apparent Vmax (Glucuronidation) 0.75 (relative units)15.8 (relative units)UGT1A1[3][13]
Hydroxylation DetectedNot DetectedCYP1A2[3][7][13]
Half-life (Human Liver Microsomes) 11.8 minutes-CYP1A2, UGT1A1[4]

Table 2: Pharmacokinetic Parameters of Niclosamide in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)Reference(s)
5354 ± 152< 0.5429 ± 10010[1][2]
1---5.51 ± 1.02[17]

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay
  • Preparation of Incubation Mixtures:

    • For CYP-mediated metabolism, prepare a mixture containing 0.1 mg microsomal protein, 0.1 M potassium phosphate (B84403) buffer (pH 7.4), 1.0 mM NADPH, and 3 mM MgCl₂ in a final volume of 200 µL.[3]

    • For UGT-mediated metabolism, use the same mixture as above but replace NADPH with 5.0 mM UDPGA.[3]

  • Initiation of Reaction: Pre-incubate the microsomes and buffer at 37°C for 5 minutes. Initiate the reaction by adding niclosamide (e.g., at a final concentration of 1 µM).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining niclosamide concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the remaining niclosamide concentration versus time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life (t₁/₂).

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer niclosamide via oral gavage. For example, a 5 mg/kg dose can be formulated as a suspension.[1]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).[15]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000g for 10 minutes at 4°C) to obtain plasma.[15]

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentrations of niclosamide using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).

Visualizations

Niclosamide_Metabolism_Pathway cluster_absorption Gastrointestinal Tract cluster_metabolism First-Pass Metabolism cluster_intestine Intestine cluster_liver Liver Oral Niclosamide Oral Niclosamide Absorbed Niclosamide Absorbed Niclosamide Oral Niclosamide->Absorbed Niclosamide Limited by low solubility Niclosamide Glucuronide (Intestine) Niclosamide Glucuronide (Intestine) Absorbed Niclosamide->Niclosamide Glucuronide (Intestine) Major Pathway 3-Hydroxy Niclosamide 3-Hydroxy Niclosamide Absorbed Niclosamide->3-Hydroxy Niclosamide Niclosamide Glucuronide (Liver) Niclosamide Glucuronide (Liver) Absorbed Niclosamide->Niclosamide Glucuronide (Liver) Systemic Circulation Systemic Circulation Absorbed Niclosamide->Systemic Circulation Low Bioavailability Intestinal UGTs Intestinal UGTs Intestinal UGTs->Niclosamide Glucuronide (Intestine) Hepatic CYP1A2 Hepatic CYP1A2 Hepatic CYP1A2->3-Hydroxy Niclosamide Hepatic UGT1A1 Hepatic UGT1A1 Hepatic UGT1A1->Niclosamide Glucuronide (Liver)

Caption: First-pass metabolism of niclosamide in the intestine and liver.

Troubleshooting_Workflow Start Low Oral Bioavailability Observed CheckSolubility Assess Formulation & Solubility Start->CheckSolubility CheckMetabolism Investigate First-Pass Metabolism Start->CheckMetabolism ImproveFormulation Optimize Formulation (e.g., ASD, salt) CheckSolubility->ImproveFormulation InhibitMetabolism Co-administer with UGT1A1 inhibitor CheckMetabolism->InhibitMetabolism IVStudy Conduct IV PK Study CheckMetabolism->IVStudy End Characterize PK Profile ImproveFormulation->End InhibitMetabolism->End IVStudy->End

Caption: Troubleshooting workflow for low niclosamide bioavailability.

References

Optimization

Technical Support Center: Managing Gastrointestinal Side Effects of Niclosamide in Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the gastrointestinal (GI) side effects of niclosamide (B1684120) in animal studies...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the gastrointestinal (GI) side effects of niclosamide (B1684120) in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects of niclosamide observed in animal studies?

A1: The most frequently reported GI side effects of niclosamide in animal studies include nausea, vomiting, diarrhea, abdominal pain, and anorexia (loss of appetite).[1][2][3] The severity of these effects is generally dose-dependent.

Q2: What is the primary mechanism by which niclosamide causes gastrointestinal side effects?

A2: Niclosamide's primary mechanism of action, both on the target parasite and on host cells, is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] This disruption of the mitochondrial membrane potential leads to a reduction in ATP levels, which can induce apoptosis (programmed cell death) and autophagy in intestinal epithelial cells, contributing to GI toxicity.[4]

Q3: Does niclosamide affect the gut microbiota?

A3: Current research suggests that niclosamide, when used to treat Clostridium difficile infection in mice, does not significantly disrupt the diversity or composition of the gut microbiota.[6] This is a favorable characteristic compared to many antibiotics that can lead to dysbiosis.

Q4: Are there different formulations of niclosamide that might have fewer gastrointestinal side effects?

A4: Yes, research into different salt forms of niclosamide, such as niclosamide ethanolamine (B43304) salt (NEN) and niclosamide piperazine (B1678402) salt (NPP), has been conducted to improve bioavailability and potentially alter the side effect profile.[7] Nanoformulations of niclosamide have also been developed to enhance solubility and may offer a different pharmacokinetic and safety profile.[8]

Q5: What is the general safety profile of niclosamide in animals?

A5: Niclosamide generally has a large safety margin in animals due to its low absorption from the gastrointestinal tract.[1] The oral median lethal dose (LD50) in rats is reported to be greater than 5000 mg/kg.[9] However, at high doses, adverse effects, including GI disturbances, can occur.

Troubleshooting Guide

Issue: An animal in my study has developed diarrhea after oral administration of niclosamide.

  • Question: What is the immediate course of action for an animal with niclosamide-induced diarrhea?

  • Answer:

    • Isolate the animal: If housed with others, isolate the affected animal to monitor it more closely.

    • Assess hydration status: Perform a skin turgor test by gently pinching the skin over the back. If the skin remains "tented," the animal is dehydrated and requires fluid support.

    • Provide supportive care: Administer subcutaneous fluids and provide an oral rehydration solution. A detailed protocol is available in the "Experimental Protocols" section.

    • Monitor body weight and clinical signs: Weigh the animal daily and record the severity of diarrhea.

    • Consider dose reduction: If diarrhea is severe or persistent, consider reducing the dose of niclosamide for that animal or cohort in future experiments.

Issue: Animals are losing weight after niclosamide administration.

  • Question: What steps should I take if I observe significant weight loss in my study animals?

  • Answer:

    • Assess for anorexia: Observe the animal's food intake. Weight loss is often secondary to decreased appetite.

    • Provide nutritional support: Offer a highly palatable and easily digestible diet. A detailed protocol for a soft diet is provided in the "Experimental Protocols" section.

    • Rule out dehydration: Weight loss can also be a sign of dehydration. Ensure adequate fluid intake and provide fluid support if necessary.

    • Evaluate for other signs of distress: Look for other clinical signs such as lethargy, hunched posture, or piloerection, which may indicate more severe toxicity.

    • Refine the experimental plan: If weight loss is consistent across a group, consider adjusting the niclosamide dose or administration schedule.

Issue: I am having difficulty with the oral gavage of niclosamide, and I'm concerned about causing stress or injury.

  • Question: Are there ways to improve the oral gavage procedure for niclosamide administration?

  • Answer:

    • Ensure proper technique: Proper restraint and gentle insertion of the gavage needle are crucial to avoid injury and stress.

    • Use a palatable vehicle: While niclosamide itself is not palatable, using a sweet-tasting vehicle can make the gavage process less stressful for the animal.[10]

    • Consider alternative dosing methods: For some studies, formulating niclosamide in a palatable gel or food that the animal will voluntarily consume can be an alternative to gavage.[11]

    • Anesthesia: For serial or difficult gavages, brief isoflurane (B1672236) anesthesia can be considered to minimize animal stress and movement, though this should be justified in the animal use protocol.[12]

Data Presentation: Gastrointestinal Side Effects of Niclosamide

Animal ModelDoseRoute of AdministrationObserved Gastrointestinal Side EffectsSource
Rat > 5000 mg/kgOralLD50; specific GI effects at this dose are part of acute lethal toxicity.[9]
Rat 2000 mg/kg/day (4 weeks)OralNo-observed-adverse-effect level.[13]
Mouse 140 mg/kg/day (4 weeks)OralSignificant decline in food intake and bodyweight.[13][14][15][16]
Mouse 160, 200, 240 mg/kg/day (7 days)OralNo overt signs of toxicity reported in healthy mice at these doses.[17]
Human (Clinical Trial) 1000 mg three times per dayOralDose-limiting toxicities including vomiting, diarrhea, and colitis.[18]

Experimental Protocols

Protocol 1: Supportive Care for Niclosamide-Induced Diarrhea and Dehydration in Mice

Objective: To provide fluid and electrolyte replacement to mice experiencing diarrhea and dehydration following niclosamide administration.

Materials:

  • Sterile 0.9% saline or Lactated Ringer's solution, warmed to body temperature.

  • 1 ml syringes with 25-27 gauge needles.

  • Oral rehydration solution (see preparation below).

  • Clean cage with easily accessible water and food.

Procedure:

  • Assessment of Dehydration:

    • Gently lift the skin over the dorsal mid-scapular region.

    • Observe the time it takes for the skin to return to its normal position. A "tent" that persists for more than a second indicates dehydration.

    • Weigh the mouse to monitor for weight loss.

  • Subcutaneous Fluid Administration:

    • For mild to moderate dehydration (5-10% weight loss), administer warmed sterile saline or Lactated Ringer's solution subcutaneously.

    • The volume to administer can be calculated as: Body weight (g) x % dehydration (as a decimal) = fluid deficit (ml). For example, a 20g mouse with 5% dehydration would require 1 ml of fluid.

    • Administer half of the calculated volume immediately and the other half after 2-4 hours.

    • Lift the skin to create a tent and insert the needle at the base of the tent, parallel to the spine. Aspirate to ensure the needle is not in a blood vessel, then inject the fluid.

  • Oral Rehydration:

    • Prepare an oral rehydration solution (ORS). A simple recipe is: 1 liter of clean water, 1/2 teaspoon of salt, and 6 teaspoons of sugar. There are also commercially available ORS powders for rodents.

    • Provide the ORS in a low-profile dish or via a sipper tube in the cage.

  • Monitoring:

    • Monitor the mouse for resolution of diarrhea, improved activity levels, and weight gain.

    • Continue supportive care as needed.

Protocol 2: Nutritional Support for Animals with Anorexia

Objective: To provide a palatable and easily digestible diet to encourage food intake in animals experiencing anorexia due to niclosamide administration.

Materials:

  • Standard rodent chow.

  • Warm water or oral rehydration solution.

  • Blender or mortar and pestle.

  • Shallow dish.

Procedure:

  • Preparation of Soft Diet:

    • Grind standard rodent chow into a fine powder.

    • Mix the powdered chow with warm water or ORS to form a soft, palatable mash. The consistency should be similar to that of oatmeal.

    • Nutritional supplements like glutamine can be added to the mash to support gut health, especially in cases of mucositis.[15][19]

  • Feeding:

    • Place the soft diet in a shallow dish on the cage floor to ensure easy access for the animal.

    • Prepare fresh mash daily to prevent spoilage.

  • Monitoring:

    • Monitor food intake and body weight daily.

    • Once the animal's appetite improves, gradually reintroduce standard chow.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Niclosamide in Intestinal Epithelial Cells

Niclosamide has been shown to modulate several key signaling pathways that are crucial for intestinal homeostasis. The diagrams below illustrate the putative mechanisms by which niclosamide may exert its gastrointestinal side effects.

Niclosamide_Mitochondrial_Dysfunction ETC Electron Transport Chain H_gradient Proton Gradient ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP H_gradient->ATP Reduced Production ATP_synthase->ATP Produces Apoptosis Apoptosis Autophagy Autophagy Cell_Stress Cellular Stress ATP->Cell_Stress Niclosamide Niclosamide Niclosamide->H_gradient Uncouples (Protonophore)

Caption: Niclosamide-induced mitochondrial dysfunction in intestinal epithelial cells.

Wnt_Signaling_Inhibition cluster_Wnt_Pathway Canonical Wnt/β-catenin Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds to Gene_Transcription Target Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription Activates Niclosamide Niclosamide Niclosamide->Frizzled Promotes internalization Niclosamide->Dsh Downregulates Niclosamide->beta_catenin Promotes degradation (via autophagy)

Caption: Inhibition of Wnt/β-catenin signaling by niclosamide.

Notch_Signaling_Inhibition cluster_Notch_Pathway Notch Signaling in Intestinal Crypts Notch_Ligand Notch Ligand (e.g., Delta-like) Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Binds gamma_secretase γ-secretase Notch_Receptor->gamma_secretase Cleavage by NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Releases CSL CSL NICD->CSL Translocates to nucleus and binds CSL Hes_Hey Hes/Hey Gene Transcription CSL->Hes_Hey Proliferation Stem/Progenitor Cell Proliferation Hes_Hey->Proliferation Promotes Absorptive_Lineage Absorptive Lineage Differentiation Hes_Hey->Absorptive_Lineage Promotes Niclosamide Niclosamide Niclosamide->Notch_Receptor Downregulates Notch1, Notch2, Notch3 Niclosamide->Hes_Hey Decreases expression

Caption: Putative inhibition of Notch signaling by niclosamide.

STAT3_Signaling_Inhibition cluster_STAT3_Pathway STAT3 Signaling Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Target_Genes Target Gene Transcription (Inflammation, Survival) pSTAT3_dimer->Target_Genes Translocates to nucleus and activates transcription Niclosamide Niclosamide Niclosamide->pSTAT3 Inhibits phosphorylation

Caption: Inhibition of STAT3 signaling by niclosamide.

Experimental Workflow: Managing Niclosamide-Induced GI Side Effects

workflow start Niclosamide Administration to Animal Model observe Daily Monitoring: - Body Weight - Fecal consistency - Food/Water intake - General appearance start->observe decision GI Side Effects Observed? observe->decision no_se Continue Experiment and Monitoring decision->no_se No supportive_care Initiate Supportive Care: - Subcutaneous Fluids - Oral Rehydration Solution - Nutritional Support decision->supportive_care Yes histopath Endpoint Analysis: - Gross necropsy of GI tract - Histopathology of intestinal sections no_se->histopath supportive_care->observe dose_adj Consider Dose Adjustment or Formulation Change supportive_care->dose_adj dose_adj->histopath end Data Analysis and Interpretation histopath->end

Caption: Experimental workflow for managing niclosamide-induced GI side effects.

References

Troubleshooting

Technical Support Center: The Effect of Food on Niclosamide Absorption and Pharmacokinetics

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of food on the absorption and pharmacokinetic profile of niclosamide (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of food on the absorption and pharmacokinetic profile of niclosamide (B1684120). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of food on the oral bioavailability of niclosamide?

A1: Food, particularly a high-fat, high-calorie meal, has been shown to significantly increase the systemic exposure of niclosamide.[1][2][3] Studies have demonstrated that the area under the plasma concentration-time curve (AUC) can be approximately doubled when niclosamide is administered in a fed state compared to a fasted state.[1][2][3][4] This suggests a substantial increase in the extent of absorption.[3][5]

Q2: How does food impact the peak plasma concentration (Cmax) and time to reach peak concentration (Tmax) of niclosamide?

A2: The effect on Cmax can be variable, with some studies showing a modest 1.2-fold increase in the fed state.[3][5] However, the time to reach Cmax (Tmax) is generally prolonged in the presence of food. For instance, the median Tmax has been observed to increase from 1.5 hours in the fasted state to 4 hours in the fed state.[3]

Q3: Is the absorption of niclosamide consistent across different individuals?

A3: No, the absorption of niclosamide is known to be highly variable among individuals.[1][2] Some subjects may exhibit high absorption with peak plasma concentrations greater than 2 µg/mL, while others may only absorb marginal amounts.[1][2] This variability is observed in both fed and fasted conditions but can be more pronounced in the fasted state.[3]

Q4: Does the dose of niclosamide proportionally affect its plasma concentration?

A4: Niclosamide exhibits non-linear pharmacokinetics, meaning that an increase in dose does not result in a proportional increase in plasma concentration (Cmax and AUC).[1][2][4] This non-linearity has been observed in doses ranging from 200 mg to 1600 mg.[1][2]

Q5: What is the primary mechanism of action for niclosamide, and could food intake theoretically influence it?

A5: Niclosamide's primary mechanism of action as an anthelmintic is the uncoupling of oxidative phosphorylation in tapeworms.[6][7] In the context of its potential use in other diseases like cancer and viral infections, niclosamide has been shown to modulate several signaling pathways, including Wnt/β-catenin, mTORC1, and STAT3.[5][8] Nutrient-sensing pathways like mTORC1 and STAT3 are known to be influenced by dietary intake.[2][3] Therefore, it is plausible that food intake could indirectly affect the cellular environment and, consequently, the activity of niclosamide on these pathways, though direct evidence for this interaction is still emerging.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in pharmacokinetic data between subjects. Inherent high inter-individual variability in niclosamide absorption.[1][2] Differences in fasted/fed state among subjects.Ensure strict adherence to fasting or standardized meal protocols. Increase the number of subjects in the study to account for high variability and improve statistical power.
Lower than expected plasma concentrations of niclosamide. Poor solubility and low oral bioavailability of niclosamide.[4][8] Administration in a fasted state.Administering niclosamide with a high-fat, high-calorie meal can significantly enhance absorption.[3][4] Consider formulation strategies such as amorphous solid dispersions to improve solubility and bioavailability.[9]
Delayed Tmax in the experimental group compared to literature. Administration with food.This is an expected outcome. The presence of food delays gastric emptying, leading to a longer time to reach peak plasma concentration.[3] Ensure the timing of blood sampling is adequate to capture the true Cmax in the fed state.
Non-linear dose-exposure relationship observed. This is an intrinsic property of niclosamide's pharmacokinetics.[1][2][4]For dose-ranging studies, be aware that doubling the dose will likely not result in a doubling of plasma exposure. Consider multi-dose regimens rather than high single-dose regimens for maintaining systemic exposure.[2]
Gastrointestinal adverse events reported by subjects. Can be a side effect of niclosamide itself or the formulation excipients (e.g., polyethylene (B3416737) glycol).[1][3] A high-fat meal administered for the study can also contribute.[3]Monitor subjects for gastrointestinal side effects. If using a liquid formulation with excipients known to cause gastrointestinal upset, consider optimizing the formulation. When a high-fat meal is required, inform subjects of the potential for associated gastrointestinal symptoms.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of a novel oral niclosamide solution in healthy volunteers under fasted and fed conditions.

ParameterCohort A3 Fasted (1600 mg)Cohort A3 Fed (1600 mg)
Cmax (GM) [µg/mL] 0.700.85
AUC_last (GM) [µg*h/mL] 4.869.90
Tmax (Median) [h] 1.54.0
T1/2 (GM) [h] 4.155.28

Data extracted from a clinical trial involving a novel oral niclosamide formulation.[1][3] GM = Geometric Mean

Experimental Protocols

Key Experiment: Single Ascending Dose Food-Effect Study

This section details the methodology for a clinical trial investigating the effect of food on niclosamide pharmacokinetics.

  • Study Design: A single-center, randomized, double-blind, placebo-controlled trial. Part A of the study focused on single ascending doses.

  • Subjects: Healthy adult volunteers.

  • Dosing Regimen:

    • Fasted State: Subjects fasted for at least 9 hours overnight before receiving a single oral dose of the investigational niclosamide formulation. Water was not permitted from 2 hours before to 2 hours after drug administration.

    • Fed State: Following an overnight fast of at least 9 hours, subjects consumed a standardized high-fat, high-calorie breakfast 30 minutes before receiving a single oral dose of the investigational niclosamide formulation.

  • Blood Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of niclosamide.

  • Analytical Method:

    • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Detection Wavelength: 250 nm.

    • Chromatography: Reversed-phase chromatography.

    • Mobile Phase: A gradient of acetonitrile/water/phosphoric acid mixtures.

    • Linear Range: 0.05 to 1 µg/mL.

    • Limit of Quantitation: 0.05 µg/mL.[1]

Visualizations

FoodEffect_Workflow cluster_screening Subject Screening & Enrollment cluster_randomization Randomization cluster_fasted Fasted State Arm cluster_fed Fed State Arm cluster_analysis Sample & Data Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 r1 Assignment to Fasted or Fed Cohort s2->r1 f1 Overnight Fast (≥9h) r1->f1 Fasted Group e1 Overnight Fast (≥9h) r1->e1 Fed Group f2 Administer Niclosamide f1->f2 f3 Serial Blood Sampling f2->f3 a1 Plasma Sample Processing f3->a1 e2 High-Fat Breakfast e1->e2 e3 Administer Niclosamide (30 min post-meal) e2->e3 e4 Serial Blood Sampling e3->e4 e4->a1 a2 HPLC-UV Analysis for Niclosamide Concentration a1->a2 a3 Pharmacokinetic Analysis (Cmax, Tmax, AUC) a2->a3 a4 Statistical Comparison of Fed vs. Fasted a3->a4

Caption: Experimental workflow for a food-effect study on niclosamide.

Niclosamide_Signaling cluster_pathways Modulated Signaling Pathways cluster_cellular_effects Cellular Effects niclosamide Niclosamide wnt Wnt/β-catenin niclosamide->wnt Inhibits mtorc1 mTORC1 niclosamide->mtorc1 Inhibits stat3 STAT3 niclosamide->stat3 Inhibits viral_rep Inhibition of Viral Replication niclosamide->viral_rep apoptosis Apoptosis wnt->apoptosis proliferation Inhibition of Proliferation wnt->proliferation mtorc1->apoptosis mtorc1->proliferation stat3->apoptosis stat3->proliferation food Food Intake (Nutrient Availability) food->mtorc1 Influences food->stat3 Influences

Caption: Niclosamide's inhibitory effects on key signaling pathways.

References

Optimization

Technical Support Center: Niclosamide Formulation for Intranasal &amp; Inhaled Viral Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the formulation of niclosamide (B1684120) for intranasal or inhaled delivery in viral studies. This resou...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the formulation of niclosamide (B1684120) for intranasal or inhaled delivery in viral studies. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is intranasal or inhaled delivery of niclosamide being explored for viral infections?

A1: Oral administration of niclosamide results in low systemic drug levels, insufficient to inhibit viruses like SARS-CoV-2.[1][2] Direct aerosol delivery to the respiratory tract via intranasal or inhaled formulations targets the primary site of viral acquisition and spread, potentially overcoming the limitations of oral delivery by achieving high local drug concentrations.[1][3]

Q2: What are the main challenges in formulating niclosamide for respiratory delivery?

A2: The primary challenge is niclosamide's poor water solubility (approximately 1.6 mg/L), which hinders its bioavailability.[1][4][5] This low solubility makes it difficult to prepare solutions for nebulization or nasal sprays and can lead to low and variable absorption when delivered as a powder.[3][5][6]

Q3: What formulation strategies have been successful in overcoming niclosamide's low solubility for respiratory delivery?

A3: Several strategies have been investigated:

  • Co-formulation with excipients: A composite particle formulation of niclosamide with human lysozyme (B549824) (NIC-hLYS) has been developed for delivery as a dry powder, nebulized suspension, or nasal spray.[1][4]

  • pH adjustment: Increasing the pH of the formulation to a slightly alkaline level (e.g., pH 8.0) can significantly increase the solubility of niclosamide, making it suitable for nasal spray solutions.[7][8][9]

  • Particle size reduction and advanced manufacturing:

    • Thin-Film Freezing (TFF): This technique has been used to produce a dry powder form of niclosamide with suitable aerodynamic properties for inhalation.[3][5]

    • Spray Drying: This method has been employed to create inhalable dry powders, sometimes in combination with other drugs like ivermectin.[10]

    • Micronization: Creating micronized crystalline dry powders is another approach to improve delivery.[6][11]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of niclosamide can increase its apparent solubility.[5]

Q4: What is the antiviral mechanism of action for niclosamide?

A4: Niclosamide has a broad-spectrum antiviral activity.[1][12] Its primary mechanisms include:

  • Inhibition of endosomal acidification: Niclosamide acts as a protonophore, disrupting the pH gradient of endosomes, which is crucial for the entry and replication of many viruses.[7][13][14][15]

  • Modulation of host signaling pathways: It has been shown to affect multiple signaling pathways, including mTOR, Wnt/β-catenin, STAT3, and NF-κB, which can interfere with viral replication and host inflammatory responses.[12][13][14][15][16]

  • Induction of autophagy: Niclosamide can enhance autophagy, a cellular process that helps in clearing viruses.[17]

Troubleshooting Guides

Issue 1: Poor solubility of niclosamide in aqueous solutions for spray or nebulization.

Potential Cause Troubleshooting Step Expected Outcome
Intrinsic low water solubility of niclosamide.Adjust the pH of the aqueous buffer to a slightly alkaline range (pH 8.0-9.2).[7][8][9]Increased solubility of niclosamide, allowing for the preparation of a solution suitable for nasal or throat sprays.
Use of neutral pH water or buffers.Consider using excipients that enhance solubility, such as cyclodextrins.[18]Formation of a more soluble niclosamide complex.
Inappropriate solvent system.For preclinical studies, explore the use of co-solvents, but be mindful of their suitability for in vivo use.Enhanced dissolution of niclosamide.

Issue 2: Low efficacy of the formulation in in-vivo viral models.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient drug concentration at the site of infection.Optimize the formulation to improve bioavailability. For dry powders, ensure appropriate particle size for deep lung delivery. For nasal sprays, ensure the formulation can penetrate the mucus layer.[1][8]Higher local drug concentration and improved antiviral effect.
Inadequate dosing frequency or amount.Review the dosing regimen based on pharmacokinetic data. In a murine model, once-daily intranasal administration of a NIC-hLYS formulation was effective.[1]Maintained therapeutic drug levels at the site of infection.
Rapid clearance of the drug from the respiratory tract.Consider formulations with mucoadhesive properties to prolong residence time.Increased contact time between the drug and the respiratory epithelium.

Issue 3: Instability of the prepared niclosamide formulation.

| Potential Cause | Troubleshooting Step | Expected Outcome | | Recrystallization of amorphous niclosamide. | Incorporate stabilizing excipients into the formulation. For example, in the NIC-hLYS formulation, sucrose (B13894) and histidine were used as lyoprotectant and buffering agents, respectively.[1] | A stable amorphous formulation with consistent performance. | | Degradation of niclosamide in solution. | Conduct stability studies at different pH and temperature conditions to determine the optimal storage conditions. | A stable liquid formulation with a defined shelf-life. | | Agglomeration of particles in dry powder formulations. | Ensure the formulation has good aerosol dispersal properties. The addition of carriers like human lysozyme can improve powder flow and reduce particle agglomeration.[1][4] | Consistent and efficient delivery of the drug upon aerosolization. |

Quantitative Data Summary

Table 1: In Vitro Antiviral Efficacy of Niclosamide Formulations

FormulationVirusCell LineEfficacy Metric (EC50/IC50)ResultCitation
NiclosamideSARS-CoVVero E6IC50< 0.1 µM[4]
NIC-hLYSMERS-CoVVeroEC500.016 µg/mL[1]
Niclosamide (alone)MERS-CoVVeroEC500.0625 µg/mL[1]
NIC-hLYSSARS-CoV-2VeroEC500.008 µg/mL[1]
Niclosamide (alone)SARS-CoV-2VeroEC500.030 µg/mL[1]
Combinational Dry Powder (Ivermectin + Niclosamide)SARS-CoV-2In vitroEC502.67 µM[10]
Niclosamide Dry PowderSARS-CoV-2In vitroEC505.28 µM[10]

Table 2: In Vivo Efficacy of Intranasal Niclosamide Formulations in Murine Models

FormulationVirusAnimal ModelDosing RegimenKey FindingsCitation
NIC-hLYSMERS-CoVMiceOnce daily, intranasal43% survival in a lethal infection model; significant decrease in lung viral titer.[1]
NIC-hLYSSARS-CoV-2hACE2 Transgenic Mice240 µg/kg NIC, daily, intranasalSignificant reduction in viral loads in lung and brain tissues.[1][19]
NiclosamideSARS-CoV-2Mice0.24 mg·kg−1·day−1, intranasal for 10 daysImproved survival and significantly reduced viral loads.[14]

Experimental Protocols

1. Preparation of NIC-hLYS Composite Particles via Spray Drying

  • Objective: To produce a dry powder formulation of niclosamide suitable for inhalation and for reconstitution into a suspension for nebulization or nasal spray.[1]

  • Materials: Micronized niclosamide, recombinant human lysozyme (hLYS), sucrose, polysorbate 80, histidine.[1]

  • Methodology:

    • Prepare a solution by dissolving hLYS, sucrose, polysorbate 80, and histidine in an appropriate aqueous buffer.

    • Disperse the micronized niclosamide particles within this solution.

    • Utilize a spray dryer to atomize the suspension and evaporate the solvent, resulting in composite particles of NIC-hLYS.

    • Optimize the formulation composition using a constrained mixtures Design of Experiments (DoE) to achieve particles with a geometric median diameter of less than 5 µm, suitable for inhalation.[1][4]

2. In Vivo Efficacy Study in a Murine Model of SARS-CoV-2 Infection

  • Objective: To evaluate the in vivo efficacy of an intranasal niclosamide formulation.[1]

  • Animal Model: hACE2 transgenic mice.[1]

  • Methodology:

    • Infect the mice intranasally with a lethal dose of SARS-CoV-2 (e.g., 1 × 10^4 pfu).[1]

    • After a 24-hour post-infection period, initiate daily intranasal treatment with the niclosamide formulation (e.g., NIC-hLYS at 240 μg/kg NIC) or a control (e.g., 0.9% sodium chloride).[1]

    • Monitor survival over a 10-day period.

    • At a predetermined time point (e.g., day 6 post-infection), sacrifice a subset of mice from each group to determine viral loads in tissues such as the brain, kidney, and lungs via qPCR.[1]

Visualizations

Antiviral_Mechanism_of_Niclosamide cluster_virus Viral Entry & Replication cluster_niclosamide Niclosamide Action cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis Viral Replication Viral Replication Endosome->Viral Replication Release of viral genome (pH-dependent) Pro-inflammatory Cytokines Pro-inflammatory Cytokines Viral Replication->Pro-inflammatory Cytokines Niclosamide Niclosamide Niclosamide->Endosome Inhibits acidification (Protonophore) mTOR_Pathway mTOR Signaling Niclosamide->mTOR_Pathway Inhibits NFkB_Pathway NF-κB Signaling Niclosamide->NFkB_Pathway Inhibits Autophagy Autophagy Niclosamide->Autophagy Induces mTOR_Pathway->Viral Replication Supports NFkB_Pathway->Pro-inflammatory Cytokines Promotes release Autophagy->Viral Replication Clears virus

Caption: Antiviral mechanisms of niclosamide.

Experimental_Workflow_Niclosamide_Formulation cluster_formulation Formulation Development cluster_testing Preclinical Testing cluster_delivery Delivery Method Start Start: Address Poor Niclosamide Solubility Strategy Select Formulation Strategy Start->Strategy SprayDry Spray Drying (e.g., with hLYS) Strategy->SprayDry Composite Particles pH_Adjust pH Adjustment Strategy->pH_Adjust Solution TFF Thin-Film Freezing Strategy->TFF Dry Powder Characterization Physicochemical Characterization (Particle Size, Stability) SprayDry->Characterization pH_Adjust->Characterization TFF->Characterization InVitro In Vitro Antiviral Efficacy Testing (EC50/IC50) Characterization->InVitro InVivo In Vivo Efficacy in Animal Models InVitro->InVivo Safety Toxicology and Safety Studies InVivo->Safety DeliveryDevice Select Delivery Device Safety->DeliveryDevice NasalSpray Nasal Spray DeliveryDevice->NasalSpray DPI Dry Powder Inhaler DeliveryDevice->DPI Nebulizer Nebulizer DeliveryDevice->Nebulizer

Caption: Workflow for developing and testing niclosamide formulations.

References

Reference Data & Comparative Studies

Validation

Niclosamide and Its Derivatives: A Comparative Guide to Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties. This guide provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties. This guide provides a comprehensive comparison of the anticancer activity of niclosamide and its derivatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action. The repurposing of niclosamide and the development of its analogs offer promising avenues for cancer therapy by targeting multiple dysregulated signaling pathways crucial for tumor growth and survival.[1][2]

Comparative Anticancer Potency: In Vitro Studies

The following tables summarize the 50% inhibitory concentration (IC50) values of niclosamide and its derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of Niclosamide and Its Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Niclosamide LNCaP95Prostate Cancer0.250[3]
22RV1Prostate Cancer0.151[3]
A2780cp20Ovarian Cancer0.41 - 1.86[2]
SKOV3ip2Ovarian Cancer0.41 - 1.86[2]
U-87 MGGlioblastoma1.5 - 1.9[4]
BD140AAdrenocortical Carcinoma0.12
SW-13Adrenocortical Carcinoma0.15
NCI-H295RAdrenocortical Carcinoma0.53
Analog 11 A2780cp20Ovarian Cancer0.41 - 1.86[2]
SKOV3ip2Ovarian Cancer0.41 - 1.86[2]
Analog 32 A2780cp20Ovarian Cancer0.41 - 1.86[2]
SKOV3ip2Ovarian Cancer0.41 - 1.86[2]
Compound B9 LNCaP95Prostate Cancer0.130[3]
22RV1Prostate Cancer0.0997[3]
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide HL-60Acute Promyelocytic Leukemia-
5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide ---
5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide ---
Niclosamide ethanolamine (B43304) (NEN) Glioblastoma cellsGlioblastoma1.834[5]
Niclosamide piperazine (B1678402) salt (NPP) Glioblastoma cellsGlioblastoma1.50[5]

Note: IC50 values can vary between studies due to different experimental conditions. This table presents data from various sources to provide a broad overview.

Mechanisms of Action: Targeting Key Oncogenic Signaling Pathways

Niclosamide and its derivatives exert their anticancer effects by modulating multiple signaling pathways that are often dysregulated in cancer.[6][7] The primary targets include the Wnt/β-catenin, STAT3, mTOR, and NF-κB pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Niclosamide has been shown to inhibit this pathway through multiple mechanisms, including the downregulation of the Wnt co-receptor LRP6 and the promotion of the degradation of β-catenin.[6][8]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP6 LRP6 LRP6->Dsh GSK3b GSK3β Dsh->GSK3b | BetaCatenin β-catenin GSK3b->BetaCatenin P Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Niclosamide Niclosamide Niclosamide->LRP6 | Niclosamide->BetaCatenin Degradation

Caption: Niclosamide inhibits the Wnt/β-catenin signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Niclosamide has been identified as a potent inhibitor of STAT3, blocking its phosphorylation and subsequent nuclear translocation.[9][10]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization TargetGenes Target Gene Expression pSTAT3_dimer->TargetGenes Transcription Cytokine Cytokine Cytokine->CytokineReceptor Niclosamide Niclosamide Niclosamide->JAK |

Caption: Niclosamide inhibits the STAT3 signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to evaluate the anticancer activity of niclosamide and its derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cells.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of niclosamide or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

MTT_Assay_Workflow start Seed cancer cells in 96-well plate treat Treat with Niclosamide or derivatives start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for formazan formation add_mtt->formazan solubilize Solubilize formazan crystals (DMSO) formazan->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis (programmed cell death) by the compounds.

Procedure:

  • Cancer cells are treated with niclosamide or its derivatives for a defined period.

  • Both adherent and floating cells are collected and washed.

  • The cells are then resuspended in a binding buffer and stained with Annexin V (labeled with a fluorochrome like FITC) and Propidium Iodide (PI).

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Protein Expression

Objective: To detect and quantify changes in the expression levels of specific proteins within the signaling pathways affected by the compounds.

Procedure:

  • Cancer cells are treated with niclosamide or its derivatives.

  • Total protein is extracted from the cells using a lysis buffer.

  • The protein concentration of each sample is determined to ensure equal loading.

  • The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein (e.g., p-STAT3, β-catenin).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

  • The light signal is captured using an imaging system, and the protein bands are quantified.

Conclusion

Niclosamide and its derivatives have demonstrated significant potential as anticancer agents by targeting multiple oncogenic pathways. The data presented in this guide highlights the comparable or, in some cases, superior potency of certain derivatives over the parent compound. Further research into the structure-activity relationships and in vivo efficacy of these analogs is warranted to develop more effective and clinically translatable cancer therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

Comparative

A Head-to-Head Analysis: Niclosamide and Doxorubicin Combination Therapy for Breast Cancer

A promising synergistic approach to combatting diverse breast cancer subtypes is emerging through the combination of the FDA-approved anthelmintic drug, niclosamide (B1684120), and the widely used chemotherapeutic agent,...

Author: BenchChem Technical Support Team. Date: December 2025

A promising synergistic approach to combatting diverse breast cancer subtypes is emerging through the combination of the FDA-approved anthelmintic drug, niclosamide (B1684120), and the widely used chemotherapeutic agent, doorubicin. This guide provides a comprehensive comparison of this combination therapy against current standards of care, supported by preclinical experimental data. The focus is on the synergistic effects, underlying mechanisms of action, and potential advantages this combination offers for triple-negative, HER2-positive, and hormone receptor-positive breast cancer.

The rationale for combining niclosamide and doxorubicin (B1662922) stems from their complementary mechanisms of action. Doxorubicin, a cornerstone of breast cancer chemotherapy, primarily induces cell death by intercalating into DNA and inhibiting topoisomerase II. However, its efficacy is often limited by the development of drug resistance. Niclosamide, on the other hand, has been repurposed as an anti-cancer agent due to its ability to inhibit multiple signaling pathways crucial for cancer cell survival and proliferation, most notably the Wnt/β-catenin pathway.[1][2][3] Aberrant activation of the Wnt/β-catenin pathway is a known driver of tumorigenesis and chemoresistance in breast cancer.[1][2][3] By inhibiting this pathway, niclosamide is believed to sensitize cancer cells to the cytotoxic effects of doxorubicin, leading to a synergistic therapeutic outcome.

Comparative Efficacy: In Vitro Studies

Preclinical studies have demonstrated the potent and synergistic anti-cancer activity of the niclosamide and doxorubicin combination across various breast cancer cell lines, representing the major clinical subtypes.

Cytotoxicity and Synergy

The combination of niclosamide and doxorubicin has been shown to be more effective at inducing cancer cell death than either drug alone.[2][3] This synergistic effect is quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.

Cell Line Breast Cancer Subtype Niclosamide IC50 (µM) Doxorubicin IC50 (µM) Combination Index (CI) Range (Sequential Treatment: Niclosamide followed by Doxorubicin)
MDA-MB-231 Triple-Negative1.24[3]0.64[3]0.14 - 0.78[4]
SKBR3 HER2-Positive0.44[3]0.31[3]0.58 - 0.98[4]
MCF7 Hormone Receptor-Positive0.29[3]0.48[3]0.42 - 0.97[4]

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Induction of Apoptosis

A key mechanism through which this combination therapy exerts its potent anti-cancer effect is the induction of apoptosis, or programmed cell death. Studies have shown a significant increase in the percentage of apoptotic cells when treated with the combination compared to individual drug treatments.[2][3]

Cell Line Treatment Percentage of Apoptotic Cells (%)
MDA-MB-231 Control~5
Niclosamide (900 nM)~10
Doxorubicin (400 nM)~45
Niclosamide + Doxorubicin >90 [3]
SKBR3 Control~5
Niclosamide (600 nM)~8
Doxorubicin (100 nM)~30
Niclosamide + Doxorubicin >80 [3]
MCF7 Control~5
Niclosamide (900 nM)~12
Doxorubicin (400 nM)~50
Niclosamide + Doxorubicin >85 [3]

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

The synergistic effect of niclosamide and doxorubicin is largely attributed to the inhibition of the Wnt/β-catenin signaling pathway by niclosamide.[1][2][3]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh LRP6 LRP6 LRP6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCFLEF TCF/LEF BetaCatenin_nuc->TCFLEF Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCFLEF->TargetGenes Activates Wnt Wnt Ligand Wnt->Frizzled Binds Niclosamide Niclosamide Niclosamide->LRP6 Promotes degradation Niclosamide->Dsh Promotes degradation Niclosamide->BetaCatenin Promotes degradation Doxorubicin Doxorubicin Doxorubicin->BetaCatenin May inhibit signaling

Figure 1: Wnt/β-catenin signaling pathway and points of inhibition by Niclosamide and Doxorubicin.

In a simplified view of the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival. Niclosamide has been shown to disrupt this pathway by promoting the degradation of key components, including LRP6, Dishevelled (Dsh), and β-catenin itself.[1][5] Some evidence also suggests that doxorubicin may contribute to the inhibition of Wnt/β-catenin signaling.[4]

Comparison with Standard of Care

While direct head-to-head clinical trials are not yet available, a comparison can be drawn based on preclinical data and the known efficacy and limitations of current standard therapies for different breast cancer subtypes.

Breast Cancer Subtype Standard of Care Niclosamide + Doxorubicin Combination Potential Advantages of the Combination
Triple-Negative (TNBC) Chemotherapy (e.g., anthracyclines like doxorubicin, taxanes like paclitaxel), PARP inhibitors for BRCA mutation carriers, immunotherapy (e.g., pembrolizumab).[6]High synergy and apoptosis induction in TNBC cell lines.[3][4] A combination of niclosamide and paclitaxel (B517696) has also shown synergistic effects.[6]Potential to overcome chemoresistance, a major challenge in TNBC. May offer a new therapeutic option for patients with limited targeted therapies.
HER2-Positive HER2-targeted therapies (e.g., trastuzumab, pertuzumab) in combination with chemotherapy.[7]Strong synergistic effects observed in HER2-positive SKBR3 cells.[3][4]May provide an alternative or complementary approach to current HER2-targeted therapies, potentially addressing resistance mechanisms.
Hormone Receptor-Positive Endocrine therapy (e.g., tamoxifen, aromatase inhibitors) with or without CDK4/6 inhibitors. Chemotherapy may be used for higher-risk disease.[8]Significant synergy and apoptosis in hormone receptor-positive MCF7 cells.[3][4]Could be a valuable option for hormone-resistant tumors or as an adjunct to endocrine therapy to enhance its efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Cell Viability Assay (MTT Assay)

Cell_Viability_Workflow A Seed breast cancer cells in 96-well plates B Treat with Niclosamide, Doxorubicin, or combination for 24-72 hours A->B C Add MTT reagent and incubate for 2-4 hours B->C D Solubilize formazan (B1609692) crystals with DMSO C->D E Measure absorbance at 570 nm using a plate reader D->E F Calculate cell viability relative to control E->F

Figure 2: Workflow for the MTT cell viability assay.

This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis_Assay_Workflow A Treat cells with Niclosamide, Doxorubicin, or combination B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[9][10]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate. For the analysis of the Wnt/β-catenin pathway, antibodies targeting key proteins such as β-catenin, LRP6, Dsh, c-Myc, and Cyclin D1 are used. A loading control, such as β-actin, is used to ensure equal protein loading between samples.

Conclusion

The combination of niclosamide and doxorubicin presents a compelling therapeutic strategy for breast cancer, demonstrating significant synergistic cytotoxicity and apoptosis induction across all major subtypes in preclinical models.[2][3] The mechanism of action, centered on the inhibition of the Wnt/β-catenin pathway by niclosamide, provides a strong rationale for its ability to overcome chemoresistance and enhance the efficacy of doxorubicin. While further in vivo studies and clinical trials are necessary to validate these findings in patients, the existing data suggest that this combination therapy holds considerable promise as a novel and effective treatment for breast cancer.[1] Its potential to address the challenges of drug resistance and provide new options for difficult-to-treat subtypes like TNBC makes it a high-priority candidate for future clinical investigation.

References

Validation

Synergistic Action of Niclosamide and Enzalutamide in Combating Enzalutamide-Resistant Prostate Cancer

A Comparative Guide for Researchers and Drug Development Professionals The emergence of resistance to second-generation androgen receptor (AR) antagonists, such as enzalutamide (B1683756), presents a significant challeng...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to second-generation androgen receptor (AR) antagonists, such as enzalutamide (B1683756), presents a significant challenge in the treatment of castration-resistant prostate cancer (CRPC). Preclinical evidence highlights a promising strategy to overcome this resistance through the synergistic combination of enzalutamide with the antihelminthic drug niclosamide (B1684120). This guide provides a comprehensive comparison of the effects of niclosamide and enzalutamide as monotherapies versus their combined use, supported by experimental data from key preclinical studies.

Mechanism of Synergy: Overcoming Resistance Through a Two-Pronged Attack

Enzalutamide resistance is often driven by the expression of constitutively active AR splice variants, most notably androgen receptor splice variant 7 (AR-V7), which lacks the ligand-binding domain targeted by enzalutamide.[1][2] Niclosamide has been identified as a potent inhibitor of AR-V7 expression, thereby resensitizing cancer cells to enzalutamide.[1][2]

Furthermore, niclosamide targets the STAT3 signaling pathway, another crucial mechanism implicated in enzalutamide resistance.[3][4] The dual inhibition of both AR-V7 and the STAT3 pathway by niclosamide, in conjunction with the AR-antagonizing effect of enzalutamide, forms the basis of their synergistic anti-cancer activity.

cluster_0 Enzalutamide-Resistant Prostate Cancer Cell Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR Inhibits Niclosamide Niclosamide AR_V7 AR Splice Variant 7 (AR-V7) Niclosamide->AR_V7 Inhibits Expression STAT3 STAT3 Niclosamide->STAT3 Inhibits Phosphorylation Proliferation Cell Proliferation, Survival, Invasion AR->Proliferation Promotes AR_V7->Proliferation Promotes (Enzalutamide Resistant) STAT3->Proliferation Promotes

Fig. 1: Synergistic mechanism of niclosamide and enzalutamide.

In Vitro Performance: Enhanced Inhibition of Cancer Cell Growth and Survival

Studies on enzalutamide-resistant prostate cancer cell lines, such as CWR22Rv1 and LNCaP-s17, have consistently demonstrated the superior efficacy of the combination therapy.

Cell Viability and Proliferation

The combination of niclosamide and enzalutamide leads to a significant reduction in cancer cell viability compared to either agent alone.

Treatment GroupCell LineConcentration% Inhibition of Cell Growth (relative to control)Citation
EnzalutamideLNCaP-s1720 µMMinimal Inhibition[3]
NiclosamideLNCaP-s170.25 µMModerate Inhibition[3]
Enzalutamide + Niclosamide LNCaP-s17 20 µM + 0.25 µM Complete Inhibition (over 7 days) [3]
NiclosamideCWR22Rv10.5 µMSignificant Inhibition[1]
Enzalutamide + Niclosamide CWR22Rv1 20 µM + 0.25 µM Significantly Greater Inhibition than Monotherapy [5]
Apoptosis

The synergistic duo significantly induces programmed cell death in resistant prostate cancer cells.

Treatment GroupCell LineConcentrationFold Increase in Apoptosis (relative to control)Citation
EnzalutamideLNCaP-s1720 µMNo significant increase[3]
NiclosamideLNCaP-s170.5 µMModerate increase[3]
Enzalutamide + Niclosamide LNCaP-s17 20 µM + 0.5 µM Significant Increase [3]
NiclosamideC4-2 AR-V70.5 µM~2-fold increase[1]
Colony Formation

The long-term proliferative capacity of cancer cells is markedly diminished by the combination treatment.

Treatment GroupCell LineConcentration% Inhibition of Colony FormationCitation
EnzalutamideLNCaP-s1720 µMMinimal Inhibition[3]
NiclosamideLNCaP-s170.25 µMModerate Inhibition[3]
Enzalutamide + Niclosamide LNCaP-s17 20 µM + 0.25 µM Significant Inhibition [3]
Enzalutamide + Niclosamide CWR22Rv1 20 µM + 0.25 µM Significant Inhibition [5]
Cell Migration and Invasion

The combination therapy effectively hinders the metastatic potential of enzalutamide-resistant prostate cancer cells.

Treatment GroupCell LineEffect on Migration and InvasionCitation
EnzalutamideLNCaP-s17Little effect[3]
NiclosamideLNCaP-s17Inhibition in a dose-dependent manner[3]
Enzalutamide + Niclosamide LNCaP-s17 Significant inhibition of wound healing [3]

In Vivo Performance: Synergistic Tumor Growth Inhibition in Xenograft Models

The enhanced anti-tumor activity of the combination therapy has been validated in animal models. In a xenograft model using the enzalutamide-resistant CWR22Rv1 cell line, the combination of niclosamide and enzalutamide resulted in a synergistic decrease in tumor volume compared to either treatment alone.

Treatment GroupXenograft ModelMean Tumor Volume (end of study)% Tumor Growth InhibitionCitation
Vehicle ControlCWR22Rv1~1000 mm³0%[5]
EnzalutamideCWR22Rv1~950 mm³~5%[5]
NiclosamideCWR22Rv1~500 mm³~50%[5]
Enzalutamide + Niclosamide CWR22Rv1 ~280 mm³ ~72% [5]

Molecular Insights: Targeting Key Resistance Pathways

The synergistic effect is underpinned by the modulation of key signaling molecules.

Downregulation of AR-V7

Western blot analyses have confirmed that niclosamide, alone and in combination with enzalutamide, effectively reduces the protein levels of the AR-V7 splice variant in enzalutamide-resistant cells.[1]

Inhibition of STAT3 Phosphorylation

Niclosamide has been shown to inhibit the phosphorylation of STAT3 at Tyr705 in a dose-dependent manner, thereby inactivating this pro-survival signaling pathway.[3][6]

cluster_0 Experimental Workflow start Start: Enzalutamide-Resistant Prostate Cancer Cells treatment Treatment: - Vehicle - Enzalutamide - Niclosamide - Combination start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Xenograft Model treatment->invivo viability Cell Viability (MTT Assay) invitro->viability apoptosis Apoptosis (ELISA, Flow Cytometry) invitro->apoptosis colony Colony Formation invitro->colony migration Migration & Invasion (Wound Healing, Transwell) invitro->migration western Western Blot (AR-V7, p-STAT3) invitro->western tumor_growth Tumor Volume Measurement invivo->tumor_growth

Fig. 2: General experimental workflow for preclinical studies.

Experimental Protocols

This section provides a general overview of the methodologies employed in the cited preclinical studies.

Cell Lines and Culture

Enzalutamide-resistant prostate cancer cell lines such as CWR22Rv1 and LNCaP-s17 are commonly used. Cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of enzalutamide, niclosamide, or their combination for a specified period (e.g., 48-72 hours).

  • MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Assay

Apoptosis can be quantified using a Cell Death Detection ELISA kit or by flow cytometry following Annexin V and propidium (B1200493) iodide (PI) staining.

  • ELISA: This assay measures the amount of histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.

  • Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cells are seeded at a low density in culture dishes and treated with the compounds.

  • The cells are allowed to grow for 10-14 days to form colonies.

  • Colonies are then fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.

Wound Healing and Invasion Assays
  • Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The rate of closure of the "wound" is monitored over time to assess cell migration.

  • Transwell Invasion Assay: Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower chamber is quantified.

Western Blotting

This technique is used to detect the levels of specific proteins.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies against the proteins of interest (e.g., AR-V7, p-STAT3, total STAT3, and a loading control like β-actin or GAPDH).

  • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate.

In Vivo Xenograft Studies
  • Immunocompromised mice are subcutaneously injected with enzalutamide-resistant prostate cancer cells.

  • Once tumors reach a palpable size, the mice are randomized into treatment groups (vehicle, enzalutamide, niclosamide, or combination).

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, the tumors are excised and weighed.

Conclusion

The combination of niclosamide and enzalutamide represents a promising therapeutic strategy to overcome enzalutamide resistance in prostate cancer. The synergistic effects observed in preclinical models are attributed to the dual targeting of key resistance mechanisms, namely the AR-V7 splice variant and the STAT3 signaling pathway. Further clinical investigation is warranted to translate these compelling preclinical findings into improved outcomes for patients with advanced prostate cancer. However, it is important to note that the poor oral bioavailability of niclosamide has posed challenges in clinical trials, and the development of new formulations or more potent analogs may be necessary for successful clinical application.[7][8]

References

Comparative

Niclosamide: A Comparative Analysis of Efficacy in Sensitive vs. Resistant Cancer Cell Lines

For Immediate Release [City, State] – [Date] – A comprehensive analysis of the anthelmintic drug niclosamide (B1684120) reveals its potent anti-cancer activity, particularly in overcoming chemoresistance in various cance...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the anthelmintic drug niclosamide (B1684120) reveals its potent anti-cancer activity, particularly in overcoming chemoresistance in various cancer cell lines. This guide provides a detailed comparison of niclosamide's efficacy in both chemotherapy-sensitive and -resistant cancer cells, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways involved. This information is intended for researchers, scientists, and professionals in the field of drug development.

Niclosamide has demonstrated significant promise in targeting multiple oncogenic pathways that are frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis.[1][2][3] Notably, its effectiveness extends to cancer cells that have developed resistance to standard chemotherapeutic agents, highlighting its potential as a valuable tool in oncology research and treatment strategies.[1][4][5][6]

Quantitative Analysis of Niclosamide Efficacy

The cytotoxic effects of niclosamide have been evaluated across a range of sensitive and resistant cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the drug's potency.

Table 1: Comparative IC50 Values of Niclosamide in Sensitive and Resistant Lung Cancer Cell Lines

Cell LineCancer TypeResistance ProfileNiclosamide IC50 (µM)
A549Non-small cell lung cancerCisplatin-sensitiveNot specified
A549/DDPNon-small cell lung cancerCisplatin-resistantNot specified, but niclosamide enhances cisplatin (B142131) sensitivity

Data sourced from studies on cisplatin-resistant lung cancer cells, which showed that niclosamide can enhance the cytotoxic effects of cisplatin in the resistant A549/DDP cell line.[7]

Table 2: Comparative IC50 Values of Niclosamide in Sensitive and Resistant Ovarian Cancer Cell Lines

Cell LineCancer TypeResistance ProfileNiclosamide IC50 (µM)
A2780ip2Ovarian CancerPlatinum-sensitive~1
A2780cp20Ovarian CancerPlatinum-resistant~1
SKOV3Trip2Ovarian CancerPlatinum-resistantNot specified, but showed significant inhibition of proliferation

Data indicates that niclosamide and its analogs effectively inhibit proliferation in both sensitive and chemoresistant ovarian cancer cell lines.[8][9]

Table 3: Comparative IC50 Values of Niclosamide in Sensitive and Resistant Leukemia Cell Lines

Cell LineCancer TypeResistance ProfileResistance Ratio
CCRF-CEMLeukemiaSensitive1.24
CEM/ADR5000LeukemiaMultidrug-resistant1.24

This study highlights that the multidrug-resistant CEM/ADR5000 cells were similarly sensitive to niclosamide as their sensitive counterparts.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of niclosamide's efficacy.

Cell Viability Assay (MTT/MTS/CCK-8)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C.[11][12]

  • Drug Treatment: Treat the cells with varying concentrations of niclosamide (e.g., 0.125 to 4.0 µM) and/or other chemotherapeutic agents for a specified period (e.g., 24, 48, or 72 hours).[12][13]

  • Reagent Incubation: Add 20 µL of MTT (or MTS/CCK-8) solution to each well and incubate for an additional 2-4 hours at 37°C.[11][13]

  • Solubilization: If using MTT, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Shake the plate gently for 10 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of niclosamide for the indicated time.[14]

  • Cell Harvesting: Collect the cells, wash with cold PBS, and resuspend in binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the impact of niclosamide on signaling pathways.

  • Cell Lysis: After treatment with niclosamide, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13][15]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[13]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13][16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, β-catenin, Bcl-2, β-actin) overnight at 4°C.[13][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13][17]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the relative protein expression levels.[13]

Signaling Pathways and Experimental Workflows

Niclosamide exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in resistant cancer cells.

G Experimental Workflow for Assessing Niclosamide Efficacy cluster_0 In Vitro Assays cluster_1 Data Interpretation Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Western Blot Western Blot Drug Treatment->Western Blot Determine IC50 Determine IC50 Cell Viability Assay->Determine IC50 Data Analysis Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay->Quantify Apoptotic Cells Data Analysis Analyze Protein Expression Analyze Protein Expression Western Blot->Analyze Protein Expression Data Analysis Identify Pathway Modulation Identify Pathway Modulation Analyze Protein Expression->Identify Pathway Modulation

Experimental workflow for evaluating niclosamide's effects.

A primary mechanism by which niclosamide overcomes resistance is through the inhibition of multiple signaling pathways simultaneously.[2][3][6] These include the Wnt/β-catenin, STAT3, NF-κB, and mTOR pathways.

G Niclosamide's Multi-Targeting Effect on Oncogenic Signaling Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway cluster_mTOR mTOR Pathway Niclosamide Niclosamide LRP6 LRP6 Niclosamide->LRP6 Inhibits STAT3 STAT3 Niclosamide->STAT3 Inhibits Phosphorylation IKK IKK Niclosamide->IKK Inhibits mTORC1 mTORC1 Niclosamide->mTORC1 Inhibits Dishevelled Dishevelled LRP6->Dishevelled β_catenin β_catenin Dishevelled->β_catenin Gene Transcription Gene Transcription β_catenin->Gene Transcription TCF/LEF Proliferation Proliferation Gene Transcription->Proliferation JAK JAK JAK->STAT3 STAT3 Dimerization STAT3 Dimerization STAT3->STAT3 Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Gene Transcription_STAT3 Gene Transcription_STAT3 Nuclear Translocation->Gene Transcription_STAT3 Bcl-2, Bcl-xL Survival Survival Gene Transcription_STAT3->Survival IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Nuclear Translocation_NFkB Nuclear Translocation_NFkB NF-κB->Nuclear Translocation_NFkB Gene Transcription_NFkB Gene Transcription_NFkB Nuclear Translocation_NFkB->Gene Transcription_NFkB Inflammation, Survival Inflammation, Survival Gene Transcription_NFkB->Inflammation, Survival 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis

Niclosamide inhibits multiple key oncogenic signaling pathways.
Wnt/β-catenin Signaling

Niclosamide has been shown to inhibit the Wnt/β-catenin pathway by promoting the degradation of the Wnt co-receptor LRP6 and downregulating Dishevelled-2 and β-catenin.[8][18][19][20][21] This inhibition is crucial as the Wnt pathway is frequently hyperactivated in many cancers, including chemoresistant ones.[8]

STAT3 Signaling

Constitutive activation of the STAT3 signaling pathway is a common feature of many cancers and is associated with chemoresistance.[1][22] Niclosamide effectively inhibits STAT3 phosphorylation and nuclear translocation, thereby blocking its transcriptional activity and sensitizing resistant cells to chemotherapy.[4][23][24] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4]

NF-κB Signaling

The NF-κB pathway plays a critical role in inflammation, cell survival, and chemoresistance. Niclosamide has been found to inhibit this pathway by blocking IκBα phosphorylation and subsequent NF-κB activation.[3][25] This action contributes to its ability to induce apoptosis in cancer cells.

mTOR Signaling

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Niclosamide has been identified as an inhibitor of mTORC1 signaling.[8][26] By disrupting this pathway, niclosamide can halt the progression of the cell cycle and induce apoptosis.[8]

Conclusion

The presented data strongly indicates that niclosamide is a potent anti-cancer agent with a significant advantage in overcoming drug resistance. Its ability to simultaneously target multiple critical signaling pathways makes it an attractive candidate for further investigation in preclinical and clinical settings. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapy.

References

Validation

The Off-Target Precision of an Old Drug: A Comparative Guide to Niclosamide's Impact on Cancer Signaling

For decades, niclosamide (B1684120) has been a trusted weapon against tapeworm infections. Today, this conventional anthelmintic is being repurposed, revealing a surprising and potent portfolio of off-target effects that...

Author: BenchChem Technical Support Team. Date: December 2025

For decades, niclosamide (B1684120) has been a trusted weapon against tapeworm infections. Today, this conventional anthelmintic is being repurposed, revealing a surprising and potent portfolio of off-target effects that strike at the heart of numerous cancer signaling pathways. This guide provides an objective comparison of niclosamide's multifaceted anti-cancer activities, supported by experimental data, detailed methodologies, and visual pathway analysis for researchers, scientists, and drug development professionals.

Niclosamide, an FDA-approved salicylanilide, has emerged from the crucible of drug repurposing screens as a formidable multi-targeted agent against various cancers.[1][2] Its efficacy is not rooted in a single mechanism but rather in its ability to simultaneously disrupt several critical oncogenic signaling cascades, offering a multi-pronged attack on tumor growth, proliferation, and survival.[3][4] This guide dissects the intricate off-target effects of niclosamide on key cancer signaling pathways, including Wnt/β-catenin, STAT3, mTOR, and NF-κB, and explores its fundamental role as a mitochondrial uncoupler.

A Multi-faceted Inhibitor: Targeting Key Oncogenic Pathways

Niclosamide's anti-cancer prowess lies in its capacity to modulate multiple signaling networks that are frequently dysregulated in cancer.[1][5] This broad-spectrum activity makes it a compelling candidate for overcoming the therapeutic resistance often seen with single-target agents.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and tumor initiation.[6][7] Niclosamide has been shown to be a potent inhibitor of this pathway through multiple mechanisms.[6][8]

One key mechanism involves the degradation of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[6][7] Niclosamide suppresses LRP6 expression and phosphorylation, which in turn blocks the accumulation of β-catenin, the central effector of the pathway.[6][9] Studies have also demonstrated that niclosamide can downregulate the expression of Dishevelled-2 (Dvl2), another key component of the Wnt signaling cascade.[8] This disruption of the Wnt/β-catenin pathway has been observed in various cancer types, including prostate, breast, and colorectal cancers.[6][8]

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dvl Dvl Frizzled->Dvl LRP6->Dvl Niclosamide Niclosamide Niclosamide->LRP6 Degradation Niclosamide->Dvl Inhibition GSK3b_APC_Axin GSK3β/APC/Axin Complex Dvl->GSK3b_APC_Axin | beta_catenin β-catenin GSK3b_APC_Axin->beta_catenin P Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Niclosamide inhibits the Wnt/β-catenin pathway.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and immune evasion.[10] Constitutively active STAT3 is a common feature in many cancers, making it a prime therapeutic target.[10][11] Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway.[10][12]

Niclosamide effectively blocks the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation and nuclear translocation.[5][13] By preventing STAT3 from binding to DNA, niclosamide inhibits the transcription of genes involved in cell survival and proliferation.[5][11] This inhibitory effect has been demonstrated in a variety of cancer cells, including those of the prostate, breast, and head and neck.[11][13]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 Niclosamide Niclosamide Niclosamide->pSTAT3 Inhibition of Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer pSTAT3_nuc p-STAT3 (nucleus) pSTAT3_dimer->pSTAT3_nuc TargetGenes Target Gene Expression pSTAT3_nuc->TargetGenes

Niclosamide blocks the STAT3 signaling pathway.
mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[14] The mTOR pathway is frequently hyperactivated in human cancers.[14] Niclosamide has been shown to inhibit mTOR signaling, potentially through its function as a mitochondrial uncoupler.[1][14] By dissipating the mitochondrial proton gradient, niclosamide can lead to a decrease in intracellular ATP levels and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a negative regulator of mTOR.[14]

mTOR_Pathway Nutrients_GF Nutrients/Growth Factors PI3K_AKT PI3K/AKT Nutrients_GF->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 AMPK AMPK AMPK->mTORC1 | Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis Niclosamide Niclosamide Mitochondria Mitochondria Niclosamide->Mitochondria Uncoupling Mitochondria->AMPK ↑ AMP/ATP ratio

Niclosamide inhibits the mTOR signaling pathway.
NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) family of transcription factors is involved in the regulation of immune responses, inflammation, and cell survival. Dysregulation of the NF-κB pathway is a common event in cancer, contributing to tumor development and progression. Niclosamide has been demonstrated to inhibit the NF-κB pathway by preventing the degradation of IκB, an inhibitor of NF-κB.[5] This action blocks the translocation of NF-κB to the nucleus and subsequent activation of its target genes.[5]

NFkB_Pathway Stimuli Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB Proteasome Proteasomal Degradation IkB->Proteasome NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Niclosamide Niclosamide Niclosamide->IKK Inhibition TargetGenes Target Gene Expression NFkB_nuc->TargetGenes

Niclosamide suppresses the NF-κB signaling pathway.

Mitochondrial Uncoupling: A Core Mechanism

Beyond its influence on specific signaling pathways, a fundamental mechanism of niclosamide's anti-cancer activity is its role as a mitochondrial uncoupler.[1][15] It disrupts the proton gradient across the inner mitochondrial membrane, leading to the dissipation of mitochondrial membrane potential and inhibition of ATP synthesis.[15][16] This bioenergetic stress can preferentially target cancer cells, which often have a higher metabolic rate and are more vulnerable to disruptions in energy production.[5]

Quantitative Comparison of Niclosamide's Effects

The following table summarizes the inhibitory concentrations (IC50) of niclosamide across various cancer cell lines, highlighting its broad-spectrum efficacy.

Cancer TypeCell LineIC50 (µM)Reference
Prostate CancerDU1450.7
Prostate CancerPC311.7 ± 2.3
Colorectal CancerHCT1162.2
Colorectal CancerHT297.2 ± 1.2
Cervical CancerHeLa0.25 ± 0.07
Lung AdenocarcinomaA5493.0 ± 0.2
Epithelial CarcinomaA4318.8 ± 0.9
Acute Myelogenous LeukemiaMV4-111.0

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section outlines the general methodologies for key experiments used to assess the off-target effects of niclosamide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of niclosamide or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis
  • Cell Lysis: Cells treated with niclosamide or control are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, LRP6, β-catenin) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay
  • Transfection: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., TCF/LEF for Wnt/β-catenin, STAT3-responsive element) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, cells are treated with niclosamide and/or a signaling pathway activator (e.g., Wnt3a).

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System).

  • Data Analysis: The activity of the experimental luciferase is normalized to the activity of the control luciferase.

Conclusion

The repurposing of niclosamide as an anti-cancer agent underscores a paradigm shift in drug discovery, where established drugs are found to harbor potent and previously unrecognized therapeutic activities. Its ability to simultaneously inhibit multiple, critical oncogenic signaling pathways and disrupt cancer cell metabolism provides a compelling rationale for its continued investigation in preclinical and clinical settings. The data and methodologies presented in this guide offer a foundational resource for researchers dedicated to unraveling the full therapeutic potential of this remarkable "old" drug in the fight against cancer. Further research is warranted to optimize its bioavailability and to explore its efficacy in combination with other anti-cancer therapies.[5][17]

References

Comparative

Niclosamide vs. Remdesivir: A Comparative Guide to In Vitro SARS-CoV-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals The global effort to combat the COVID-19 pandemic has spurred intensive research into repurposing existing drugs for antiviral therapy. Among the numerous c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat the COVID-19 pandemic has spurred intensive research into repurposing existing drugs for antiviral therapy. Among the numerous candidates, the anthelmintic drug niclosamide (B1684120) and the nucleotide analog remdesivir (B604916) have demonstrated notable in vitro activity against SARS-CoV-2. This guide provides a comprehensive, data-driven comparison of their performance in preclinical studies, focusing on their mechanisms of action, antiviral potency, and cytotoxicity.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key quantitative data from various in vitro studies, offering a comparative overview of the antiviral activity and cytotoxicity of niclosamide and remdesivir against SARS-CoV-2. It is crucial to consider the different experimental conditions, such as cell lines and virus strains, which can influence the observed efficacy.

DrugCell LineVirus Strain/VariantEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Niclosamide VeroE6Not specified0.28Not specifiedNot specified[1]
VeroE6WA10.5641.051.86[2]
H1437WA10.2610.4381.67[2]
VeroE6 TMPRSS2Wuhan D6140.13>25>192[3]
VeroE6 TMPRSS2B.1.1.7 (Alpha)0.08Not specifiedNot specified[3]
VeroE6 TMPRSS2B.1.351 (Beta)0.07Not specifiedNot specified[3]
VeroE6 TMPRSS2B.1.617.2 (Delta)0.08Not specifiedNot specified[3]
Vero-E6Not specified4.631.96 (48h)0.43[4]
Remdesivir Vero E6Not specified0.40 (72h treatment)>100>250[5]
Primary Human Airway Epithelial CellsNot specified~0.01Not specifiedNot specified[6]
Huh7.5Not specifiedNot specified15.2Not specified[7]
PSC-lung cellsNot specifiedNot specified32.7Not specified[7]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency in inhibiting the virus. CC50 (half-maximal cytotoxic concentration) is a measure of a drug's toxicity to cells. The Selectivity Index (SI) is a ratio that compares the cytotoxicity to the antiviral activity, with a higher SI being more favorable.

Mechanisms of Action

Niclosamide and remdesivir inhibit SARS-CoV-2 through distinct mechanisms, targeting different stages of the viral life cycle.

Niclosamide: This drug exhibits a multi-modal mechanism of action primarily targeting host cell pathways.[8][9] Its antiviral effects are attributed to:

  • Inhibition of Viral Entry: Niclosamide can neutralize the pH of endosomes, which is crucial for the entry of SARS-CoV-2 into the host cell via the endocytic pathway.[1] It has also been shown to inhibit the CLIC/GEEC endocytic pathway.[1]

  • Blockade of Viral Replication: By promoting cellular autophagy, niclosamide can interfere with viral replication.[9][10]

  • Disruption of Syncytia Formation: Niclosamide can inhibit the formation of syncytia (large, multi-nucleated cells) which is a characteristic of SARS-CoV-2 infection and contributes to lung damage. This is achieved by inhibiting the host cell calcium-dependent scramblase TMEM16F.[8][9]

  • Modulation of Host Signaling Pathways: Niclosamide has been shown to affect multiple signaling pathways, including STAT3, S100A4, and TMEM16A, which can indirectly impact viral infection.[11] A recent study also suggests that niclosamide disrupts the nucleo-cytoplasmic shuttling of HuR, thereby inhibiting the post-transcriptional regulation of CD147, a protein implicated in SARS-CoV-2 entry.[11]

Remdesivir: In contrast to niclosamide's broad effects on host cells, remdesivir is a direct-acting antiviral that targets a specific viral enzyme.[12][13]

  • Inhibition of RNA-dependent RNA polymerase (RdRp): Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form.[13] This active metabolite mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RdRp.[13][14][15] The incorporation of the remdesivir metabolite leads to delayed chain termination, thereby halting viral RNA replication.[14][15]

  • Secondary Mechanism: A metabolite of remdesivir, GS-441524, has been found to target the viral protein nsP3, which is involved in suppressing the host cell's immune response.[16]

Signaling and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Niclosamide's Multi-faceted Mechanism of Action against SARS-CoV-2 cluster_entry Viral Entry Inhibition cluster_replication Replication & Post-entry Inhibition SARS_CoV_2 SARS-CoV-2 Endocytosis Endocytosis (CLIC/GEEC pathway) SARS_CoV_2->Endocytosis Endosome_Acidification Endosome Acidification Endocytosis->Endosome_Acidification Viral_Fusion Viral Fusion & RNA Release Endosome_Acidification->Viral_Fusion Niclosamide_Entry Niclosamide Niclosamide_Entry->Endosome_Acidification Inhibits (pH neutralization) Viral_RNA Viral RNA Viral_Replication Viral Replication Viral_RNA->Viral_Replication Autophagy Autophagy Autophagy->Viral_Replication Inhibits Syncytia_Formation Syncytia Formation (TMEM16F) CD147_Expression CD147 Expression (HuR-mediated) Niclosamide_Replication Niclosamide Niclosamide_Replication->Autophagy Promotes Niclosamide_Replication->Syncytia_Formation Inhibits Niclosamide_Replication->CD147_Expression Inhibits

Caption: Niclosamide's multifaceted mechanism of action against SARS-CoV-2.

Remdesivir's Mechanism of Action: Targeting Viral RNA Replication cluster_host_cell Host Cell cluster_viral_replication Viral Replication Machinery cluster_secondary_mechanism Secondary Mechanism Remdesivir_Prodrug Remdesivir (Prodrug) Metabolism Metabolism Remdesivir_Prodrug->Metabolism Active_Metabolite Remdesivir Triphosphate (Active Metabolite) Metabolism->Active_Metabolite GS_441524 GS-441524 (Metabolite) Metabolism->GS_441524 RNA_Synthesis Viral RNA Synthesis Active_Metabolite->RNA_Synthesis Incorporated into Nascent RNA Viral_RNA_Template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Template->RdRp RdRp->RNA_Synthesis RNA_Synthesis->RNA_Synthesis Nascent_RNA Nascent Viral RNA RNA_Synthesis->Nascent_RNA nsP3 Viral nsP3 Protein GS_441524->nsP3 Inhibits Host_Immune_Suppression Suppression of Host Immune Response nsP3->Host_Immune_Suppression

Caption: Remdesivir's mechanism of action: targeting viral RNA replication.

General Experimental Workflow for In Vitro Antiviral Screening cluster_readout 5. Readout and Analysis Cell_Seeding 1. Cell Seeding (e.g., Vero E6, A549-ACE2) in 96-well or 384-well plates Compound_Addition 2. Compound Addition (Serial dilutions of Niclosamide or Remdesivir) Cell_Seeding->Compound_Addition Virus_Infection 3. SARS-CoV-2 Infection (Defined MOI) Compound_Addition->Virus_Infection Incubation 4. Incubation (e.g., 24-72 hours at 37°C, 5% CO2) Virus_Infection->Incubation Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction, CPE, qRT-PCR, High-Content Imaging) Incubation->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo, LDH Assay) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (Calculation of EC50, CC50, SI) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for in vitro antiviral screening.

Experimental Protocols

The following are generalized experimental protocols for key in vitro assays used to evaluate the antiviral efficacy and cytotoxicity of compounds like niclosamide and remdesivir against SARS-CoV-2. Specific details may vary between studies.

Cell Lines and Virus Culture
  • Cell Lines: Commonly used cell lines for SARS-CoV-2 in vitro studies include Vero E6 (African green monkey kidney epithelial cells), VeroE6/TMPRSS2 (Vero E6 cells engineered to express human TMPRSS2), A549+ACE2+TMPRSS2 (human lung adenocarcinoma cells engineered to express ACE2 and TMPRSS2), and primary human airway epithelial (HAE) cells.[6][17] Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus Propagation: SARS-CoV-2 isolates are propagated in susceptible cell lines (e.g., Vero E6). Viral titers are determined using methods such as the 50% tissue culture infectious dose (TCID50) assay or plaque assay.[5] All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.[5]

Antiviral Activity Assays
  • Plaque Reduction Neutralization Test (PRNT):

    • Seed susceptible cells in 6-well or 12-well plates and grow to confluency.

    • Prepare serial dilutions of the test compound.

    • Incubate a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units) with each drug dilution for a specified time (e.g., 1 hour at 37°C).[18]

    • Infect the cell monolayers with the virus-drug mixtures.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) with the corresponding drug concentration.[18]

    • Incubate for 2-3 days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The IC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.

  • Cytopathic Effect (CPE) Inhibition Assay:

    • Seed cells in 96-well plates.

    • Add serial dilutions of the test compound to the wells.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate for 2-3 days until CPE is observed in the virus control wells.[19]

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

    • The EC50 is the drug concentration that inhibits the virus-induced CPE by 50%.

  • Quantitative Reverse Transcription PCR (qRT-PCR) Assay:

    • Follow steps 1-4 of the CPE inhibition assay.

    • After incubation, lyse the cells and extract the viral RNA.

    • Perform qRT-PCR to quantify the amount of a specific viral gene (e.g., the N gene).[5]

    • The EC50 is the drug concentration that reduces viral RNA levels by 50%.

Cytotoxicity Assays
  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Seed cells in 96-well plates.

    • Add serial dilutions of the test compound to the wells (without virus).

    • Incubate for the same duration as the antiviral assay.

    • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence using a plate reader.

    • The CC50 is the drug concentration that reduces cell viability by 50% compared to the untreated control.[3]

  • Lactate Dehydrogenase (LDH) Assay:

    • Follow steps 1-3 of the cell viability assay.

    • Collect the cell culture supernatant.

    • Measure the amount of LDH released from damaged cells using a commercially available kit.

    • The CC50 is the drug concentration that causes 50% of the maximum LDH release.

Conclusion

Both niclosamide and remdesivir have demonstrated potent in vitro activity against SARS-CoV-2. Niclosamide presents a complex, multi-targeted mechanism of action that affects various host cell processes, potentially offering a broader spectrum of activity and a higher barrier to the development of viral resistance. However, its in vitro selectivity index can be low, indicating a narrow window between antiviral efficacy and cytotoxicity.[2] In contrast, remdesivir is a direct-acting antiviral with a well-defined target, the viral RdRp, and generally exhibits a more favorable selectivity index in preclinical studies. The choice of which compound to advance in drug development pipelines will depend on a careful consideration of these factors, alongside in vivo efficacy, pharmacokinetic properties, and clinical safety profiles. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret their own studies in the ongoing search for effective COVID-19 therapeutics.

References

Validation

Niclosamide's Potency Against SARS-CoV-2 Variants: A Comparative Analysis

An objective guide for researchers and drug development professionals on the efficacy of niclosamide (B1684120) as a potential broad-spectrum antiviral agent against emerging SARS-CoV-2 variants of concern. This report s...

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy of niclosamide (B1684120) as a potential broad-spectrum antiviral agent against emerging SARS-CoV-2 variants of concern. This report synthesizes key experimental findings, quantitative data, and mechanistic insights.

The ongoing evolution of SARS-CoV-2 has led to the emergence of multiple variants of concern (VOCs) that exhibit increased transmissibility and potential immune evasion. This underscores the urgent need for broad-spectrum antiviral therapeutics that remain effective against a range of viral strains. Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of SARS-CoV-2 and has garnered significant interest for repurposing as a COVID-19 therapeutic.[1][2] This guide provides a comparative overview of its efficacy against different SARS-CoV-2 variants, supported by experimental data.

Comparative Efficacy of Niclosamide Against SARS-CoV-2 Variants

In vitro studies have consistently demonstrated that niclosamide maintains its potent antiviral activity across numerous SARS-CoV-2 variants. Its efficacy is largely conserved against the Alpha, Beta, Delta, and Omicron variants.[3][4][5] The mechanism of action, which primarily targets host cell pathways rather than viral components, is believed to contribute to this broad-spectrum activity, making it less susceptible to viral mutations in the spike protein.[4]

However, some studies have reported variability in potency depending on the specific variant and the experimental cell model used.[6][7] For instance, niclosamide was found to be most potent against variants with enhanced cell-to-cell spread, such as the B.1.1.7 (Alpha) variant.[2][6]

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of niclosamide against various SARS-CoV-2 variants from different in vitro studies. These values highlight the drug's consistent sub-micromolar to low-micromolar potency.

SARS-CoV-2 VariantStrain DesignationCell LineIC50 (µM)Reference
Original StrainWuhan D614VeroE6-TMPRSS20.13[1]
AlphaB.1.1.7VeroE6-TMPRSS2~0.1-0.2[1]
AlphaB.1.1.7VeroE60.298 ± 0.023[8]
BetaB.1.351VeroE6-TMPRSS2~0.1-0.2[1]
BetaB.1.351VeroE60.440 ± 0.021[8]
GammaP.1VeroE60.399 ± 0.034[8]
DeltaB.1.617.2VeroE6-TMPRSS2~0.1-0.2[1]
DeltaB.1.617.2VeroE60.774 ± 0.058[8]
OmicronBA.1Human Airway Epithelial OrganoidsPotent Inhibition[3]
WildtypeWA1VeroE61.664 ± 0.149[8]

Note: IC50 values can vary based on the specific experimental conditions, including cell lines, viral titer, and assay duration.

Mechanism of Action: A Multi-Targeted Approach

Niclosamide's antiviral activity against SARS-CoV-2 is complex and involves the modulation of multiple host cell pathways, which are critical for viral entry and replication.[6][8] This multi-pronged mechanism is a key advantage, as it may reduce the likelihood of the virus developing resistance.

Key mechanisms include:

  • Inhibition of Viral Entry : Niclosamide blocks SARS-CoV-2 entry by neutralizing the pH of endosomes.[9][10] This acidification is crucial for the activity of host proteases that mediate viral-host membrane fusion. It has been shown to inhibit the pH-dependent CLIC/GEEC endocytic pathway.[9]

  • Autophagy Modulation : The drug can block viral replication by interfering with cellular autophagy. It has been reported to inhibit the S-phase kinase-associated protein 2 (SKP2), which enhances autophagy and thereby reduces MERS-CoV replication, a mechanism also suggested for SARS-CoV-2.[4][11]

  • Inhibition of Syncytia Formation : A hallmark of SARS-CoV-2 infection is the formation of syncytia (large, multinucleated cells), which facilitates cell-to-cell viral spread. Niclosamide disrupts this process by inhibiting the host cell calcium-dependent scramblase TMEM16F.[6][12]

  • Targeting CD147 : Studies have revealed that niclosamide can reduce the protein levels of CD147, a host cell receptor that can serve as an alternative entry route for SARS-CoV-2.[3][5]

Below is a diagram illustrating the proposed mechanisms of action.

Niclosamide_Mechanism_of_Action cluster_virus SARS-CoV-2 Lifecycle cluster_host Host Cell Virus SARS-CoV-2 Entry Viral Entry Virus->Entry 1. Binds & Enters Syncytia Syncytia Formation Virus->Syncytia Spike-mediated fusion CD147 CD147 Receptor Virus->CD147 alternative entry Replication Viral Replication Entry->Replication 2. Releases Genome Endocytosis Endocytosis (CLIC/GEEC Pathway) Entry->Endocytosis Replication->Virus 3. Assembly Autophagy Autophagy (SKP2 Pathway) Replication->Autophagy utilizes/is limited by TMEM16F TMEM16F Scramblase Syncytia->TMEM16F activates Niclosamide Niclosamide Niclosamide->Endocytosis Inhibits (pH neutralization) Niclosamide->Autophagy Inhibits Niclosamide->TMEM16F Inhibits Niclosamide->CD147 Reduces Expression

Caption: Proposed multi-targeted mechanism of action of niclosamide against SARS-CoV-2.

Experimental Protocols

The evaluation of niclosamide's antiviral efficacy typically involves cell-based assays. The following is a generalized methodology synthesized from published studies.[1][6][8]

1. Cell Lines and Culture:

  • VeroE6 Cells: An African green monkey kidney epithelial cell line commonly used for SARS-CoV-2 propagation due to its deficiency in interferon production.

  • VeroE6-TMPRSS2 Cells: VeroE6 cells engineered to express Transmembrane Protease, Serine 2 (TMPRSS2). This modification enhances viral entry via the surface fusion pathway, which is relevant in human airway cells.[1]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.

2. Virus Strains:

  • Various SARS-CoV-2 variants (e.g., Wuhan-Hu-1, D614G, Alpha, Beta, Delta, Omicron) are propagated in VeroE6 or VeroE6-TMPRSS2 cells. Viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

3. Antiviral Activity Assay (High-Content Imaging):

  • Cell Seeding: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with serial dilutions of niclosamide for 1-2 hours.[6]

  • Infection: Cells are then infected with a specific SARS-CoV-2 variant at a defined multiplicity of infection (MOI).

  • Incubation: The infection is allowed to proceed for 24-48 hours.

  • Immunofluorescence Staining: After incubation, cells are fixed (e.g., with 4% paraformaldehyde), permeabilized, and stained with an antibody against the SARS-CoV-2 nucleocapsid (N) protein. Cell nuclei are counterstained with a fluorescent dye like Hoechst.

  • Imaging and Analysis: Plates are imaged using a high-content imaging system. The percentage of infected cells is quantified by automated image analysis software. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

The workflow for this type of experiment is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture VeroE6 or VeroE6-TMPRSS2 cells B 2. Seed cells into multi-well plates A->B E 5. Pre-treat cells with Niclosamide (1-2h) B->E C 3. Prepare serial dilutions of Niclosamide C->E D 4. Propagate & Titer SARS-CoV-2 Variants F 6. Infect cells with SARS-CoV-2 variant D->F E->F G 7. Incubate for 24-48 hours F->G H 8. Fix, Permeabilize & Immunostain for Viral Protein (e.g., N) G->H I 9. High-Content Imaging H->I J 10. Quantify % Infection I->J K 11. Calculate IC50 from Dose-Response Curve J->K

Caption: Generalized workflow for in vitro evaluation of niclosamide efficacy.

Conclusion and Future Directions

Niclosamide demonstrates consistent and potent in vitro efficacy against a range of SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron.[1][3][13] Its host-directed, multi-targeted mechanism of action is a significant advantage, suggesting a high barrier to the development of viral resistance. However, challenges related to its low oral bioavailability and potential cytotoxicity remain significant hurdles for its clinical application as a systemic antiviral.[2][6][14]

Future research is focused on developing new formulations, such as inhaled niclosamide, to deliver the drug directly to the site of infection in the lungs, thereby maximizing efficacy while minimizing systemic side effects.[15] Further studies with improved analogs of niclosamide that offer a better safety and pharmacokinetic profile are also warranted.[2][12] These efforts will be crucial in determining the ultimate therapeutic potential of niclosamide in the fight against COVID-19.

References

Comparative

The Challenge of Oral Niclosamide: A Comparative Guide to Tablet and Advanced Liquid Formulations

For drug development professionals, researchers, and scientists, the repurposing of existing drugs presents a promising avenue for accelerated therapeutic development. Niclosamide (B1684120), a well-established anthelmin...

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the repurposing of existing drugs presents a promising avenue for accelerated therapeutic development. Niclosamide (B1684120), a well-established anthelmintic agent, has garnered significant attention for its potential in treating a range of other diseases, including cancer, viral infections, and metabolic disorders.[1][2][3][4] However, its clinical utility has been hampered by one major roadblock: its poor aqueous solubility and, consequently, low systemic bioavailability when administered as a conventional oral tablet.[2][4][5]

This guide provides a comprehensive comparison of traditional oral niclosamide tablets with emerging liquid and nanoparticle-based formulations designed to overcome these limitations. We delve into the supporting experimental data, detail the methodologies behind these findings, and visualize key concepts to offer a clear and objective overview for the scientific community.

Performance Data: A Head-to-Head Comparison

The primary goal of developing new niclosamide formulations is to enhance its solubility and bioavailability. The following table summarizes key quantitative data from various studies, comparing the performance of novel liquid and amorphous solid dispersion (ASD) formulations to that of pure niclosamide or conventional tablets.

Formulation TypeKey InnovationImprovement MetricResultReference
Oral Tablet Standard Chewing TabletBaseline BioavailabilityPoor and variable systemic exposure.[2][4][2][4][5]
Liquid Formulation (PEG 400) Solubilization in Polyethylene Glycol 400Relative BioavailabilityDid not lead to increased bioavailability compared to chewing tablets; high variability in absorption.[2][2]
Amorphous Solid Dispersion (ASD) in Enteric-Coated Tablet Amorphous niclosamide with polymersApparent Solubility IncreaseOver 60-fold increase in apparent solubility in Fasted State Simulated Intestinal Fluid (FaSSIF).[6][7][8][6][7]
Amorphous Solid Dispersion (ASD) in Enteric-Coated Tablet Amorphous niclosamide with polymersOral Bioavailability (in rats)2.6-fold increase in oral bioavailability compared to a suspension.[9][9]
Amorphous Solid Dispersion (ASD-5) Combination of PEG6000 and poloxamer 188Relative Bioavailability (in rats)2.33-fold increase in plasma exposure and bioavailability compared to pure niclosamide.[10][10]
Niclosamide Ethanolamine (NEN) Salt Salt formationSolubility and BioavailabilityImproved solubility and bioavailability, leading to greater reduction in tumor growth in vivo.[11][11]

Experimental Protocols: Methodologies for Evaluation

The data presented above is derived from rigorous experimental testing. Below are detailed methodologies for key experiments commonly used to evaluate and compare different niclosamide formulations.

In Vitro Dissolution Testing

This experiment assesses the rate and extent to which niclosamide from a given formulation dissolves in a simulated intestinal environment.

Protocol:

  • Apparatus: A USP Type II dissolution apparatus (paddle apparatus) is typically used.[12]

  • Dissolution Medium: Fasted State Simulated Intestinal Fluid (FaSSIF) is often employed to mimic the conditions of the human small intestine.[12][13] Some studies also use a pH 6.8 buffer with bile salts.[10][14]

  • Procedure:

    • A predetermined amount of the niclosamide formulation (e.g., equivalent to 80 mg of niclosamide) is added to a vessel containing the dissolution medium (e.g., 150 mL of FaSSIF) maintained at 37°C.[9][12]

    • The paddle is rotated at a constant speed (e.g., 100 rpm).[12][13]

    • Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 60, and 120 minutes).[10][13]

    • The withdrawn samples are immediately replaced with an equal volume of fresh medium to maintain a constant volume.[10]

    • Samples are filtered (e.g., using a 0.2 µm filter) to separate dissolved niclosamide from undissolved particles.[12][13]

  • Analysis: The concentration of niclosamide in the filtered samples is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 330 nm).[10][14]

Oral Pharmacokinetic Studies in Animal Models

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of niclosamide from different formulations in vivo.

Protocol:

  • Animal Model: Sprague-Dawley rats or beagle dogs are commonly used.[9][10]

  • Dosing:

    • Animals are typically fasted overnight prior to dosing.[10]

    • A specific dose of the niclosamide formulation (e.g., 50 mg/kg) is administered orally.[10][14]

  • Blood Sampling: Blood samples are collected from the animals at various time points post-dosing.

  • Plasma Analysis:

    • Blood samples are processed to separate the plasma.

    • The concentration of niclosamide in the plasma is determined using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to assess the bioavailability of the formulation.[2][5]

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate a key experimental workflow and a critical signaling pathway targeted by niclosamide.

G cluster_prep Sample Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis formulation Niclosamide Formulation (Tablet or Liquid) apparatus USP Apparatus II (37°C, 100 rpm) formulation->apparatus medium Dissolution Medium (e.g., FaSSIF) medium->apparatus sampling Aliquot Sampling (Timed Intervals) apparatus->sampling Dissolution filtration Sample Filtration (0.2 µm filter) sampling->filtration hplc HPLC Analysis filtration->hplc Filtered Sample data Concentration vs. Time Profile hplc->data

Experimental workflow for in vitro dissolution testing of niclosamide formulations.

Niclosamide's potential as a therapeutic agent in diseases like cancer stems from its ability to modulate multiple critical signaling pathways. The Wnt/β-catenin pathway, which is often dysregulated in cancer, is a key target.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for Degradation TCF TCF/LEF BetaCatenin->TCF Translocates and Binds Niclosamide Niclosamide Niclosamide->Dsh Down-regulates Niclosamide->BetaCatenin Inhibits Stabilization TargetGenes Target Gene Transcription TCF->TargetGenes Activates Wnt Wnt Ligand Wnt->Frizzled Binds

Niclosamide inhibits the Wnt/β-catenin signaling pathway.

Conclusion

The journey to repurpose niclosamide for systemic diseases is fundamentally a challenge of formulation science. While traditional oral tablets are limited by poor bioavailability, novel approaches such as amorphous solid dispersions and salt formations have shown significant promise in enhancing the solubility and systemic exposure of niclosamide.[10][11] A liquid formulation using PEG 400, however, did not demonstrate a clear advantage over the marketed chewing tablet and was associated with high pharmacokinetic variability.[2] The development of advanced formulations, particularly amorphous solid dispersions presented as enteric-coated tablets, appears to be a viable strategy to unlock the full therapeutic potential of this versatile molecule.[9][15] Continued research and clinical evaluation of these optimized formulations are crucial next steps in bringing niclosamide to the forefront of treating a wider range of diseases.

References

Validation

Unveiling the Potential of Niclosamide Analogs as STAT3 Inhibitors: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of niclosamide (B1684120) and its analogs as inhibitors of the Signal Transducer and Activator of Transcript...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of niclosamide (B1684120) and its analogs as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We delve into their structure-activity relationships, supported by quantitative experimental data, and provide detailed methodologies for key assays.

Niclosamide, an FDA-approved anthelmintic drug, has gained significant attention for its anticancer properties, largely attributed to its ability to inhibit the STAT3 signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor growth, survival, and immune evasion.[1][3] Niclosamide exerts its inhibitory effect by blocking the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its activation, dimerization, and nuclear translocation.[4][5][6] This guide explores the structure-activity relationship (SAR) of various niclosamide analogs, offering insights into the chemical modifications that enhance their STAT3 inhibitory potency and drug-like properties.

Comparative Analysis of STAT3 Inhibition

The inhibitory activities of niclosamide and its analogs have been evaluated using various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of their performance.

CompoundAssay TypeCell Line/TargetIC50 / Kd (µM)Reference(s)
Niclosamide STAT3-dependent Luciferase Reporter AssayHeLa0.25[5]
STAT3-DNA Binding (Fluorescence Polarization)Recombinant STAT3219[7][8]
Cell ProliferationDu145 (Prostate)0.7[5]
Colony FormationDu145 (Prostate)0.1[5]
Cell ProliferationA2780cp20 (Ovarian)0.41 - 1.86[4]
Cell ProliferationSKOV3Trip2 (Ovarian)0.41 - 1.86[4]
Analog 11 Cell ProliferationA2780cp20 (Ovarian)Similar to Niclosamide[4]
Cell ProliferationSKOV3Trip2 (Ovarian)Similar to Niclosamide[4]
Analog 32 Cell ProliferationA2780cp20 (Ovarian)Similar to Niclosamide[4]
Cell ProliferationSKOV3Trip2 (Ovarian)Similar to Niclosamide[4]
MQ021 STAT3-DNA Binding (% Inhibition @ 100 µM)Recombinant STAT360%[7][8]
Compound 21 STAT3 Binding (Microscale Thermophoresis)Recombinant STAT3155[7][8]
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide CytotoxicityHL-60 (Leukemia)Not specified, but most significant[9]

Structure-Activity Relationship (SAR) Insights

The core structure of niclosamide, a salicylanilide, consists of a salicylic (B10762653) acid ring linked to an aniline (B41778) ring via an amide bond. Modifications to both rings have been explored to improve efficacy and pharmacokinetic properties.

  • Anilide Ring Modifications:

    • The nitro group at the 4'-position of the aniline ring appears to be important for activity. However, replacing it with a trifluoromethyl (CF3) group, as in Analog 11 , can lead to a more metabolically stable compound with similar biological activity.[4][10]

    • Analogs with a 4'-cyano (CN) or 4'-trifluoromethyl (CF3) group showed comparable potencies to niclosamide in inhibiting Zika virus, suggesting these substitutions are well-tolerated.[11]

    • The presence of two trifluoromethyl groups at the 3' and 5' positions of the aniline ring, as seen in N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide , resulted in significant cytotoxicity against leukemia cells.[9]

  • Salicylamide Ring Modifications:

    • Modifications to the salicyl portion, as in Analog 32 , can retain biological activity similar to the parent compound, niclosamide.[4][10]

    • Substitutions at the 5-position of the salicylic acid ring with fluorine (F) or bromine (Br) resulted in comparable potencies to the original 5-chloro substitution.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

STAT3-Dependent Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of STAT3 in cells.

  • Cell Culture and Transfection: HeLa cells, which exhibit constitutive STAT3 activation, are cultured in appropriate media. The cells are then co-transfected with a firefly luciferase reporter plasmid containing STAT3 binding sites and a Renilla luciferase plasmid as an internal control for transfection efficiency.

  • Compound Treatment: After transfection, cells are treated with various concentrations of the niclosamide analogs or vehicle control for 24 hours.

  • Luciferase Activity Measurement: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the normalized luciferase activity.

Western Blot Analysis for Phospho-STAT3 (Tyr705)

This technique is employed to determine the levels of phosphorylated (activated) STAT3.

  • Cell Lysis: Cancer cells (e.g., Du145, HCT116) are treated with niclosamide analogs for a specified time. The cells are then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a suitable method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of phosphorylated STAT3 to total STAT3.

Fluorescence Polarization (FP) Assay for STAT3-DNA Binding

This assay directly measures the ability of a compound to disrupt the interaction between STAT3 and its DNA binding element.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains purified recombinant STAT3 protein, a fluorescently labeled DNA probe corresponding to a STAT3 binding site, and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding between STAT3 and the DNA probe to reach equilibrium.

  • Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader. When the small, fluorescently labeled DNA probe is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger STAT3 protein, its tumbling is slower, leading to higher polarization.

  • Data Analysis: An inhibitor that disrupts the STAT3-DNA interaction will cause a decrease in fluorescence polarization. The IC50 value is determined as the concentration of the inhibitor that reduces the polarization by 50%.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of the compounds on cell proliferation and viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the niclosamide analogs for 48-72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Visualizing the STAT3 Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Dimer->Gene_Transcription Binds to DNA, Induces DNA DNA Niclosamide Niclosamide Analogs Niclosamide->pSTAT3 Inhibits Phosphorylation

Caption: The STAT3 signaling pathway and the inhibitory action of niclosamide analogs.

Experimental_Workflow Start Start: Niclosamide Analogs Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treatment with Analogs Cell_Culture->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Cellular_Assays Cellular Assays Treatment->Cellular_Assays Luciferase Luciferase Assay (STAT3 Activity) Biochemical_Assays->Luciferase Western_Blot Western Blot (p-STAT3 Levels) Biochemical_Assays->Western_Blot FP_Assay FP Assay (DNA Binding) Biochemical_Assays->FP_Assay Data_Analysis Data Analysis & SAR Determination Luciferase->Data_Analysis Western_Blot->Data_Analysis FP_Assay->Data_Analysis MTT_Assay MTT Assay (Cell Viability) Cellular_Assays->MTT_Assay MTT_Assay->Data_Analysis

Caption: General experimental workflow for evaluating niclosamide analogs as STAT3 inhibitors.

References

Comparative

Niclosamide's Efficacy in Downregulating β-catenin in Colorectal Cancer Cells: A Comparative Analysis

For Immediate Release [City, State] – [Date] – A comprehensive review of experimental data validates the potent effect of the anthelmintic drug niclosamide (B1684120) in reducing β-catenin expression in colorectal cancer...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data validates the potent effect of the anthelmintic drug niclosamide (B1684120) in reducing β-catenin expression in colorectal cancer (CRC) cells, a key driver of tumorigenesis. This guide provides a comparative analysis of niclosamide's performance, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals in the oncology sector.

Niclosamide has been shown to effectively inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in a majority of colorectal cancers. This inhibition leads to a significant reduction in both the protein and transcriptional levels of β-catenin and its downstream targets, ultimately suppressing cancer cell proliferation and survival.

Quantitative Assessment of Niclosamide's Impact

Experimental findings across multiple studies demonstrate niclosamide's dose-dependent inhibitory effect on CRC cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation varies among different CRC cell lines, indicating a spectrum of sensitivity to the drug.

Cell LineIC50 of Niclosamide (μM)Sensitivity
HCT1160.28Sensitive
DLD-10.35Sensitive
CRC2400.40Sensitive
WIDR2.12Resistant
CRC574.80Resistant
COLO2057.90Resistant
Table 1: IC50 values of niclosamide in various colorectal cancer cell lines after 72 hours of treatment. Data indicates a higher sensitivity in HCT116, DLD-1, and CRC240 cell lines.[1]

The reduction in β-catenin protein levels following niclosamide treatment is a key indicator of its on-target activity. In niclosamide-sensitive CRC cell lines, treatment with 5μM niclosamide for 18 hours resulted in a marked decrease in cytosolic β-catenin levels.

Cell LineRelative β-catenin Protein Level (% of Control)
HCT116~40%
DLD-1~50%
CRC240~60%
WIDR~90%
CRC57~100%
COLO205~100%
Table 2: Quantification of cytosolic β-catenin protein levels by Western blot in niclosamide-sensitive (HCT116, DLD-1, CRC240) and -resistant (WIDR, CRC57, COLO205) CRC cell lines after treatment with 5μM niclosamide for 18 hours. Levels are expressed as a percentage of the DMSO-treated control.[1]

While niclosamide effectively reduces β-catenin protein levels, studies suggest this is not due to a decrease in β-catenin's own mRNA expression. Instead, niclosamide appears to primarily promote the degradation of the β-catenin protein.[2] However, it does effectively reduce the mRNA levels of key β-catenin target genes, such as c-Myc and Cyclin D1, further confirming the drug's inhibitory effect on the Wnt/β-catenin signaling pathway.[3]

Comparison with Other Wnt/β-catenin Pathway Inhibitors

While direct head-to-head studies comprehensively comparing niclosamide with other Wnt inhibitors in CRC cell lines are limited, existing data on individual agents provide a basis for a preliminary comparison.

Tankyrase Inhibitors (e.g., XAV-939): These inhibitors work by stabilizing Axin, a key component of the β-catenin destruction complex. A study on colorectal cancer organoids (CSC-406) showed that a 20 µM treatment with XAV-939 resulted in an approximately 67% decrease in β-catenin protein levels.[4][5] This demonstrates a potent effect on β-catenin, comparable to that observed with niclosamide in sensitive cell lines.

IWR-1: This inhibitor also stabilizes Axin, leading to β-catenin degradation. Studies have shown that IWR-1 effectively inhibits the proliferation and epithelial-mesenchymal transition (EMT) of CRC cells, hallmarks of cancer progression driven by Wnt/β-catenin signaling.[6][7]

The distinct mechanisms of action of these inhibitors compared to niclosamide, which is believed to act further upstream by promoting the internalization of the Wnt receptor Frizzled1 and degrading Dishevelled-2, highlight the potential for different therapeutic applications and combination strategies.[1][8]

Experimental Methodologies

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.

Western Blotting for β-catenin
  • Cell Culture and Treatment: CRC cells are seeded in 6-well plates and cultured to 70-80% confluency. Cells are then treated with varying concentrations of niclosamide or other inhibitors (or DMSO as a vehicle control) for a specified duration (e.g., 18-24 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for β-catenin. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.

Real-Time Quantitative PCR (RT-qPCR) for β-catenin Target Genes
  • Cell Culture and Treatment: Similar to the Western blot protocol, CRC cells are cultured and treated with the compounds of interest.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, cDNA template, and specific primers for β-catenin target genes (e.g., c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the control group.

Visualizing the Pathways and Processes

To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds β-catenin β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Binds β-catenin->TCF/LEF Niclosamide Niclosamide Dishevelled Dishevelled Niclosamide->Dishevelled Promotes Degradation Other Inhibitors Other Inhibitors Destruction Complex Destruction Complex Other Inhibitors->Destruction Complex Stabilizes Axin Gene Transcription Gene Transcription Frizzled->Dishevelled Dishevelled->Destruction Complex Inhibits Destruction Complex->β-catenin Promotes Degradation TCF/LEF->Gene Transcription Activates

Caption: Wnt/β-catenin signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Experimental workflow for Western blotting.

Inhibitor_Comparison_Logic Wnt/β-catenin Pathway Wnt/β-catenin Pathway β-catenin Accumulation β-catenin Accumulation Wnt/β-catenin Pathway->β-catenin Accumulation Niclosamide Niclosamide Niclosamide->β-catenin Accumulation Inhibits (Upstream) Other Wnt Inhibitors Other Wnt Inhibitors Other Wnt Inhibitors->β-catenin Accumulation Inhibits (Downstream) CRC Progression CRC Progression β-catenin Accumulation->CRC Progression

Caption: Comparative logic of Wnt inhibitor action.

References

Validation

A Comparative Analysis of Niclosamide-Loaded Lipid Emulsions: The Impact of PEGylation on Performance

A detailed examination of niclosamide-loaded submicron lipid emulsions (SLEs) reveals significant formulation and bioavailability advantages conferred by the incorporation of polyethylene (B3416737) glycol (PEG). This co...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of niclosamide-loaded submicron lipid emulsions (SLEs) reveals significant formulation and bioavailability advantages conferred by the incorporation of polyethylene (B3416737) glycol (PEG). This comparison guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of both PEGylated and non-PEGylated niclosamide (B1684120) lipid emulsion formulations.

Niclosamide, a drug with known anthelmintic properties, has garnered increasing interest for its potential in other therapeutic areas, including oncology. However, its poor aqueous solubility presents a significant hurdle for effective delivery and bioavailability. To overcome this limitation, lipid-based formulations such as submicron lipid emulsions have been explored. This guide focuses on a comparative study of conventional, non-PEGylated niclosamide-loaded SLEs (NL-CSLEs) and their PEGylated counterparts (NL-PSLEs), highlighting the influence of PEGylation on key physicochemical properties and in vivo performance.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data from comparative studies, offering a clear overview of the performance differences between niclosamide-loaded lipid emulsions with and without PEGylation.

Table 1: Physicochemical Characterization of Niclosamide-Loaded Lipid Emulsions

ParameterNiclosamide-Conventional SLE (NL-CSLE)Niclosamide-PEGylated SLE (NL-PSLE)Reference
Particle Size (nm) 307.8162.2[1][2]
Drug Load (%) >9.0>9.0[1][2]

Table 2: In Vivo Bioavailability in Rats

FormulationRelative Bioavailability (%)Reference
Niclosamide Suspension (Reference) 100[1][2]
Niclosamide-Conventional SLE (NL-CSLE) 441.11[1][2]
Niclosamide-PEGylated SLE (NL-PSLE) 463.55[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison guide.

Preparation of Niclosamide-Loaded Submicron Lipid Emulsions (NL-SLEs)

The preparation of both conventional and PEGylated niclosamide-loaded submicron lipid emulsions was achieved using a melt dispersion followed by a high-pressure homogenization technique.[1][2]

1. Melt Dispersion:

  • The lipid phase, consisting of the lipid matrix and niclosamide, was melted by heating.

  • For the PEGylated formulation, a PEG-lipid conjugate was included in the lipid phase.

  • The aqueous phase, containing surfactants and co-surfactants, was heated to the same temperature as the lipid phase.

  • The hot lipid phase was then dispersed in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

2. High-Pressure Homogenization:

  • The pre-emulsion was then subjected to high-pressure homogenization.

  • The homogenization process was typically carried out for several cycles at a specific pressure to reduce the particle size to the submicron range.

  • The resulting nanoemulsion was then cooled to room temperature to allow for the solidification of the lipid particles, forming the final submicron lipid emulsion.

In Vitro Drug Release Study

The in vitro release of niclosamide from the lipid emulsions was evaluated using a dialysis bag method.

  • A specific volume of the niclosamide-loaded lipid emulsion was placed in a dialysis bag with a defined molecular weight cut-off.

  • The dialysis bag was then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like Tween 80 to ensure sink conditions) and maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, aliquots of the release medium were withdrawn and replaced with fresh medium to maintain a constant volume.

  • The concentration of niclosamide in the collected samples was determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

In Vivo Bioavailability Study in Rats

The oral bioavailability of the different niclosamide formulations was assessed in Sprague-Dawley rats.[3]

  • Animal Model: Male Sprague-Dawley rats were used for the study. The animals were fasted overnight before the experiment with free access to water.

  • Dosing: The rats were divided into groups and orally administered with either the niclosamide suspension (as a reference), NL-CSLEs, or NL-PSLEs at a specific dose of niclosamide.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: The blood samples were centrifuged to separate the plasma, which was then stored frozen until analysis.

  • Sample Analysis: The concentration of niclosamide in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) were calculated to determine the relative bioavailability of the formulations.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the preparation and evaluation of the niclosamide-loaded lipid emulsions.

experimental_workflow cluster_preparation Formulation Preparation cluster_evaluation Performance Evaluation prep_start Start: Raw Materials melt_lipid Melt Lipid Phase (Lipid + Niclosamide +/- PEG-Lipid) prep_start->melt_lipid heat_aqueous Heat Aqueous Phase (Surfactants) prep_start->heat_aqueous pre_emulsion High-Speed Stirring (Coarse Pre-emulsion) melt_lipid->pre_emulsion heat_aqueous->pre_emulsion homogenization High-Pressure Homogenization (Submicron Emulsion) pre_emulsion->homogenization cooling Cooling to Room Temperature (Final SLEs) homogenization->cooling physicochemical Physicochemical Characterization (Particle Size, Drug Load) cooling->physicochemical in_vitro In Vitro Release Study (Dialysis Method) cooling->in_vitro in_vivo In Vivo Bioavailability Study (Rat Model) cooling->in_vivo

Experimental workflow for niclosamide-loaded lipid emulsions.

in_vivo_workflow start Start: Fasted Rats dosing Oral Administration (Suspension, NL-CSLE, NL-PSLE) start->dosing blood_sampling Blood Sampling at Predetermined Time Points dosing->blood_sampling plasma_separation Centrifugation to Obtain Plasma blood_sampling->plasma_separation analysis LC-MS/MS Analysis of Niclosamide Concentration plasma_separation->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, Bioavailability) analysis->pk_analysis

Workflow for the in vivo bioavailability study.

References

Comparative

Cross-Validation of Niclosamide's Inhibitory Role on Wnt, mTOR, and STAT3 Pathways: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the inhibitory effects of the anthelmintic drug niclosamide (B1684120) on three critical cellular signalin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of the anthelmintic drug niclosamide (B1684120) on three critical cellular signaling pathways: Wnt/β-catenin, mTOR, and STAT3. Dysregulation of these pathways is a hallmark of various cancers and other diseases, making them key targets for therapeutic intervention. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate a deeper understanding of niclosamide's multi-faceted inhibitory role.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of niclosamide in various cancer cell lines, demonstrating its potency in inhibiting the Wnt, mTOR, and STAT3 signaling pathways.

Table 1: Niclosamide IC50 Values for Wnt/β-catenin Pathway Inhibition

Cell LineCancer TypeAssayIC50 (µM)Reference
HEK293Embryonic KidneyTOPflash Reporter Assay0.5 ± 0.05[1]
PC-3Prostate CancerCell Proliferation Assay< 1[2][3][4]
DU145Prostate CancerCell Proliferation Assay< 1[2][3][4]
MDA-MB-231Breast CancerCell Proliferation Assay< 1[2][3][4]
T-47DBreast CancerCell Proliferation Assay< 1[2][3][4]
MDA-MB-231Triple-Negative Breast CancerCell Viability Assay13.63 ± 0.43 (24h)[5]
Hs578TTriple-Negative Breast CancerCell Viability Assay25.32 ± 0.54 (24h)[5]

Table 2: Niclosamide IC50 Values for mTOR Pathway Inhibition

Cell LineCancer TypeAssayIC50 (µM)Reference
A2780cp20Ovarian CancerApoptotic DNA Fragmentation~4[6][7]
VariousLung, Ovarian, Cervical CancerNot SpecifiedNot Specified[8]

Table 3: Niclosamide IC50 Values for STAT3 Pathway Inhibition

Cell LineCancer TypeAssayIC50 (µM)Reference
Du145Prostate CancerSTAT3 Reporter Assay0.25 ± 0.07[9]
Du145Prostate CancerCell Proliferation0.7[9]
Du145Prostate CancerColony Formation0.1[9]
HepG2Hepatocellular CarcinomaCell Proliferation (48h)31.91[10]
QGY-7703Hepatocellular CarcinomaCell Proliferation (48h)10.24[10]
SMMC-7721Hepatocellular CarcinomaCell Proliferation (48h)13.46[10]
CE48TEsophageal Squamous Cell CarcinomaCell Viability (72h)2.8[11]
CE81TEsophageal Squamous Cell CarcinomaCell Viability (72h)11.3[11]
BE3Esophageal AdenocarcinomaCell Viability (72h)5.1[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the canonical Wnt/β-catenin, mTOR, and STAT3 signaling pathways and indicate the points of inhibition by niclosamide.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP6->Dsh GSK3b GSK3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation APC APC Axin Axin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Niclosamide_LRP6 Niclosamide Niclosamide_LRP6->LRP6 Induces Degradation Niclosamide_Dsh Niclosamide Niclosamide_Dsh->Dsh Downregulates

Caption: Wnt/β-catenin signaling pathway with points of inhibition by niclosamide.

mTOR_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Akt Akt PI3K->Akt TSC_complex TSC1/TSC2 Akt->TSC_complex Rheb Rheb TSC_complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Niclosamide Niclosamide Niclosamide->mTORC1 Inhibition

Caption: mTOR signaling pathway with the point of inhibition by niclosamide.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation (Y705) pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization TargetGenes Target Gene Expression STAT3_dimer->TargetGenes Translocation & Transcription Niclosamide Niclosamide Niclosamide->JAK Inhibits Phosphorylation

Caption: STAT3 signaling pathway with the point of inhibition by niclosamide.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Wnt/β-catenin Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.[12][13][14]

Objective: To measure the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.

Principle: Cells are co-transfected with a firefly luciferase reporter plasmid under the control of TCF/LEF response elements (e.g., TOPflash) and a Renilla luciferase plasmid for normalization. Activation of the Wnt pathway leads to the expression of firefly luciferase, and the resulting luminescence is measured.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 24-well plate at a density of 5 x 10^4 cells/well.[14]

    • After 24 hours, transfect the cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.[14]

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of niclosamide or a vehicle control (e.g., DMSO).

    • Stimulate the cells with a Wnt agonist (e.g., Wnt3a-conditioned medium) to activate the pathway.[1]

  • Lysis and Luminescence Measurement:

    • After 16-24 hours of treatment, lyse the cells using a passive lysis buffer.[12]

    • Transfer the cell lysate to a white 96-well plate.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[12]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control.

    • Determine the IC50 value of niclosamide by plotting the normalized reporter activity against the log of the inhibitor concentration.

Western Blot Analysis for mTOR and STAT3 Pathway Proteins

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins within the mTOR and STAT3 signaling cascades.[15][16]

Objective: To assess the inhibitory effect of niclosamide on the phosphorylation of key downstream targets of mTOR (e.g., S6K1, 4E-BP1) and STAT3 (e.g., STAT3 at Tyr705).

Protocol:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of niclosamide or a vehicle control for the desired time.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.[15]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[15]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-mTOR, mTOR, p-S6K1, S6K1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for assessing pathway inhibition and the logical relationship of niclosamide's cross-validation.

Experimental_Workflow cluster_invitro In Vitro Assays CellCulture Cell Culture (e.g., Cancer Cell Lines) CompoundTreatment Compound Treatment (Niclosamide vs. Alternatives) CellCulture->CompoundTreatment ReporterAssay Luciferase Reporter Assay (Wnt, STAT3) CompoundTreatment->ReporterAssay WesternBlot Western Blot (mTOR, STAT3) CompoundTreatment->WesternBlot CellViability Cell Viability/Proliferation Assay CompoundTreatment->CellViability DataAnalysis Data Analysis (IC50 Determination) ReporterAssay->DataAnalysis WesternBlot->DataAnalysis CellViability->DataAnalysis

Caption: A generalized workflow for in vitro evaluation of pathway inhibitors.

Logical_Relationship cluster_pathways Targeted Signaling Pathways cluster_effects Cellular Effects cluster_validation Cross-Validation Niclosamide Niclosamide Wnt Wnt/β-catenin Pathway Niclosamide->Wnt mTOR mTOR Pathway Niclosamide->mTOR STAT3 STAT3 Pathway Niclosamide->STAT3 Proliferation Decreased Cell Proliferation Wnt->Proliferation Apoptosis Induction of Apoptosis Wnt->Apoptosis CellCycle Cell Cycle Arrest Wnt->CellCycle MultiplePathways Inhibition of Multiple Oncogenic Pathways mTOR->Proliferation mTOR->Apoptosis mTOR->CellCycle STAT3->Proliferation STAT3->Apoptosis STAT3->CellCycle

Caption: Logical relationship of niclosamide's multi-targeted inhibitory action.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Disposal Procedures for Niclosamide (Sodium)

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information f...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Niclosamide and its sodium salt, aligning with best practices for laboratory safety and environmental protection. Adherence to these procedures is critical to minimize risks and ensure compliance with regulatory standards.

Niclosamide is classified as harmful if swallowed and may cause cancer by inhalation.[1][2] It is also recognized as very toxic to aquatic life with long-lasting effects.[3][4][5] Therefore, improper disposal can pose a significant threat to both human health and the environment. The primary directive for the disposal of Niclosamide is to utilize an approved waste disposal plant.[1][2][3][4][6]

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[3]

  • Eye Protection: Use eye protection.[3]

  • Clothing: Wear protective clothing.[3]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respiratory device.[1][2]

In Case of Accidental Release or Spillage:

  • Avoid Dust Formation: Do not create dust clouds when handling the solid material.[3][5]

  • Containment: Sweep up or vacuum the spillage.[1][2][3][6]

  • Collection: Collect the material in a suitable, labeled container for disposal.[1][2][3][5][6]

  • Environmental Protection: Prevent the substance from entering drains or waterways.[5] If a significant spill occurs that cannot be contained, local authorities should be notified.[1][2][3][6]

Step-by-Step Disposal Protocol

The mandated procedure for the disposal of Niclosamide (sodium) involves professional handling by a licensed waste management service. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

  • Waste Identification and Segregation:

    • Identify all waste containing Niclosamide, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.

    • Segregate Niclosamide waste from other chemical waste streams to ensure proper handling.

  • Packaging and Labeling:

    • Place all Niclosamide waste into a designated, leak-proof, and closed container.[5]

    • The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "Niclosamide."

  • Storage:

    • Store the sealed waste container in a designated, secure, and locked area.[1][2][3]

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the Niclosamide waste.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for Niclosamide to ensure they have all the necessary information for safe handling and transport.

    • Disposal must be in accordance with all applicable federal, state, and local regulations.[7]

Quantitative Data Summary

For clarity, the following table summarizes key hazard and disposal information for Niclosamide.

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowed. H350: May cause cancer by inhalation. H372/H373: Causes/May cause damage to organs through prolonged or repeated exposure. H400/H410: Very toxic to aquatic life/with long lasting effects.[1][2][3][4][5]
Primary Disposal Method P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4][5]
Accidental Release Sweep or vacuum up spillage and collect in a suitable container for disposal. Avoid dust formation.[1][2][3][5]
Environmental Precautions Avoid release to the environment. Prevent from entering drains.[3][4][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of Niclosamide in a laboratory setting.

G Niclosamide Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Packaging & Storage cluster_2 Professional Disposal cluster_3 Completion A Niclosamide Waste Generated (Pure compound, contaminated labware) B Segregate from other waste streams A->B C Place in a labeled, sealed hazardous waste container B->C Proceed to packaging D Store in a secure, designated area C->D E Contact licensed hazardous waste disposal company D->E Ready for disposal F Provide Safety Data Sheet (SDS) E->F G Arrange for waste pickup F->G H Proper and Compliant Disposal G->H Waste removed

Caption: Workflow for the safe disposal of Niclosamide waste.

By adhering to these established procedures, laboratories can ensure the safe management of Niclosamide waste, thereby protecting personnel and the environment.

References

Handling

Safeguarding Your Research: A Guide to Handling Niclosamide (Sodium)

For Immediate Implementation by Laboratory Personnel This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Niclosamide and its sodiu...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Niclosamide and its sodium salt. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Niclosamide, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.

Protection TypeRequired EquipmentConditions for Use
Eye and Face Protection Safety glasses with side-shields or goggles.[1] A face shield may also be required.[1]Always wear when handling Niclosamide powder or solutions. Use goggles and a face shield when there is a risk of splashes or when working with dusty conditions.[1][2]
Skin and Body Protection Chemical-resistant gloves (nitrile, neoprene, or polyurethane recommended), a lab coat, or impervious clothing.[2][3][4]Wear gloves at all times.[3] Change gloves according to the level of exposure.[2] A lab coat or impervious clothing is also required.[1][3]
Respiratory Protection A full-face respirator or a NIOSH/MSHA approved respirator.[3][5]Use a respirator if ventilation is insufficient, if dust is generated, or if exposure limits are exceeded.[3][5]

Operational and Handling Plan

A systematic workflow is critical to safely manage Niclosamide from receipt to disposal. The following diagram outlines the necessary steps.

Workflow for Safe Handling of Niclosamide cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_spill Emergency Spill Protocol a Review Safety Data Sheet (SDS) b Ensure proper engineering controls (ventilation, fume hood) a->b c Don appropriate Personal Protective Equipment (PPE) b->c d Weigh and prepare solutions in a designated area c->d e Avoid generating dust d->e f Keep containers closed when not in use e->f g Decontaminate work surfaces f->g h Wash hands thoroughly g->h i Segregate waste (contaminated PPE, unused chemical) j Dispose of in labeled, sealed containers i->j k Follow institutional and local regulations for hazardous waste j->k l Evacuate and secure the area m Wear appropriate PPE for cleanup l->m n Contain the spill with absorbent material m->n o Collect and dispose of as hazardous waste n->o

Caption: A flowchart outlining the key steps for the safe handling of Niclosamide in a laboratory setting.

Immediate Safety and Logistical Information

Handling Procedures:

  • Always handle Niclosamide in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]

  • Avoid the formation of dust and aerosols.[3][4]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][3]

  • Do not eat, drink, or smoke in areas where Niclosamide is handled.[1]

  • Wash hands thoroughly after handling the compound.[1]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]

  • In case of eye contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of Niclosamide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All Niclosamide waste, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers, should be considered hazardous waste.[6]

  • Collect waste in designated, clearly labeled, and sealed containers.[5]

  • Do not mix Niclosamide waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Methods:

  • Dispose of all Niclosamide waste through an approved hazardous waste disposal program.[1]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[5]

  • For spills, absorb the material with an inert substance and place it in a suitable container for disposal.[4]

  • Do not dispose of Niclosamide down the drain or in the regular trash.[3][4] Niclosamide is very toxic to aquatic life with long-lasting effects.[1][4]

For specific disposal procedures, always consult your institution's EHS guidelines or a licensed chemical waste disposal company.[7]

References

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